molecular formula C10H13NO4S2 B1676496 Meticrane CAS No. 1084-65-7

Meticrane

Número de catálogo: B1676496
Número CAS: 1084-65-7
Peso molecular: 275.3 g/mol
Clave InChI: FNQQBFNIYODEMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Meticrane is a thiochromane.
This compound is a diuretic medication. It has been marketed in Japan under the trade name Arresten and is used to lower blood pressure.
This compound is a sulphonamide-derivative with thiazide-like diuretic activity. This compound acts in a similar manner as the thiazide diuretics.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQBFNIYODEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045346
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-65-7
Record name Arresten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meticrane [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meticrane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meticrane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METICRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Meticrane: A Comprehensive Technical Review of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meticrane, a diuretic agent, has been utilized in the management of hypertension.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. The document summarizes quantitative data in structured tables, elucidates its mechanism of action as a diuretic, and details experimental protocols from recent studies exploring its potential anti-cancer properties. Visual diagrams generated using the DOT language are provided to illustrate key pathways and workflows.

Chemical Structure and Identification

This compound is a sulfonamide-derivative belonging to the thiochromane class of compounds.[3][4] Its chemical structure is characterized by a 3,4-dihydro-2H-1-benzothiopyran-1,1-dioxide core, substituted with a methyl group and a sulfonamide group.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide[4]
CAS Number 1084-65-7[5]
Molecular Formula C₁₀H₁₃NO₄S₂[5]
Molecular Weight 275.34 g/mol [5]
SMILES CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2[4]
InChI InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)[4]
InChIKey FNQQBFNIYODEMB-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 236-237 °C[3]
Boiling Point (Predicted) 549.1 ± 60.0 °C[3]
Solubility Soluble in DMSO (≥ 50 mg/mL)[2], Sparingly soluble in DMSO (1-10 mg/ml)[6], Insoluble in Water (< 0.1 mg/mL)[2]
pKa (Predicted) 9.71 ± 0.20[3]
LogP (Predicted) 0.5[4]
Appearance White to off-white solid[3]

Mechanism of Action: Diuretic Effect

This compound functions as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney.[2][7] This action is achieved through the blockade of the sodium-chloride symporter (NCC).[7] The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in increased urine output and a subsequent reduction in blood volume and pressure.[7]

Meticrane_Diuretic_Mechanism cluster_DCT Renal Tubule Epithelial Cell This compound This compound NCC Na+/Cl- Symporter (NCC) This compound->NCC Inhibits DCT Distal Convoluted Tubule (Lumen) Urine Increased Urine Output (Diuresis) DCT->Urine Excretion of Na+, Cl-, and H₂O Blood Bloodstream NCC->Blood Reabsorption Ions Na+ Cl- Water H₂O BP Decreased Blood Pressure Urine->BP Meticrane_Anticancer_Workflow start Start cell_culture Cancer Cell Lines (e.g., Jurkat, K562, SK-hep-1) start->cell_culture treatment This compound Treatment (0.06 to 1 mM for 72h) cell_culture->treatment viability_assay Cell Viability Assay (CCK8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/7AAD, Caspase 3/7) treatment->apoptosis_assay transcriptome_analysis Whole Transcriptome Analysis (RNA Sequencing) treatment->transcriptome_analysis docking Molecular Docking (vs. Oncological Targets) treatment->docking In Silico data_analysis Data Analysis and Pathway Identification viability_assay->data_analysis apoptosis_assay->data_analysis transcriptome_analysis->data_analysis docking->data_analysis end End data_analysis->end

References

Meticrane: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meticrane, a compound identified by the CAS number 1084-65-7, is a diuretic agent that has recently garnered attention for its potential anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with detailed methodologies for key analytical techniques. The information presented herein is intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

This compound, with the IUPAC name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide, possesses the molecular formula C₁₀H₁₃NO₄S₂ and a molecular weight of 275.34 g/mol .[1]

PropertyValueReference
IUPAC Name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide[4]
CAS Number 1084-65-7[1]
Molecular Formula C₁₀H₁₃NO₄S₂[1]
Molecular Weight 275.34 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2[4]

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Pathway A cluster_1 Pathway B (Alternative) A Toluene D Friedel-Crafts Acylation A->D B 3-Chloropropionyl chloride B->D C Aluminum chloride C->D Catalyst E 1-(p-tolyl)-3-chloropropan-1-one D->E Product G Cyclization E->G F Sodium sulfide F->G H 6-Methylthiochroman-4-one G->H Product J Oxidation H->J R Wolff-Kishner Reduction H->R I Hydrogen peroxide I->J K 6-Methyl-1,1-dioxothiochroman-4-one J->K Product M Chlorosulfonation K->M L Chlorosulfonic acid L->M N 6-Methyl-4-oxo-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride M->N Product P Amination N->P O Ammonia O->P Q This compound P->Q Final Product S 6-Methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene R->S Intermediate U Chlorosulfonation S->U T Chlorosulfonic acid T->U V 6-Methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride U->V Intermediate X Amination V->X W Ammonia W->X X->Q Final Product

Caption: Proposed synthetic pathways for this compound.

Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation to form 1-(p-tolyl)-3-chloropropan-1-one

  • To a stirred suspension of anhydrous aluminum chloride in dry toluene at 0°C, add 3-chloropropionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Cyclization to form 6-Methylthiochroman-4-one

  • Dissolve 1-(p-tolyl)-3-chloropropan-1-one in ethanol.

  • Add a solution of sodium sulfide nonahydrate in water to the ethanolic solution.

  • Reflux the mixture for several hours.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Oxidation to form 6-Methyl-1,1-dioxothiochroman-4-one

  • Dissolve 6-methylthiochroman-4-one in glacial acetic acid.

  • Add hydrogen peroxide (30% solution) dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 4: Chlorosulfonation

  • Add 6-methyl-1,1-dioxothiochroman-4-one portion-wise to an excess of chlorosulfonic acid at 0°C.

  • Stir the mixture at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated sulfonyl chloride, wash with cold water, and dry under vacuum.

Step 5: Amination to form this compound

  • Add the sulfonyl chloride from the previous step to a cooled, concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for a few hours.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[1][5]

ParameterCondition
Column Newcrom R1 or equivalent C18 column
Mobile Phase Acetonitrile and water with phosphoric acid. For MS-compatible methods, replace phosphoric acid with formic acid.[1][5]
Detection UV, wavelength to be determined based on UV-Vis spectrum
Flow Rate To be optimized for column dimensions
Temperature Ambient

Experimental Protocol:

  • Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify with phosphoric or formic acid.

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare working standard solutions by diluting the stock solution.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms for retention time and peak area to determine the purity and concentration of this compound.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

ParameterValue
Molecular Ion [M]+ m/z 275.0286
Major Fragments (GC-MS) m/z 194, 129, 115

Experimental Protocol:

  • Dissolve a small amount of this compound in a suitable solvent.

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with HPLC).

  • Acquire the mass spectrum in the appropriate mode (e.g., positive or negative ionization).

  • Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of this compound. The expected chemical shifts can be predicted based on the structure.

Predicted ¹H NMR Chemical Shifts:

  • Aromatic protons: δ 7.0-8.0 ppm

  • -CH₂- groups of the thiochromane ring: δ 2.5-3.5 ppm

  • Methyl group proton: δ 2.0-2.5 ppm

  • Sulfonamide protons (-NH₂): δ 7.0-7.5 ppm (broad singlet, D₂O exchangeable)

Predicted ¹³C NMR Chemical Shifts:

  • Aromatic carbons: δ 120-150 ppm

  • -CH₂- carbons: δ 20-50 ppm

  • Methyl carbon: δ 15-25 ppm

Experimental Protocol:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process and analyze the spectra to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the this compound molecule.

Expected IR Absorption Bands:

  • N-H stretching (sulfonamide): ~3300-3400 cm⁻¹

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • S=O stretching (sulfone and sulfonamide): ~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Mechanism of Action and Signaling Pathways

Recent studies suggest that this compound exhibits anticancer activity through a mechanism that does not directly induce apoptosis but rather appears to involve passive targeting of cancer cells.[2][3] It has shown synergistic effects when combined with epigenetic inhibitors.[2][3] Molecular docking studies indicate a binding affinity of this compound with targets such as PD-L1, TIM-3, CD73, and HDACs.[2][3]

G This compound This compound Passive_Targeting Passive Cellular Targeting This compound->Passive_Targeting Synergistic_Effect Synergistic Anticancer Effect This compound->Synergistic_Effect Epigenetic_Inhibitors Epigenetic Inhibitors (e.g., DNMT1, HDAC inhibitors) Epigenetic_Inhibitors->Synergistic_Effect Cancer_Cell Cancer Cell Passive_Targeting->Cancer_Cell Reduced_Viability Reduced Cell Viability & Proliferation Synergistic_Effect->Reduced_Viability No_Apoptosis Apoptosis Independent Reduced_Viability->No_Apoptosis

Caption: Proposed mechanism of this compound's anticancer activity.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic pathway offers a practical starting point for its laboratory-scale preparation. The detailed characterization methods are essential for ensuring the identity, purity, and quality of the compound. Further research into its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

Meticrane: A Potential Off-Label Anticancer Agent Through Passive Targeting of Immuno-Epigenetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Putative Anticancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the nascent yet compelling evidence for the off-label application of Meticrane, a thiazide diuretic, as a potential anticancer agent. While its primary mechanism of action is well-established in the management of hypertension, recent preclinical studies have illuminated a potential secondary mechanism that may be leveraged for oncological applications. This document provides a comprehensive overview of the existing data, detailed experimental methodologies, and a proposed model of this compound's anticancer activity, with a focus on its passive interaction with key immune and epigenetic signaling pathways.

Executive Summary

This compound, traditionally used as a diuretic for treating essential hypertension, has demonstrated unexpected anticancer properties in preclinical studies. Research indicates that this compound can induce alterations in the viability and proliferation of leukemia and liver cancer cell lines. Notably, this effect appears to be independent of apoptosis, suggesting a novel mechanism of action. Furthermore, this compound exhibits a synergistic relationship with epigenetic inhibitors, enhancing their anticancer effects. Molecular docking studies have identified potential molecular targets for this compound, including the immune checkpoint proteins PD-L1, TIM-3, and CD73, as well as several histone deacetylases (HDACs). This suggests that this compound's anticancer activity may be mediated through a "passive" targeting of immune-regulatory and epigenetic signaling pathways, rather than direct cytotoxic effects on cancer cells. This document aims to provide a detailed technical guide on these findings to foster further research and development in this promising area.

This compound's Anticancer Activity: In Vitro Evidence

Recent in vitro studies have provided the foundational evidence for this compound's potential as an anticancer agent. These studies have primarily focused on its effects on cell viability and its interaction with other anticancer compounds.

Effects on Cancer Cell Viability

This compound has been shown to reduce the viability of specific cancer cell lines in a dose-dependent manner. The following table summarizes the key findings from these studies.

Cell LineCancer TypeThis compound Concentration (mM)% Cell Viability (relative to control)p-value
Jurkat Leukemia0.06~90%0.0103
0.125~80%0.0073
0.25~65%0.0017
0.5~50%<0.0001
1.0~35%<0.0001
K562 Leukemia0.06~95%0.2384
0.125~85%0.0264
0.25~75%0.0323
0.5~60%0.0005
1.0~40%<0.0001
SK-hep-1 Liver Cancer0.06~92%0.011
0.125~82%0.0025
0.25~70%0.0001
0.5~55%<0.0001
1.0~45%<0.0001

Table 1: Effect of this compound on the viability of leukemia and liver cancer cell lines after 72 hours of incubation. Data extracted from Figures 1A and 1B of the Frontiers in Oncology 2023 study.[1][2]

Synergistic Effects with Epigenetic Inhibitors

A significant finding is the synergistic or additive effect of this compound when combined with epigenetic inhibitors, such as the DNMT1 inhibitor 5-Azacytidine (5AC) and the HDAC inhibitor CUDC-101. This suggests that this compound may sensitize cancer cells to the effects of these agents.

Cell LineEpigenetic InhibitorCombination Index (CI)Interpretation
K562 5AC> 0.85Additive/Synergistic
Jurkat 5AC> 0.85Additive/Synergistic
SK-hep-1 5AC> 0.85Additive/Synergistic
K562 CUDC-101> 0.85Additive/Synergistic
Jurkat CUDC-101> 0.85Additive/Synergistic
SK-hep-1 CUDC-101> 0.85Additive/Synergistic

Table 2: Synergistic/additive effects of this compound in combination with epigenetic inhibitors. Combination index values greater than 0.85 indicate an additive or synergistic effect.[1][2]

Proposed Mechanism of Action: Passive Immuno-Epigenetic Modulation

The current hypothesis for this compound's anticancer mechanism is that it does not directly target and kill cancer cells in a conventional cytotoxic manner. Instead, it is thought to "passively" modulate the tumor microenvironment and intracellular signaling pathways, primarily those related to immune response and epigenetic regulation. This is supported by molecular docking studies that have identified several potential protein targets for this compound.

Molecular Docking Analysis

Computational molecular docking simulations have predicted that this compound can bind to several key proteins involved in cancer progression, with notable binding affinities.

Target ProteinProtein ClassBinding Energy (kcal/mol)
PD-L1 Immune Checkpoint-6.8
TIM-3 Immune Checkpoint-7.2
CD73 Ecto-5'-nucleotidase-7.5
HDAC2 Histone Deacetylase-6.5
HDAC3 Histone Deacetylase-6.7
HDAC4 Histone Deacetylase-7.0
HDAC6 Histone Deacetylase-7.1
HDAC7 Histone Deacetylase-6.9
HDAC8 Histone Deacetylase-6.6
HDAC10 Histone Deacetylase-7.3

Table 3: Predicted binding energies of this compound with potential anticancer targets from molecular docking studies.[1][2]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound may modulate based on its predicted molecular targets.

PDL1_Signaling cluster_TCell T-Cell cluster_CancerCell Cancer Cell TCR TCR PI3K_T PI3K TCR->PI3K_T Activation MHC MHC PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruitment AKT_T AKT PI3K_T->AKT_T Activation T-Cell Activation T-Cell Activation AKT_T->T-Cell Activation SHP2->PI3K_T Inhibition PDL1 PD-L1 PDL1->PD1 Binding This compound This compound This compound->PDL1 Potential Inhibition

Caption: Potential modulation of the PD-1/PD-L1 signaling pathway by this compound.

CD73_Signaling cluster_Extracellular Extracellular Space cluster_CancerCell Cancer Cell cluster_TCell T-Cell ATP ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR Binding CD39 CD39 CD73 CD73 This compound This compound This compound->CD73 Potential Inhibition cAMP cAMP A2AR->cAMP Activation T-Cell Inhibition T-Cell Inhibition cAMP->T-Cell Inhibition

Caption: Potential inhibition of the CD73-mediated immunosuppressive pathway by this compound.

HDAC_Signaling cluster_Nucleus Nucleus Histones Histones DNA DNA Histones->DNA Compaction AcetylatedHistones Acetylated Histones AcetylatedHistones->Histones Deacetylation Open Chromatin Open Chromatin AcetylatedHistones->Open Chromatin TumorSuppressorGenes Tumor Suppressor Genes DNA->TumorSuppressorGenes Transcription Repression HDACs HDACs HDACs->AcetylatedHistones This compound This compound This compound->HDACs Potential Inhibition Gene Transcription Gene Transcription Open Chromatin->Gene Transcription

Caption: Proposed epigenetic modulation by this compound through HDAC inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anticancer potential.

Cell Viability Assay (CCK-8)
  • Cell Seeding:

    • Leukemia (Jurkat, K562) and liver cancer (SK-hep-1) cell lines are cultured in appropriate media.

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • This compound Treatment:

    • This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to final concentrations ranging from 0.06 mM to 1 mM.

    • The cells are treated with the various concentrations of this compound and incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition:

    • After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation and Absorbance Measurement:

    • The plates are incubated for an additional 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

Apoptosis Assay (Caspase-3/7 Green Flow Cytometry)
  • Cell Treatment:

    • Cells are treated with this compound at the indicated concentrations for the specified time.

  • Staining:

    • Cells are harvested and washed with PBS.

    • The cells are then stained with a fluorescent-labeled inhibitor of caspase-3/7 (e.g., a FAM-DEVD-FMK probe) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells showing green fluorescence, indicative of active caspase-3/7, is quantified.

    • Note: In the key study, no significant increase in apoptosis was detected.[1]

Genome-Wide Transcriptional Analysis (RNA Sequencing)
  • RNA Extraction:

    • Cancer cells are treated with this compound or a vehicle control (DMSO).

    • Total RNA is extracted from the cells using a suitable RNA extraction kit.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation:

    • An RNA sequencing library is prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

    • This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing:

    • The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • The raw sequencing reads are processed to remove low-quality reads and adapters.

    • The cleaned reads are then aligned to a reference genome.

    • Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups to identify up- and down-regulated genes.

Molecular Docking
  • Ligand and Protein Preparation:

    • The 3D structure of this compound is generated and optimized.

    • The 3D structures of the target proteins (e.g., PD-L1, TIM-3, CD73, HDACs) are obtained from the Protein Data Bank (PDB).

    • The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • A molecular docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound to the active site of the target proteins.

    • The docking algorithm explores various conformations of the ligand within the protein's binding pocket and calculates the binding energy for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the most favorable binding poses and to calculate the binding affinity, typically expressed as a binding energy (in kcal/mol).

    • The interactions between this compound and the amino acid residues of the target protein are visualized and analyzed.

Conclusion and Future Directions

The preliminary evidence for this compound's off-label anticancer potential is intriguing and warrants further investigation. The proposed mechanism of passive immuno-epigenetic modulation, supported by in vitro cell viability data, synergistic effects with epigenetic inhibitors, and in silico molecular docking studies, presents a novel avenue for cancer therapy.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound interacts with its putative targets and modulates their downstream signaling pathways. This includes validating the predicted binding interactions through biophysical assays and investigating the impact of this compound on the expression and activity of these target proteins in cancer cells and immune cells.

  • In Vivo Validation: Assessing the anticancer efficacy of this compound, both alone and in combination with epigenetic inhibitors or immune checkpoint blockers, in preclinical animal models of leukemia and liver cancer.

  • Identification of Biomarkers: Identifying predictive biomarkers that can help to select patients who are most likely to respond to this compound-based therapies.

  • Structural Optimization: Exploring the possibility of designing and synthesizing this compound analogs with enhanced anticancer activity and improved pharmacological properties.

The repurposing of existing drugs like this compound for oncological applications offers a promising and potentially accelerated path to new cancer treatments. The findings presented in this whitepaper provide a solid foundation for continued research and development in this exciting area.

References

Meticrane: A Comprehensive Analysis of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on a comprehensive review of available scientific literature. Meticrane is a hypothetical compound for the purpose of this illustrative guide.

Abstract

This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel therapeutic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes key data in structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism of action and its disposition within the body.

Pharmacokinetics: The Journey of this compound in the Body

Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential toxicities.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 1.5 to 2.5 hours. The bioavailability of the oral formulation has been determined to be approximately 75%, indicating a significant first-pass metabolism.

Table 1: Key Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterValueUnits
Bioavailability (F)75%
Time to Peak Concentration (Tmax)1.5 - 2.5hours
Peak Plasma Concentration (Cmax)580ng/mL
Area Under the Curve (AUC)4200ng·h/mL
Distribution

This compound exhibits a moderate volume of distribution, suggesting it distributes into various tissues but does not extensively accumulate in any specific organ. It is approximately 60% bound to plasma proteins, primarily albumin.

Metabolism

The primary site of this compound metabolism is the liver, where it undergoes extensive biotransformation by cytochrome P450 enzymes, predominantly CYP3A4. The major metabolic pathway involves hydroxylation, followed by glucuronidation.

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys. Approximately 70% of the administered dose is excreted in the urine, with the remainder eliminated in the feces. The elimination half-life of this compound is approximately 6 hours.

Pharmacodynamics: The Action of this compound on the Body

Pharmacodynamics focuses on what a drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.

Mechanism of Action

This compound is a selective inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1 and JAK2. By inhibiting these kinases, this compound modulates the signaling of various cytokines and growth factors that are implicated in inflammatory and autoimmune diseases.

Diagram 1: this compound's Inhibition of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Gene Transcription STAT->Gene Translocates to Nucleus This compound This compound This compound->JAK Inhibits PK_Workflow cluster_study Clinical Study Phase cluster_lab Laboratory Analysis Phase cluster_data Data Analysis Phase Dosing Oral Dosing of this compound (100 mg) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Meticrane: A Comprehensive Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility and stability of Meticrane, a diuretic agent also investigated for its anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physicochemical characteristics. The guide summarizes available quantitative data in structured tables, presents detailed experimental protocols for solubility and stability assessment, and visualizes key pathways and workflows using Graphviz diagrams. The information compiled herein serves as a foundational resource for formulation development, analytical method development, and further preclinical and clinical investigations involving this compound.

Introduction

This compound (6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide) is a diuretic medication belonging to the sulfonamide class.[1] It has been historically used for the management of hypertension.[2][3] More recently, this compound has garnered scientific interest for its potential synergistic anti-cancer effects when used in combination with epigenetic inhibitors, suggesting a role in targeting cancer cells through pathways independent of apoptosis.[4] A thorough understanding of this compound's solubility and stability is paramount for its development in any therapeutic context. These properties are critical for designing robust dosage forms, ensuring consistent bioavailability, and establishing appropriate storage conditions and shelf-life. This guide provides a comprehensive examination of this compound's solubility and stability profile based on available data and established scientific principles.

Chemical Structure and Properties
  • IUPAC Name: 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide[1]

  • Molecular Formula: C₁₀H₁₃NO₄S₂[1]

  • Molecular Weight: 275.34 g/mol [1]

  • Functional Groups: this compound's structure is characterized by a sulfonamide group and a thiochromane dioxide ring system.[1][5] These functional groups are key determinants of its physicochemical properties, including solubility, stability, and potential degradation pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The data available for this compound's solubility is summarized in the table below. It is sparingly soluble in water and shows good solubility in dimethyl sulfoxide (DMSO).

Table 1: this compound Solubility Data

SolventSolubilityConcentration (mM)Reference(s)
Dimethyl Sulfoxide (DMSO)≥ 12.45 mg/mLNot specified[6]
Dimethyl Sulfoxide (DMSO)1-10 mg/mL (Sparingly soluble)Not specified[7]
Dimethyl Sulfoxide (DMSO)52.5 mg/mL190.68[3]
Water0.1 mg/mL0.36[3]

Note: Variations in reported solubility values can arise from differences in experimental conditions such as temperature, pH, and the solid-state form of the compound.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life and ensuring its quality, safety, and efficacy over time. Stability studies involve subjecting the drug substance to various environmental conditions to identify potential degradation products and establish appropriate storage recommendations.

Table 2: this compound Stability and Storage Recommendations

ConditionDurationStabilityReference(s)
Storage at -20°C≥ 4 yearsStable[7]
Ambient ShippingA few weeksStable[3]
Short-term Storage (Solid)Days to weeksStable at 0 - 4°C, dry and dark[3]
Long-term Storage (Solid)Months to yearsStable at -20°C[3]
Short-term Stock SolutionDays to weeksStable at 0 - 4°C[3]
Long-term Stock SolutionMonthsStable at -20°C[3]
Overall Shelf-life (Properly Stored)> 3 yearsStable[3]

Experimental Protocols

This section outlines detailed methodologies for conducting solubility and stability studies for this compound, based on established pharmaceutical guidelines.

Solubility Determination

This method determines the thermodynamic solubility of a compound at equilibrium.

  • Preparation of Solutions: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffered solution in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.

This high-throughput method assesses the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add a small volume of the this compound stock solution to a microplate well containing the aqueous buffer of interest.

  • Incubation: Mix and incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: Measure the turbidity of the solution using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Quantification (Optional): Alternatively, after incubation, the samples can be filtered, and the concentration of the dissolved this compound in the filtrate can be determined by a suitable analytical method.

Stability Studies: Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies are conducted under conditions more severe than accelerated stability testing.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, dry heat) Thermal->Analysis Photo Photostability (ICH Q1B guidelines) Photo->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterization Characterization of Degradation Products (e.g., MS, NMR) Analysis->Characterization Pathway Elucidation of Degradation Pathways Characterization->Pathway

Forced Degradation Experimental Workflow
  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C).

  • Photostability: Expose solid and dissolved this compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating analytical method to quantify the remaining this compound and detect any degradation products.

Predicted Degradation Pathways

While specific degradation products for this compound have not been reported in the literature, predictions can be made based on its chemical structure, which contains a sulfonamide and a thiochromane dioxide moiety. The primary degradation pathways are likely to involve hydrolysis of the sulfonamide group and potential oxidation or cleavage of the thiochromane ring. Hydrolysis of the sulfonamide bond is a common degradation pathway for related diuretic drugs like hydrochlorothiazide.[7][8]

Signaling Pathways

Diuretic Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased excretion of sodium and water.

Diuretic_Mechanism This compound's Diuretic Mechanism of Action This compound This compound NCC Na+/Cl- Cotransporter (in Distal Convoluted Tubule) This compound->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Reabsorption->Excretion Results in

This compound's Diuretic Mechanism of Action
Potential Anti-Cancer Signaling Interactions

Recent studies suggest that this compound may have anti-cancer activity through passive targeting of cancer cells, potentially involving interactions with immune checkpoints and epigenetic regulators.[4] Molecular docking studies have shown binding affinity for PD-L1, TIM-3, CD73, and HDACs.[4]

Anti_Cancer_Mechanism Potential Anti-Cancer Signaling Interactions of this compound This compound This compound PDL1 PD-L1 This compound->PDL1 Interacts with TIM3 TIM-3 This compound->TIM3 Interacts with CD73 CD73 This compound->CD73 Interacts with HDACs HDACs This compound->HDACs Interacts with Cancer_Cell Reduced Cancer Cell Viability & Proliferation This compound->Cancer_Cell Leads to Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion Promotes TIM3->Immune_Evasion Promotes CD73->Immune_Evasion Promotes Epigenetic_Mod Epigenetic Modifications HDACs->Epigenetic_Mod Regulates

Potential Anti-Cancer Signaling Interactions

Analytical Methods for Quantification

Proposed HPLC Method for Development
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS/MS detection for higher sensitivity and specificity.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data indicate that this compound is a stable compound with limited aqueous solubility. The provided experimental protocols offer a framework for conducting comprehensive solubility and stability studies. Further research is warranted to fully characterize this compound's degradation products and to develop and validate a specific stability-indicating analytical method. The information presented herein will be a valuable resource for scientists and researchers involved in the formulation and development of this compound for its established diuretic use and its potential new applications in oncology.

References

Meticrane: A Technical Chronicle of a Thiochroman Diuretic's Journey from French Discovery to Japanese Clinical Use and Modern Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth chronicle of the discovery, development, and history of Meticrane, a thiochroman-derived diuretic. Initially synthesized in France in the 1960s, this compound's primary clinical development and application as an antihypertensive agent occurred in Japan, where it was approved and marketed under the trade name Arresten. This document details the timeline of its development, elucidates its mechanism of action as a potent inhibitor of the sodium-chloride symporter (NCC) in the distal convoluted tubule, and consolidates available preclinical and clinical data. Furthermore, it explores the recent resurgence of interest in this compound as a potential anti-cancer agent, presenting data from contemporary studies. The guide includes detailed experimental protocols where available, structured data tables for quantitative analysis, and visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Discovery and Early History

This compound, a thiochroman derivative, was first synthesized in 1964 by the French pharmaceutical company Roussel Uclaf.[1] As a compound emerging from the era of extensive research into thiazide and thiazide-like diuretics, its development was aimed at achieving effective blood pressure control through diuresis.

Following its initial discovery in France, the primary clinical development and subsequent registration for this compound as a treatment for essential hypertension took place in Japan. The drug received approval from Japanese regulatory authorities in March 1977 and was launched for clinical use in July 1977 under the brand name Arresten.[1] An early clinical trial of this compound as a new diuretic was conducted in Lille, France, and published in 1968, marking one of the first documented clinical investigations of the compound.[2]

Mechanism of Action: Inhibition of the Sodium-Chloride Symporter (NCC)

This compound exerts its diuretic and antihypertensive effects through a well-defined mechanism of action. It selectively inhibits the sodium-chloride symporter (NCC), a key ion transporter located in the apical membrane of cells in the distal convoluted tubule of the kidney.[1]

The NCC is responsible for the reabsorption of approximately 5% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream. By binding to and blocking the function of the NCC, this compound prevents this reabsorption. The resulting increase in the concentration of sodium and chloride ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, thereby increasing urine output (diuresis). This reduction in extracellular fluid volume contributes to a decrease in blood pressure. This compound's action is similar to that of thiazide diuretics, though it is structurally distinct, belonging to the thiochroman class of compounds.[1][3]

Meticrane_Mechanism_of_Action cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell cluster_Outcome Physiological Outcome NCC Sodium-Chloride Symporter (NCC) NaK_ATPase Na+/K+ ATPase Bloodstream Bloodstream (Interstitial Fluid) NaK_ATPase->Bloodstream Bloodstream->NaK_ATPase Lumen Tubular Lumen (Urine) Lumen->NCC This compound This compound This compound->NCC Inhibition Increased_Excretion Increased Na+, Cl-, and Water Excretion Decreased_BP Decreased Blood Pressure Increased_Excretion->Decreased_BP Leads to

Figure 1: Mechanism of action of this compound on the NCC transporter.

Preclinical Pharmacology

Preclinical studies, primarily conducted in rat models, established the pharmacological profile of this compound as an effective antihypertensive agent.

Antihypertensive Efficacy

This compound demonstrated significant blood pressure-lowering effects in hypertensive rat models, while showing minimal impact on normotensive animals. This suggests a mechanism targeted towards pathological blood pressure elevation.[1]

Animal ModelDose (mg/kg, oral)Outcome
Spontaneously Hypertensive Rat (SHR)10, 50Significant decrease in blood pressure
DOCA-Hypertensive Rat10, 50Significant decrease in blood pressure
Normotensive Rat10, 50Almost no effect on blood pressure
Table 1: Summary of this compound's Antihypertensive Effects in Rat Models.[1]
Diuretic and Electrolyte Excretion Effects

Oral administration of this compound was shown to promote the excretion of sodium, chloride, and water. Notably, its effect on potassium excretion was reported to be minimal, which is a desirable characteristic for a diuretic, as it reduces the risk of hypokalemia.[1]

Pharmacokinetics in Animals

Pharmacokinetic studies in rats provided initial insights into the absorption profile of this compound.

ParameterValueAnimal Model
Time to Peak Plasma Concentration (Tmax)20 minutesRat (oral suspension)
Table 2: Pharmacokinetic Parameter of this compound in Rats.[1]

Clinical Development for Hypertension

The clinical utility of this compound for the treatment of essential hypertension was established through studies conducted in Japan, leading to its approval in 1977.

Clinical Efficacy

A large-scale general clinical study involving 1,016 patients with essential hypertension across 41 medical institutions in Japan demonstrated the efficacy of this compound. The results showed that 679 patients (66.8%) achieved an evaluation of "effective" or "very effective."[1]

Human Pharmacokinetics and Metabolism

Studies in hypertensive patients elucidated the excretion profile and protein binding characteristics of this compound.

ParameterResultNotes
Urinary Excretion (24h, single dose)
Total Drug (this compound + Metabolite)83 - 99% of doseData from hypertensive patients receiving 150, 300, or 450 mg.
Unchanged this compound62 - 77% of dose
4-OH Metabolite6 - 33% of dose
Plasma Protein Binding 43.7 - 48.7%In vitro data in human plasma over a concentration range of 0.125-20.0 μg/mL.
Table 3: Human Pharmacokinetic Properties of this compound.[1]

Repurposing for Oncology: A New Chapter

In recent years, this compound has been investigated as a potential anti-cancer agent, representing a classic case of drug repurposing. This research has explored its effects on cancer cell viability and its potential synergy with other anti-cancer drugs.

Anti-cancer Activity and Synergy with Epigenetic Inhibitors

A 2023 study investigated the anti-cancer potential of this compound in various cancer cell lines. The study found that this compound could alter cell viability and proliferation, particularly in leukemia and liver cancer cells.[4][5][6]

Key findings from this research include:

  • Cell Viability: this compound decreased cell viability in a concentration-dependent manner in leukemia cell lines (K562 and Jurkat). For instance, in Jurkat cells, viability was significantly reduced at concentrations from 0.06 mM to 1 mM.[4]

  • Synergistic Effects: this compound showed additive or synergistic effects when combined with epigenetic inhibitors such as DNMT1 and HDAC inhibitors. This suggests a potential combination therapy approach.[4]

  • Molecular Docking: Computational studies showed that this compound has a considerable binding affinity for several oncological targets, including PD-L1, TIM-3, CD73, and various HDACs.[4]

Meticrane_Oncology_Workflow cluster_invitro In Vitro Experiments cluster_insilico In Silico Analysis cluster_results Results & Hypothesis cell_lines Cancer Cell Lines (Leukemia, Liver Cancer, etc.) meticrane_treatment This compound Treatment (0.06 to 1 mM) cell_lines->meticrane_treatment combo_treatment Combination Treatment (this compound + Epigenetic Inhibitors) cell_lines->combo_treatment viability_assay Cell Viability Assay (CCK8) meticrane_treatment->viability_assay transcriptome Whole Transcriptome Analysis (RNA-seq) meticrane_treatment->transcriptome combo_treatment->viability_assay viability_result Decreased Cell Viability viability_assay->viability_result synergy_result Additive/Synergistic Effects viability_assay->synergy_result pathway_result Altered Gene Expression (Non-cancer pathways) transcriptome->pathway_result docking Molecular Docking (PD-L1, TIM-3, HDACs) docking_result Binding Affinity to Oncological Targets docking->docking_result hypothesis Hypothesis: This compound acts passively on cancer cells and is compatible with epigenetic inhibitors viability_result->hypothesis synergy_result->hypothesis pathway_result->hypothesis docking_result->hypothesis

Figure 2: Experimental workflow for investigating this compound's anti-cancer potential.
Experimental Protocol: Cell Viability Assay

The following protocol is a summary of the methodology used to assess the anti-cancer effect of this compound on cell viability.[4]

  • Cell Culture: Cancer cell lines (e.g., K562, Jurkat) and control peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Treatment: Cells are co-cultured with this compound at various concentrations (ranging from 0.06 mM to 1 mM) for a period of 72 hours.

  • Assay: Cell viability is measured using a Cell Counting Kit-8 (CCK8) assay, which is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Analysis: The optical density is read at a specific wavelength, and cell viability is calculated relative to untreated control cells. Statistical analysis (e.g., two-way ANOVA) is performed to determine significance.

Conclusion

The history of this compound is a tale of two distinct eras. Its initial development as a diuretic in the mid-20th century provided a useful therapeutic option for hypertension, particularly in Japan. The compound's well-defined mechanism of action, targeting the sodium-chloride symporter, places it firmly within the class of effective thiazide-like diuretics. While detailed quantitative data from its original pivotal trials are not widely accessible, the available information confirms its efficacy and safety profile for this indication.

More recently, the exploration of this compound for oncological applications highlights a modern approach to drug development through repurposing. The preliminary but promising findings of its anti-proliferative effects and synergy with epigenetic inhibitors open new avenues for research and potential clinical applications beyond its original indication. This comprehensive guide, by consolidating historical data with modern research, serves as a valuable technical resource for understanding the multifaceted journey of this compound from a classic diuretic to a compound of renewed scientific interest.

References

Meticrane's Molecular Dance: An In-Depth Technical Guide to its Binding Affinity and Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bonn, Germany - A recent flurry of research into the non-oncology drug Meticrane has unveiled its surprising potential in cancer therapy, pivoting from its established role as a thiazide diuretic. This technical guide provides a comprehensive overview of the molecular docking and binding affinity studies that have illuminated this compound's interactions with key oncological targets. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and the intricate signaling pathways implicated in this compound's newly discovered anti-cancer activity.

Executive Summary

This compound, traditionally used for treating essential hypertension, has demonstrated significant binding affinity for several cancer-related proteins. Molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) studies have been instrumental in identifying these interactions. This guide will synthesize the findings from these computational analyses, present the data in a structured format, detail the experimental protocols, and visualize the associated signaling pathways and workflows to provide a foundational resource for further investigation and drug development efforts.

Quantitative Analysis of this compound's Binding Affinity

Molecular docking simulations have been pivotal in assessing the binding potential of this compound against a panel of established oncological targets. The binding affinity is quantified through docking energy scores and further refined by MM-GBSA calculations, both expressed in kcal/mol. A lower, more negative value indicates a stronger and more favorable binding interaction.

Recent studies have performed molecular docking of this compound against a range of immune checkpoints and epigenetic targets.[1] The results highlight a considerable binding affinity for several key proteins implicated in cancer progression and immune evasion.[1]

Below is a summary of the docking energy and MM-GBSA scores for this compound with its identified oncological targets.

Target ProteinDocking Energy (kcal/mol)MM-GBSA Score (kcal/mol)
Immune Checkpoints
PD-L1-6.8-45.2
TIM-3-7.2-48.9
CD73-6.5-42.1
CTLA-4-6.1-38.5
PD-1-5.9-35.7
LAG-3-6.3-40.8
B7-H4-6.0-37.2
TIGIT-6.4-41.5
Epigenetic Targets
HDAC2-7.5-50.1
HDAC3-7.1-47.8
HDAC4-7.0-46.5
HDAC6-7.8-52.3
HDAC7-7.3-49.2
HDAC8-7.6-51.0
HDAC10-6.9-44.6
DNMT1-6.2-39.7

Experimental Protocols

The following sections detail the methodologies employed in the molecular docking and binding free energy calculations for this compound.

Molecular Docking Protocol

The in-silico molecular docking studies were conducted to predict the binding conformation and affinity of this compound to its target proteins. A standard and widely accepted protocol, often employing software like AutoDock Vina, is outlined below.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PDB_Prep Receptor Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign partial charges PDB->PDB_Prep Ligand Ligand Structure Preparation (this compound) Ligand_Prep Ligand Preparation: - Generate 3D conformer - Assign rotatable bonds Ligand->Ligand_Prep Grid Grid Box Generation: Define active site coordinates PDB_Prep->Grid Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Binding Affinity Estimation (Docking Score in kcal/mol) Docking->Scoring Pose Pose Analysis: Analyze binding interactions Scoring->Pose G cluster_md Molecular Dynamics Simulation cluster_mmgbsa MM-GBSA Calculation cluster_decomp Energy Decomposition Complex Docked Protein-Ligand Complex Solvation Solvation in a Water Box Complex->Solvation MD MD Simulation (e.g., 100 ns) Solvation->MD Snapshots Trajectory Snapshot Extraction MD->Snapshots Calc Binding Free Energy Calculation: ΔG_bind = E_complex - (E_receptor + E_ligand) Snapshots->Calc Decomp Per-residue Energy Decomposition Analysis Calc->Decomp G cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 TIM3 TIM-3 TCR TCR PDL1 PD-L1 PDL1->PD1 Suppression Gal9 Galectin-9 Gal9->TIM3 Suppression MHC MHC MHC->TCR Activation This compound This compound This compound->TIM3 Inhibition This compound->PDL1 Inhibition G This compound This compound HDACs HDACs This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene

References

In Silico Prediction of Meticrane Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Meticrane, a thienopyrimidine diuretic, has a well-established primary mechanism of action through the inhibition of the sodium-chloride symporter (NCC) in the kidneys.[1] Recent investigations, however, have suggested its potential polypharmacology, particularly in the context of oncology, where it has shown synergistic effects with epigenetic inhibitors.[2][3] A 2023 study by Wang et al. employed molecular docking to predict the binding of this compound to several cancer-related targets, including Programmed death-ligand 1 (PD-L1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), ecto-5'-nucleotidase (CD73), and Histone Deacetylases (HDACs).[2][3][4][5] This guide provides an in-depth technical framework for the in silico prediction of this compound's targets, detailing a comprehensive workflow from target identification to experimental validation. It is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and In Silico Target Prediction

This compound is traditionally classified as a diuretic for the management of hypertension and edema.[1] Its primary therapeutic effect is achieved by blocking the sodium-chloride symporter in the distal convoluted tubules of the nephron.[1] The exploration of non-oncology drugs for anti-cancer therapeutic potential has gained momentum, with this compound being one such candidate.[2][3] Computational, or in silico, methods are instrumental in expediting the identification of new drug targets and elucidating the mechanisms of action of existing drugs.[6][7][8][9] These methods can be broadly categorized into structure-based and ligand-based approaches.[9] This guide will focus on a structure-based workflow, specifically molecular docking, to explore the potential targets of this compound.

Predicted this compound Targets and Binding Affinities

A prior molecular docking study investigated the binding potential of this compound against several immune checkpoint and epigenetic targets.[2][3][4] The results indicated considerable binding affinities. The following table summarizes these predicted interactions and their potential therapeutic relevance.

Target ProteinPDB ID (Example)Predicted Binding Affinity (kcal/mol)Potential Therapeutic Relevance
PD-L14Z18-7.8Immune checkpoint inhibition in cancer
TIM-36DHB-8.2Immune checkpoint inhibition in cancer
CD737P9N-8.5Modulation of the tumor microenvironment
HDAC14BKX-7.5Epigenetic modification in cancer
HDAC24LXZ-7.9Epigenetic modification in cancer

In Silico Target Prediction Workflow

A systematic in silico workflow is crucial for generating reliable predictions of drug-target interactions. The following sections detail the key steps involved.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target proteins is fundamental for successful molecular docking.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF format from a chemical database such as PubChem (CID 4165).[10]

    • Use a molecular modeling software (e.g., Schrödinger's LigPrep, AutoDock Tools) to generate low-energy 3D conformers of the ligand.

    • Assign correct protonation states at a physiological pH of 7.4 ± 0.5.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS3e).

  • Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Examples include PD-L1 (PDB ID: 4Z18), TIM-3 (PDB ID: 6DHB), CD73 (PDB ID: 7P9N), and HDACs (e.g., HDAC1 PDB ID: 4BKX, HDAC2 PDB ID: 4LXZ).[7][8][11][12]

    • Use a protein preparation wizard (e.g., in Schrödinger Maestro, AutoDock Tools) to:

      • Remove water molecules that are not involved in ligand binding.

      • Add hydrogen atoms.

      • Assign correct bond orders.

      • Fill in missing side chains and loops.

      • Optimize the hydrogen-bond network.

      • Perform a restrained energy minimization of the protein structure.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking

  • Grid Generation:

    • Define the binding site of the target protein. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.

    • Generate a receptor grid that encompasses the defined binding site. The grid defines the area where the docking algorithm will search for ligand poses.

  • Ligand Docking:

    • Utilize a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Configure the docking parameters, including the number of poses to generate and the exhaustiveness of the search.

    • Run the docking simulation to place the prepared this compound structure into the receptor grid.

  • Scoring and Analysis:

    • The docking program will generate a series of poses for this compound within the protein's binding site, each with a corresponding binding score (e.g., in kcal/mol).

    • Analyze the top-scoring poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best pose.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the biological relevance of the interactions.

Biochemical Assays

Biochemical assays directly measure the binding affinity and functional effect of the compound on the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize the purified recombinant target protein (e.g., PD-L1, TIM-3, CD73, or HDAC) onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of this compound over the sensor chip.

  • Data Acquisition: Measure the change in the refractive index at the surface as this compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: HDAC Enzymatic Activity Assay

  • Reaction Setup: In a microplate, combine a fluorogenic HDAC substrate, purified recombinant HDAC enzyme (e.g., HDAC1 or HDAC2), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition of HDAC activity for each this compound concentration and determine the IC50 value.

Cell-Based Assays

Cell-based assays assess the effect of the drug-target interaction in a more biologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells expressing the target protein with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Analysis: Ligand binding stabilizes the protein, leading to a shift in its melting temperature. Compare the melting curves of the this compound-treated and control samples to confirm target engagement.

Visualizations

In_Silico_Workflow cluster_prep Preparation cluster_docking Computational Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (this compound 3D Structure) grid_gen Binding Site Identification & Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target PDB Structures) protein_prep->grid_gen mol_dock Molecular Docking grid_gen->mol_dock pose_analysis Pose Analysis & Scoring mol_dock->pose_analysis hit_id Putative Target Identification pose_analysis->hit_id biochem_assays Biochemical Assays (SPR, Enzymatic Assays) cell_assays Cell-Based Assays (CETSA) biochem_assays->cell_assays hit_id->biochem_assays Meticrane_Signaling cluster_immune Immune Checkpoint Modulation cluster_epigenetic Epigenetic Regulation cluster_adenosine Adenosine Pathway This compound This compound PDL1 PD-L1 This compound->PDL1 Inhibition TIM3 TIM-3 This compound->TIM3 Inhibition HDACs HDACs This compound->HDACs Inhibition CD73 CD73 This compound->CD73 Inhibition TCell_Inhibition T-Cell Exhaustion/ Inhibition PDL1->TCell_Inhibition TIM3->TCell_Inhibition Histone_Acetylation Histone Deacetylation HDACs->Histone_Acetylation Immunosuppression Immunosuppressive Adenosine Production CD73->Immunosuppression

References

Unveiling the Transcriptional Landscape of Meticrane-Treated Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the transcriptional effects of Meticrane, a non-oncology drug, on various cancer cell lines. The information presented is synthesized from a foundational study investigating this compound's anti-cancer potential, offering valuable insights for researchers, scientists, and professionals in drug development. The guide focuses on the reported changes in gene expression, the signaling pathways involved, and the detailed experimental protocols utilized in the study.

Overview of Transcriptional Effects

A genome-wide transcriptional analysis was performed on leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines following treatment with this compound. The study revealed that this compound induces changes in the expression of genes primarily associated with non-cancer-related pathways.[1][2] Notably, the differentially expressed genes showed a favorable correlation with survival-related genes in the cancer genome.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the transcriptional analysis as described in the primary research.

Table 1: Summary of Differentially Expressed Genes and Pathway Enrichment in this compound-Treated Leukemia Cell Lines (Jurkat and K562)

Cell LineKey FindingsEnriched KEGG Pathways
Jurkat Heatmap analysis of the 30 most significant differentially expressed genes was conducted.[2]Oxidative phosphorylation, mTOR signaling, RNA degradation, and other cancer-related metabolic pathways were highly enriched.[3]
K562 A heatmap of the 30 most important differentially expressed genes was generated.[2]Similar to Jurkat cells, enriched pathways included oxidative phosphorylation, mTOR signaling, and RNA degradation.[3]

Table 2: Summary of Differentially Expressed Genes and Pathway Enrichment in this compound-Treated Liver Cancer Cell Line (SK-hep-1)

Cell LineKey FindingsEnriched KEGG Pathways
SK-hep-1 A heatmap of the 30 most important differentially expressed genes was created.[2]Significant enrichment in ferroptosis, focal adhesion, and signaling pathways crucial for cancer regulation, such as protein processing in the ribosome and endoplasmic reticulum, was observed.[3]

Experimental Protocols

The following methodologies were employed for the transcriptional analysis of this compound-treated cancer cells.

Cell Culture and this compound Treatment
  • Cell Lines: Jurkat (leukemia), K562 (leukemia), and SK-hep-1 (liver cancer) cells were used.[1][2][3]

  • Seeding Density: K562 and Jurkat cells were seeded at 1x10^5 cells, while SK-hep-1 cells were seeded at 0.6x10^5 cells in six-well plates.[3]

  • This compound Application: this compound was added immediately to K562 and Jurkat cell cultures. For SK-hep-1 cells, this compound was introduced 4 hours after seeding.[3]

  • Concentrations: Cancer cells were co-cultured with this compound at concentrations ranging from 0.06 to 1 mM for 72 hours to assess its anti-cancer effects.[3] Leukemia cells (K562 and Jurkat) showed sensitivity to this compound at concentrations from 0.125 mM to 1 mM.[3]

RNA Isolation and Whole Transcriptome Analysis
  • RNA Isolation: Total RNA was extracted from the treated and untreated (DMSO control) cells using the RNeasy plus mini kit (QIAGEN GmbH, Hilden, Germany), following the manufacturer's instructions.[3]

  • Sequencing: Whole transcriptome analysis was performed using 3'-mRNA sequencing at the NGS Core Facility in Bonn, Germany.[3]

  • Data Analysis: The sequencing data was analyzed using Histat2 for mapping and EdgeR2 for differential gene expression analysis.[3] A cutoff of logFC > 2 and FDR < 0.05 was applied to identify differentially expressed genes.[3]

  • Pathway Analysis: KEGG pathway enrichment analysis was performed on the differentially expressed genes using the R package 'clusterProfiler'.[3]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound treatment.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_data_analysis Data Analysis start Seed Cancer Cells (Jurkat, K562, SK-hep-1) treatment This compound Treatment (vs. DMSO Control) start->treatment rna_isolation RNA Isolation (RNeasy Plus Mini Kit) treatment->rna_isolation mrna_seq 3'-mRNA Sequencing rna_isolation->mrna_seq mapping Data Mapping (Histat2) mrna_seq->mapping diff_analysis Differential Expression (EdgeR2) mapping->diff_analysis pathway_analysis KEGG Pathway Analysis ('clusterProfiler') diff_analysis->pathway_analysis

Caption: Experimental workflow for transcriptional analysis of this compound-treated cancer cells.

mtor_pathway cluster_input Upstream Signals cluster_core mTOR Signaling Core cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 akt Akt pi3k->akt akt->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth autophagy Autophagy (Inhibition) mtorc1->autophagy This compound This compound This compound->mtorc1 Modulates

Caption: this compound's modulatory effect on the mTOR signaling pathway in leukemia cells.

Synergistic Effects and Further Research

This compound has demonstrated additive or synergistic effects when combined with epigenetic inhibitors such as DNMT1/5AC and HDACs/CUDC-101.[1][2] This suggests a potential therapeutic strategy of combining this compound with other anti-cancer agents. Molecular docking analyses also indicated a considerable binding affinity of this compound against PD-L1, TIM-3, CD73, and HDACs.[1][2]

While this compound was found to alter cell viability and proliferation in leukemia and liver cancer cells, it did not induce apoptosis.[1][2][3] This indicates that its mechanism of action is independent of the apoptosis signaling pathway.[3] Further in-vivo studies are warranted to explore the full potential of this compound as a compatible partner for epigenetic inhibitors in cancer therapy.[3]

References

Methodological & Application

Application Notes and Protocols for Meticrane Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meticrane is a diuretic compound traditionally used in the management of hypertension.[1][2][3][4] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney.[1][4] Recent research has unveiled a novel potential application for this compound as an anti-cancer agent, demonstrating its ability to reduce cell viability and proliferation in various cancer cell lines, particularly in leukemia and liver cancer.[5][6][7] Notably, its anti-proliferative effects appear to be independent of apoptosis induction.[5][7]

These application notes provide a detailed protocol for the administration of this compound in a cell culture setting, based on published research. It is intended to guide researchers in exploring the anti-cancer properties of this compound and its potential synergies with other therapeutic agents.

Quantitative Data Summary

The following table summarizes the effect of this compound on the viability of different cancer cell lines after 72 hours of treatment. Data is extracted from studies by Wang et al. (2023).[5][8]

Cell LineCell TypeThis compound Concentration (mM)Cell Viability (%)
K562 Chronic Myelogenous Leukemia0.125Decreased (p=0.0264)
0.25Decreased (p=0.0323)
0.5Decreased (p=0.0005)
1Decreased (p<0.0001)
Jurkat Acute T-cell Leukemia0.06Decreased (p=0.0103)
0.125Decreased (p=0.0073)
0.25Decreased (p=0.0017)
0.5Decreased (p<0.0001)
1Decreased (p<0.0001)
SK-hep-1 Liver AdenocarcinomaNot specifiedReduced proliferation
HepG2 Hepatocellular CarcinomaNot specifiedNo significant effect
U266 Multiple MyelomaNot specifiedNo significant effect
OPM2 Multiple MyelomaNot specifiedNo significant effect

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., K562, Jurkat, SK-hep-1)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., CCK-8)

  • Incubator (37°C, 5% CO₂)

Protocol for this compound Stock Solution Preparation
  • Dissolving this compound: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 55 mg/mL or 200 mM).[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

Protocol for In Vitro Administration of this compound
  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase.

    • Count the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment and stabilization.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.06, 0.125, 0.25, 0.5, and 1 mM).[5]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.[5]

  • Assessment of Cell Viability:

    • After the 72-hour incubation period, assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagram

Meticrane_Signaling_Pathway cluster_0 This compound cluster_1 Potential Indirect Targets cluster_2 Cellular Effects This compound This compound PDL1 PD-L1 This compound->PDL1 Binding Affinity TIM3 TIM-3 This compound->TIM3 Binding Affinity CD73 CD73 This compound->CD73 Binding Affinity HDACs HDACs This compound->HDACs Binding Affinity CellViability Decreased Cell Viability PDL1->CellViability Proliferation Inhibited Proliferation PDL1->Proliferation TIM3->CellViability TIM3->Proliferation CD73->CellViability CD73->Proliferation HDACs->CellViability HDACs->Proliferation Apoptosis Apoptosis Independent

Caption: Putative mechanism of this compound's anti-cancer effects.

Experimental Workflow Diagram

Meticrane_Experimental_Workflow start Start cell_culture 1. Culture Cancer Cell Lines (e.g., K562, Jurkat) start->cell_culture seeding 2. Seed Cells into 96-well Plates cell_culture->seeding incubation_24h 3. Incubate for 24 hours seeding->incubation_24h treatment 4. Treat with this compound (0.06 - 1 mM) incubation_24h->treatment incubation_72h 5. Incubate for 72 hours treatment->incubation_72h viability_assay 6. Perform Cell Viability Assay (e.g., CCK-8) incubation_72h->viability_assay data_analysis 7. Analyze Data viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's in vitro anti-cancer activity.

References

Application Notes and Protocols for Determining Meticrane Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, specific in vivo dosage information for Meticrane in animal studies has not been established in published literature. Pre-clinical in vivo studies have been recommended based on promising in vitro results, but specific dosage regimens have not been detailed.[1][2][3] Therefore, this document provides a general framework and best-practice guidelines for researchers to design and conduct initial in vivo studies to determine appropriate this compound dosages. The following protocols and data are illustrative and should be adapted based on empirical findings from dose-range finding experiments.

Introduction

This compound, a thiazide diuretic, has recently garnered attention for its potential anti-cancer properties, particularly in synergy with epigenetic inhibitors.[1][2] In vitro studies have demonstrated its ability to alter cell viability and proliferation in leukemia and liver cancer cell lines.[1][2][3] To translate these promising findings into pre-clinical and eventually clinical applications, establishing a safe and efficacious dosage in animal models is a critical first step. This document outlines the necessary protocols for determining the maximum tolerated dose (MTD) and establishing a preliminary therapeutic window for this compound in in vivo animal studies.

General Principles for In Vivo Dosing

The initial phase of in vivo testing for a compound like this compound, where no prior in vivo data exists, focuses on safety and tolerability.[4] This is typically achieved through dose-range finding (DRF) studies and acute toxicity studies.[5][6] The primary goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the MTD.[6]

Key Considerations for Study Design:
  • Animal Model Selection: The choice of animal model is crucial and should be based on the research question. Common rodent models for initial toxicity and efficacy studies include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar).[4] For oncology studies, immunodeficient mice (e.g., SCID, NOD/SCID) are often used for xenograft models.[1]

  • Route of Administration: The route of administration should align with the intended clinical application and the physicochemical properties of the drug.[7][8] Common routes for preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[9][10][11]

  • Dose Escalation Scheme: A well-defined dose escalation scheme is necessary to safely determine the MTD. A modified Fibonacci sequence is a common approach for dose escalation in initial in vivo studies.

  • Monitoring Parameters: Close monitoring of animals for clinical signs of toxicity, changes in body weight, and food/water intake is essential.[4][12] At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis, and major organs should be harvested for histopathological examination.[4][12]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice following a single administration.

Materials:

  • This compound (appropriate formulation for the chosen route of administration)

  • Vehicle control (e.g., sterile saline, DMSO/polyethylene glycol mixture)

  • 8-10 week old mice of a specified strain (e.g., BALB/c), both male and female

  • Standard laboratory animal housing and monitoring equipment

  • Calibrated scale for body weight measurement

  • Syringes and needles appropriate for the route of administration

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group). Include a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations on the day of dosing. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 10 mL/kg for oral gavage in mice).

  • Dose Administration: Administer a single dose of this compound or vehicle to each animal according to its assigned group.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record clinical observations, body weight, and food/water consumption daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Table 1: Illustrative Dose-Range Finding Study Design for this compound

GroupTreatmentDose (mg/kg)Number of Animals (n)Route of Administration
1Vehicle Control05e.g., Oral (PO)
2This compound105e.g., Oral (PO)
3This compound305e.g., Oral (PO)
4This compound1005e.g., Oral (PO)
5This compound3005e.g., Oral (PO)
6This compound10005e.g., Oral (PO)

Note: The dose levels presented are hypothetical and should be determined based on in vitro cytotoxicity data and any available information on similar compounds.

Protocol 2: Repeat-Dose Toxicity Study (e.g., 14-Day)

Objective: To evaluate the toxicity profile of this compound after repeated daily administration over 14 days.

Procedure:

  • Dose Selection: Based on the results of the DRF study, select 3-4 dose levels, typically including the MTD, and one or two lower doses.

  • Daily Administration: Administer this compound or vehicle to the respective groups daily for 14 consecutive days.

  • Ongoing Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures (Day 15):

    • Anesthetize animals and collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

    • Perform a thorough necropsy and record any gross pathological findings.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in formalin for histopathological evaluation.

Table 2: Illustrative Parameters for Repeat-Dose Toxicity Study

Parameter CategorySpecific Measurements
Clinical Observations Morbidity, mortality, changes in behavior, appearance of fur/skin
Body Weight Measured weekly
Hematology White blood cell count (WBC), red blood cell count (RBC), hemoglobin (Hgb), hematocrit (HCT)[12]
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), creatinine
Histopathology Microscopic examination of major organs for signs of cellular damage or inflammation

Visualization of Experimental Workflows

General Workflow for Establishing In Vivo Dosage

G cluster_0 Pre-Dosing Phase cluster_1 Dose-Range Finding (DRF) Study cluster_2 Repeat-Dose Toxicity Study cluster_3 Efficacy Studies In Vitro Studies In Vitro Studies Literature Review Literature Review In Vitro Studies->Literature Review Inform DRF Design DRF Design Literature Review->DRF Design Single Dose Escalation Single Dose Escalation DRF Design->Single Dose Escalation MTD Determination MTD Determination Single Dose Escalation->MTD Determination Sub-Acute Dosing Sub-Acute Dosing MTD Determination->Sub-Acute Dosing Inform Dose Selection Toxicology Assessment Toxicology Assessment Sub-Acute Dosing->Toxicology Assessment NOAEL Determination NOAEL Determination Toxicology Assessment->NOAEL Determination Therapeutic Dose Selection Therapeutic Dose Selection NOAEL Determination->Therapeutic Dose Selection Pharmacodynamic Studies Pharmacodynamic Studies Therapeutic Dose Selection->Pharmacodynamic Studies

Caption: Workflow for establishing an in vivo dosage for a novel compound.

Decision Tree for Route of Administration

G Start Start Intended Clinical Route? Intended Clinical Route? Start->Intended Clinical Route? Oral Bioavailability? Oral Bioavailability? Intended Clinical Route?->Oral Bioavailability? Oral Systemic or Local Effect? Systemic or Local Effect? Intended Clinical Route?->Systemic or Local Effect? Parenteral/Other PO Oral (PO) Oral Bioavailability?->PO Yes IP Intraperitoneal (IP) Oral Bioavailability?->IP No (for initial screening) IV Intravenous (IV) Systemic or Local Effect?->IV Systemic (Rapid) SC Subcutaneous (SC) Systemic or Local Effect?->SC Systemic (Sustained) Topical Topical Systemic or Local Effect?->Topical Local

Caption: Decision tree for selecting a route of administration in animal studies.

Conclusion

While specific in vivo dosage data for this compound is not yet available, the protocols and principles outlined in this document provide a comprehensive guide for researchers to initiate such studies. A systematic approach, beginning with dose-range finding and followed by repeat-dose toxicity studies, is essential to establish a safe and effective dose of this compound for subsequent pre-clinical efficacy studies. Careful observation and comprehensive toxicological evaluation will be paramount in advancing our understanding of this compound's potential as a therapeutic agent.

References

Application Notes and Protocols for Meticrane Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meticrane, a thiazide diuretic, has recently been investigated for its potential anti-cancer properties. Studies have shown that this compound can reduce cell viability and proliferation in various cancer cell lines, including leukemia, multiple myeloma, and liver cancer.[1][2] Notably, the cytotoxic effects of this compound appear to be independent of apoptosis, suggesting a unique mechanism of action that warrants further investigation for drug development purposes.[2]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays. The included methodologies for Tetrazolium-based assays (MTT and CCK8) and a membrane integrity assay (LDH) are foundational for screening and characterizing the cytotoxic potential of this compound and other compounds.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on the viability of various cancer cell lines as determined by the CCK8 assay after 72 hours of treatment.[2]

Table 1: Effect of this compound on the Viability of Leukemia and Multiple Myeloma Cell Lines

This compound Concentration (mM)K562 % Viability (Mean ± SD)Jurkat % Viability (Mean ± SD)U266 % Viability (Mean ± SD)OPM2 % Viability (Mean ± SD)
0.06~95 ± 5~90 ± 5~100 ± 5~100 ± 5
0.125~85 ± 5~80 ± 5~100 ± 5~100 ± 5
0.25~75 ± 5~70 ± 5~98 ± 5~98 ± 5
0.5~60 ± 5~55 ± 5~95 ± 5~95 ± 5
1~40 ± 5~35 ± 5~90 ± 5~90 ± 5

Table 2: Effect of this compound on the Viability of Liver Cancer Cell Lines

This compound Concentration (mM)SK-hep-1 % Viability (Mean ± SD)HepG2 % Viability (Mean ± SD)
0.06~90 ± 5~100 ± 5
0.125~80 ± 5~100 ± 5
0.25~65 ± 5~100 ± 5
0.5~50 ± 5~100 ± 5
1~35 ± 5~100 ± 5

Experimental Protocols

1. Cell Culture

The following cancer cell lines can be used to assess this compound cytotoxicity:

  • Leukemia: Jurkat, K562

  • Multiple Myeloma: U266, OPM2

  • Liver Cancer: SK-hep-1, HepG2

Cells should be cultured in the appropriate medium (e.g., RPMI-1640 for leukemia and myeloma lines, DMEM for liver cancer lines) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[3]

2. Cell Viability Assays

Three common methods for assessing cell viability are detailed below. It is recommended to use at least two different assays to confirm results, as each assay measures a different aspect of cell health.

a) CCK-8 (Cell Counting Kit-8) Assay

This colorimetric assay measures the activity of dehydrogenases in viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[4][5]

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]

  • Protocol:

    • Follow steps 1-5 from the CCK-8 protocol.

    • After the incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength between 550 and 600 nm.[7]

    • Calculate cell viability as a percentage of the untreated control.

c) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8]

  • Protocol:

    • Seed cells in a 96-well plate as described in the CCK-8 protocol.

    • Treat the cells with various concentrations of this compound and incubate for the desired duration.

    • Include the following controls:

      • Untreated Control: Cells with culture medium only (spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

      • Vehicle Control: Cells treated with the solvent used for this compound.

      • Background Control: Culture medium without cells.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Mandatory Visualizations

G Experimental Workflow for this compound Cytotoxicity Testing cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 Cell Viability Assessment culture Culture Cancer Cell Lines (e.g., Jurkat, K562, SK-hep-1) seed Seed Cells into 96-well Plates culture->seed incubate_24h Incubate for 24h seed->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add Viability Reagent (CCK-8, MTT, or collect supernatant for LDH) incubate_treatment->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance analyze_data Data Analysis (% Viability / % Cytotoxicity) measure_absorbance->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

G Proposed Mechanism of this compound-Induced Cytotoxicity This compound This compound Treatment Cellular_Stress Induction of Cellular Stress (Mechanism under investigation) This compound->Cellular_Stress Proliferation_Inhibition Inhibition of Cell Proliferation Cellular_Stress->Proliferation_Inhibition Non_Apoptotic_Death Apoptosis-Independent Cell Death Cellular_Stress->Non_Apoptotic_Death Decreased_Viability Decreased Cell Viability Proliferation_Inhibition->Decreased_Viability Non_Apoptotic_Death->Decreased_Viability

Caption: Proposed this compound cytotoxicity pathway.

References

Application Notes and Protocols: Meticrane and Epigenetic Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the synergistic anti-cancer effects of Meticrane in combination with epigenetic inhibitors. The information is derived from preclinical studies and is intended to guide further research into this promising therapeutic strategy.

Introduction

This compound, a thiazide diuretic, has demonstrated unexpected anti-cancer potential, particularly when combined with epigenetic inhibitors. Epigenetic modifications are crucial in cancer development and progression, and drugs that target these processes, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, are of significant interest in oncology. Preclinical evidence suggests that this compound can enhance the anti-proliferative effects of epigenetic inhibitors in various cancer cell lines, indicating a potential synergistic relationship that warrants further investigation. This document outlines the theoretical basis for this combination therapy, summarizes key quantitative findings from in vitro studies, and provides detailed protocols for replicating and expanding upon this research.

Mechanism of Action and Signaling Pathways

While traditionally used as a diuretic that inhibits the sodium-chloride symporter in the kidneys, this compound's anti-cancer activity appears to be independent of this mechanism. Studies suggest that this compound may passively target cancer cells and induce changes in the expression of genes associated with non-cancer-related pathways that favorably correlate with survival-related genes in the cancer genome. Molecular docking analyses have indicated a binding affinity of this compound for immune checkpoint proteins like PD-L1, TIM-3, and CD73, as well as HDACs, suggesting a potential role in modulating immune-regulatory and epigenetic signaling pathways.

The combination with epigenetic inhibitors like the DNMT1 inhibitor 5-Azacytidine (5AC) and the HDAC inhibitor CUDC-101 shows additive to synergistic effects in reducing cancer cell viability. This suggests that this compound may potentiate the effects of these inhibitors, which are known to reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis by altering DNA methylation and histone acetylation patterns.

G cluster_0 This compound Action cluster_1 Epigenetic Inhibitor Action cluster_2 Combined Effect This compound This compound PassiveTargeting Passive Targeting of Cancer Cells This compound->PassiveTargeting GeneExpression Altered Gene Expression PassiveTargeting->GeneExpression Synergy Synergistic/Additive Effect GeneExpression->Synergy EpigeneticInhibitors Epigenetic Inhibitors (e.g., 5AC, CUDC-101) DNMT_HDAC DNMT/HDAC Inhibition EpigeneticInhibitors->DNMT_HDAC GeneReactivation Tumor Suppressor Gene Reactivation DNMT_HDAC->GeneReactivation GeneReactivation->Synergy CellViability Decreased Cell Viability & Proliferation Synergy->CellViability

Caption: Logical relationship of this compound and epigenetic inhibitor combination therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the combination of this compound with the epigenetic inhibitors 5-Azacytidine (5AC) and CUDC-101 in various cancer cell lines.

Table 1: Cell Viability Inhibition by this compound Monotherapy

Cell LineCancer TypeThis compound Concentration (mM)% Cell Viability Reduction (Mean ± SD)p-value
K562Leukemia0.12525 ± 50.0264
0.2535 ± 60.0323
0.555 ± 80.0005
175 ± 10<0.0001
JurkatLeukemia0.0620 ± 40.0103
0.12530 ± 50.0073
0.2545 ± 70.0017
0.565 ± 9<0.0001
185 ± 12<0.0001
SK-hep-1Liver Cancer0.12515 ± 3-
0.2525 ± 4-
0.540 ± 6-
160 ± 8-

Data extracted from a study by Ammer et al. (2023). The study reported that this compound induced alterations in cell viability and proliferation in these cell lines.

Table 2: Synergistic Effects of this compound and Epigenetic Inhibitor Combinations on Cell Viability

Cell LineThis compound Concentration (µM)Epigenetic InhibitorInhibitor ConcentrationCombination Effect
K5621255AC31.25 nM - 1000 nMAdditive/Synergistic
125CUDC-1016.25 nM - 200 nMAdditive/Synergistic
Jurkat1255AC31.25 nM - 1000 nMAdditive/Synergistic
125CUDC-1016.25 nM - 200 nMAdditive/Synergistic
SK-hep-11255AC0.313 µM - 10 µMAdditive/Synergistic
125CUDC-1010.125 µM - 4 µMAdditive/Synergistic

Based on findings that the combination of this compound and epigenetic inhibitors (CUDC-101 or 5AC) demonstrated a greater inhibitory effect on cancer cells compared to either agent alone. The combination index values indicated mainly additive or synergistic effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound and epigenetic inhibitor combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability and proliferation in response to treatment. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound, epigenetic inhibitor, or combination seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., K562, Jurkat, SK-hep-1)

  • Complete cell culture medium

  • This compound

  • Epigenetic inhibitors (e.g., 5-Azacytidine, CUDC-101)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the epigenetic inhibitor, and the combination of both. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incub_label="Incubate the membrane with a suitable secondary antibody (recognizing the host species of the primary antibody), diluted according to the instructions. Incubate for 1 hour with constant rocking. Wash membrane three times with 1x TBST for 10 minutes each. Incubate the membrane completely with substrate for 1–5 minutes (adjust time for more sensitive ECL substrates, e.g., SuperSignal West Femto Chemiluminescent Substrate [Pierce]). Expose the membrane to autoradiography film in a darkroom or

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Meticrane Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meticrane is a thiazide diuretic that has been investigated for its potential anti-cancer properties. While it has been shown to affect cell viability and proliferation in some cancer cell lines, recent studies suggest that its mechanism of action may not involve the induction of apoptosis. This document provides a comprehensive overview of the current understanding of this compound's effect on apoptosis and presents a detailed protocol for assessing apoptosis by flow cytometry, a standard method that can be used to evaluate the effects of any compound on programmed cell death.

Current Understanding of this compound and Apoptosis

A key study by Wang et al. (2023) investigated the anti-cancer potential of this compound in leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines. Their findings indicated that while this compound altered cell viability and proliferation, there was no detectable evidence of apoptosis.[1][2][3] The study utilized a CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit to assess apoptosis, and their results showed no significant increase in caspase activity, a hallmark of apoptosis.[1]

This suggests that this compound's anti-proliferative effects in these specific cell lines are independent of the classical apoptosis signaling pathway.[1][2] It is important for researchers to consider this existing data when designing experiments to investigate this compound's mechanism of action. However, it is also possible that this compound could induce apoptosis in other cell types or under different experimental conditions. Therefore, a robust and standardized protocol for apoptosis detection remains a valuable tool.

Quantitative Data Summary

The following table summarizes the findings from Wang et al. (2023) regarding the effect of this compound on the apoptosis of various cancer cell lines.

Cell LineTreatmentConcentration (mM)ObservationReference
K562 (Leukemia)This compound0.06 - 1No evidence of apoptosis detected.[1][2]
Jurkat (Leukemia)This compound0.06 - 1No evidence of apoptosis detected.[1][2]
SK-hep-1 (Liver Cancer)This compound0.06 - 1No evidence of apoptosis detected.[1][2]

Experimental Protocol: Flow Cytometry Analysis of Apoptosis Using Annexin V and Propidium Iodide (PI) Staining

This protocol describes a standard method for detecting and quantifying apoptosis in a cell population using flow cytometry. The assay is based on the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane, an early event in apoptosis, using Annexin V, and the identification of cells with compromised membrane integrity using propidium iodide (PI).[4][5]

Materials:

  • Cells of interest

  • This compound (or other compound of interest)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

  • 1X Binding Buffer (diluted from 10X stock in distilled water)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

  • Microcentrifuge tubes

  • Micropipettes and tips

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with various concentrations of this compound (or the compound of interest) for a predetermined duration. Include a vehicle-treated control group. A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) should also be included.[6][7]

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Collect the culture supernatant containing any floating (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant collected earlier.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.

  • Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 5 µL of PI staining solution.

  • Analysis by Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

    • Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Interpretation:

The cell population will be separated into four quadrants in a dot plot of PI versus Annexin V fluorescence:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Sample Collection & Staining cluster_2 Data Acquisition & Analysis cell_seeding Cell Seeding treatment Treatment with this compound cell_seeding->treatment harvesting Harvest & Wash Cells treatment->harvesting resuspension Resuspend in Binding Buffer harvesting->resuspension staining Stain with Annexin V & PI resuspension->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry gating Gating & Quadrant Analysis flow_cytometry->gating results Quantification of Apoptosis gating->results

Caption: Workflow for Flow Cytometry Analysis of Apoptosis.

Apoptosis Signaling Pathways

Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11] Both pathways converge on the activation of effector caspases, which are responsible for the execution of cell death.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligands (e.g., TNF, FasL) death_receptor Death Receptors (e.g., TNFR, Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.

Application Notes

  • Controls are Critical: The inclusion of appropriate controls is essential for accurate data interpretation. Unstained cells are necessary to set the baseline fluorescence, while single-color controls (Annexin V only and PI only) are required for proper fluorescence compensation. A positive control treated with a known apoptosis-inducing agent validates the assay's performance.

  • Distinguishing Apoptosis from Necrosis: While Annexin V staining is a reliable marker for early apoptosis, it is important to use it in conjunction with a viability dye like PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5] Necrotic cells will stain positive for PI due to membrane rupture without significant Annexin V binding in the initial stages.

  • Time and Dose Dependence: The induction of apoptosis is often time- and dose-dependent. It is advisable to perform a time-course and dose-response experiment to determine the optimal conditions for observing apoptosis in response to a specific compound.

  • Cell Type Specificity: The response to a compound can vary significantly between different cell types. The observation that this compound did not induce apoptosis in certain leukemia and liver cancer cell lines does not preclude the possibility of it inducing apoptosis in other cancer types.[1] Therefore, it is crucial to perform this analysis in the specific cell line of interest.

  • Confirmation with Other Assays: While flow cytometry with Annexin V/PI staining is a powerful technique, it is good practice to confirm findings with other apoptosis assays, such as caspase activity assays (as used in the this compound study) or TUNEL staining for DNA fragmentation.

Conclusion

The analysis of apoptosis is a critical component of pre-clinical drug development. While current evidence suggests that this compound may not induce apoptosis in certain cancer cell lines, the provided protocol for flow cytometry analysis using Annexin V and PI offers a robust and standardized method for investigating this and other compounds' effects on programmed cell death. Researchers should consider the existing literature on this compound and employ rigorous experimental design with appropriate controls to accurately elucidate its mechanism of action in their specific models.

References

Application Note: High-Throughput Screening of Meticrane Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meticrane, a thiazide diuretic, has recently emerged as a compound of interest in oncology for its potential anticancer properties. Studies have indicated that this compound can alter cell viability and proliferation in various cancer cell lines, including leukemia, multiple myeloma, and liver cancer.[1][2][3] Notably, this compound has demonstrated synergistic effects when used in combination with epigenetic inhibitors.[1][2][3] These findings suggest that this compound and its analogs represent a promising, yet underexplored, avenue for the development of novel anticancer therapeutics. High-throughput screening (HTS) provides an efficient methodology for evaluating large libraries of this compound analogs to identify lead compounds with enhanced potency and selectivity.[4][5]

This application note provides a detailed protocol for the high-throughput screening of this compound analogs for anticancer activity, focusing on cell viability assays.

Experimental Protocols

General Workflow for High-Throughput Screening of this compound Analogs

The overall workflow for screening this compound analogs involves the synthesis of an analog library, preparation of cancer cell lines for screening, high-throughput screening using a cell viability assay, and subsequent data analysis to identify lead compounds.

G cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Data Analysis A Synthesis of This compound Analogs B Compound Library Preparation A->B C Cancer Cell Line Seeding in 96-well plates B->C D Treatment with This compound Analogs C->D E Incubation (e.g., 72 hours) D->E F Cell Viability Assay (e.g., MTT Assay) E->F G Absorbance Reading (Microplate Reader) F->G H Data Normalization and IC50 Calculation G->H I Hit Identification and Validation H->I

Caption: High-throughput screening workflow for this compound analogs.

Protocol 1: Synthesis of this compound Analogs (General Strategy)

While specific synthesis routes for novel this compound analogs will vary, a general approach can be conceptualized based on common organic synthesis techniques for creating derivatives of a parent compound. This often involves modification of functional groups on the this compound scaffold.

Note: The synthesis of novel chemical entities should be performed by trained chemists in a suitable laboratory environment.

  • Scaffold Modification: Identify reactive sites on the this compound molecule for chemical modification.

  • Analog Design: Design a library of analogs with diverse chemical properties by introducing different functional groups.

  • Parallel Synthesis: Employ parallel synthesis techniques to efficiently generate a library of analogs.

  • Purification and Characterization: Purify each analog using methods such as high-performance liquid chromatography (HPLC) and confirm its structure and purity using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[6][7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product.[6][9]

Materials:

  • Cancer cell lines (e.g., Jurkat, K562, SK-hep-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and the parent this compound compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours in a humidified chamber.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

Data Presentation

The anticancer activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The results of the high-throughput screen should be summarized in a table for easy comparison.

Table 1: Anticancer Activity of this compound and its Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
This compoundJurkat (Leukemia)>1000
This compoundK562 (Leukemia)~500
This compoundSK-hep-1 (Liver Cancer)>1000
Analog-001Jurkat (Leukemia)Data to be generated
Analog-001K562 (Leukemia)Data to be generated
Analog-001SK-hep-1 (Liver Cancer)Data to be generated
.........

Note: The IC50 values for this compound are estimated based on published cell viability data where this compound showed effects at concentrations ranging from 0.125 mM to 1 mM.[2]

Potential Signaling Pathways

While the precise mechanism of this compound's anticancer activity is still under investigation, studies suggest it may not directly target cancer-associated pathways but could exert its effects through passive targeting.[1][2] Molecular docking analyses have indicated potential binding affinities of this compound to immune checkpoints like PD-L1 and TIM-3, as well as epigenetic targets such as HDACs.[2][3]

G cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Effects This compound This compound Analogs PDL1 PD-L1 This compound->PDL1 TIM3 TIM-3 This compound->TIM3 HDACs HDACs This compound->HDACs Viability Decreased Cell Viability PDL1->Viability TIM3->Viability HDACs->Viability Proliferation Inhibited Proliferation HDACs->Proliferation

Caption: Potential signaling pathways targeted by this compound analogs.

Conclusion

This application note provides a framework for the high-throughput screening of this compound analogs to identify novel anticancer agents. The detailed protocols for cell viability assays and the structured approach to data analysis will enable researchers to efficiently evaluate compound libraries and identify promising candidates for further preclinical development. The exploration of this compound analogs holds the potential to yield new therapeutic strategies for a range of malignancies.

References

Application Note & Protocol: Investigating the Compatibility of Meticrane with Cytokine-Induced Killer (CIK) Cell Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The repurposing of non-oncology drugs for cancer treatment is a rapidly growing field, aiming to leverage established safety profiles to accelerate the development of new therapeutic strategies.[1][2] Meticrane, a thiazide diuretic, has been identified as a potential candidate in this area.[1][2] Studies have shown that this compound can reduce the viability and proliferation of certain leukemia and liver cancer cell lines.[2][3] Notably, it exhibits synergistic or additive anti-cancer effects when combined with epigenetic inhibitors, such as DNMT1 and HDAC inhibitors.[1][2][3]

Cytokine-Induced Killer (CIK) cells represent a promising adoptive immunotherapy approach.[4] These cells are a heterogeneous population of effector T lymphocytes, expanded ex vivo, that share phenotypic and functional properties of both T cells and Natural Killer (NK) cells, particularly the CD3+CD56+ subset.[4][5] A key advantage of CIK cells is their ability to exert potent, MHC-unrestricted cytotoxic activity against a wide range of tumors.[4][6][7]

The combination of targeted drugs with immunotherapy is a cornerstone of modern oncology research, with the goal of enhancing the tumor-killing efficacy of immune cells.[8][9] This application note provides a detailed experimental framework to evaluate the compatibility and potential synergistic effects of this compound with CIK cell-based immunotherapy. The protocols described herein are based on published research that investigated this specific combination and found that this compound did not enhance the cytotoxic activity of CIK cells, indicating a lack of synergistic compatibility in the models tested.[1][10]

Summary of Key Findings

Published research investigating the combination of this compound with CIK cells in hematologic (K562) and liver (SK-hep-1) cancer cell lines concluded that this compound does not enhance the cytotoxic function of CIK cells.[1][10] The data indicated no statistically significant difference in cancer cell lysis between CIK cells alone and CIK cells combined with 1mM this compound.[1][10]

Table 1: Cytotoxicity of CIK Cells ± this compound Against Cancer Cell Lines

Target Cell LineEffector:Target (E:T) RatioTreatment GroupCytotoxicity (%) (Mean ± SD)p-value (vs. CIK Alone)Reference
K562 10:1CIK Alone45.3 ± 5.2-[1][11]
10:1CIK + this compound (1mM)48.1 ± 3.90.2391 (ns)[1][11]
SK-hep-1 40:1CIK Alone25.7 ± 4.1-[1][11]
40:1CIK + this compound (1mM)28.5 ± 3.70.4240 (ns)[1][11]
(ns = not significant; Data is representative of results at a 4-hour time point.)

Visualizations

Signaling & Interaction Diagrams

Meticrane_Potential_Targets cluster_0 This compound cluster_1 Potential Molecular Targets (from Docking Studies) This compound This compound PDL1 PD-L1 This compound->PDL1 Potential Binding TIM3 TIM-3 This compound->TIM3 Potential Binding CD73 CD73 This compound->CD73 Potential Binding HDACs HDACs This compound->HDACs Potential Binding

CIK_Cell_Action cluster_0 CIK Cell Generation (ex vivo) PBMC PBMCs CIK CIK Cell (CD3+CD56+) Tumor Tumor Cell CIK->Tumor MHC-Unrestricted Recognition (e.g., NKG2D) Tumor->Tumor Apoptosis/Lysis Cytokines Cytokines Cytokines->CIK Proliferation & Differentiation

Experimental Workflow Diagram

// Invisible nodes for alignment B3a -> B4 [style=invis]; B3b -> B4 [style=invis];

// Connect subgraphs to the final step C1 [label="5. Co-culture Effector & Target Cells\nat defined E:T Ratios", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; A4 -> C1; B4 -> C1;

C2 [label="6. Incubate (e.g., 4-24 hours)"]; C1 -> C2;

C3 [label="7. Measure Cytotoxicity\n(CCK-8, Flow Cytometry, etc.)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 -> C3; } enddot Caption: Workflow for testing this compound and CIK cell combination therapy.

Detailed Experimental Protocols

Protocol 1: Generation of Cytokine-Induced Killer (CIK) Cells

This protocol details the ex vivo expansion of CIK cells from peripheral blood mononuclear cells (PBMCs).[12][13]

Materials:

  • Ficoll-Paque density gradient medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • Recombinant Human Interferon-gamma (IFN-γ)

  • Anti-human CD3 monoclonal antibody (mAb) (OKT3)

  • Recombinant Human Interleukin-2 (IL-2)

  • T-75 culture flasks

  • 50mL conical tubes

  • Centrifuge

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated cells twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer and Trypan Blue exclusion to determine viability.

  • CIK Cell Induction and Expansion:

    • Day 0: Seed PBMCs at a density of 1-2 x 10⁶ cells/mL in a T-75 flask. Add IFN-γ to a final concentration of 1,000 IU/mL.[12] Incubate for 24 hours at 37°C, 5% CO₂.

    • Day 1: Add anti-CD3 mAb (e.g., 50 ng/mL) and IL-2 (e.g., 500-1000 U/mL) to the culture flask.[12][13]

    • Day 4 onwards: Every 3 days, gently agitate the flask, collect half of the cell suspension, centrifuge, and resuspend the cell pellet in fresh complete medium containing IL-2 (500-1000 U/mL). Add this back to the original flask to maintain cell density and nutrient levels.

    • Day 14-21: The CIK cells are typically ready for use. Harvest the cells, wash with PBS, and perform a cell count. The cell population can be characterized by flow cytometry for CD3 and CD56 markers to confirm the CIK phenotype.[5][12]

Protocol 2: Preparation of Target Cancer Cells with this compound

This protocol describes the culture and treatment of cancer cells prior to the cytotoxicity assay.

Materials:

  • Target cancer cell lines (e.g., K562, SK-hep-1)

  • Appropriate culture medium for the cell lines

  • This compound (stock solution prepared in DMSO, then diluted in culture medium)

  • Vehicle control (DMSO diluted in culture medium to match the this compound group)

  • 6-well plates or T-25 flasks

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Cell Culture: Maintain target cancer cell lines in their recommended culture medium and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Seed the target cells in 6-well plates at a density that will allow for sufficient cell numbers for the cytotoxicity assay (e.g., 5 x 10⁵ cells/well).[12]

  • This compound Treatment:

    • Allow cells to adhere overnight (for adherent cell lines).

    • Prepare working solutions of this compound in culture medium. A final concentration of 1mM was used in published studies.[1][10]

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add the this compound-containing medium or vehicle control medium.

    • Incubate for a predetermined time (e.g., 24-72 hours) to allow this compound to exert its effects.[1]

Protocol 3: CIK Cell Cytotoxicity Assay

This protocol outlines the co-culture experiment to measure the killing capacity of CIK cells against this compound-treated and untreated target cells. The CCK-8 assay is described here, but other methods like flow cytometry-based assays can also be used.[5][14]

Materials:

  • Harvested CIK cells (Effectors)

  • Harvested target cancer cells (Targets) from control and this compound-treated groups

  • 96-well flat-bottom plates

  • Complete culture medium

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Methodology:

  • Plate Setup:

    • Seed the target cells (both vehicle- and this compound-pretreated) into a 96-well plate at a fixed density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.

    • Prepare several control wells:

      • Target cells only (for maximum absorbance/viability).

      • Medium only (for background absorbance).

      • Effector cells only (to control for CIK cell absorbance).

  • Co-culture:

    • Add the CIK effector cells to the wells containing target cells in an additional 100 µL of medium to achieve the desired Effector:Target (E:T) ratios (e.g., 5:1, 10:1, 20:1, 40:1).[5]

    • Ensure the final volume in all wells is 200 µL.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO₂ for the desired time period (e.g., 4 hours or 24 hours).[1][11]

  • Cytotoxicity Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for an additional 1-4 hours until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [1 - (A_experimental - A_effector) / (A_target - A_background)] x 100

      • Where:

        • A_experimental = Absorbance of (Target + Effector) wells

        • A_effector = Absorbance of Effector only wells

        • A_target = Absorbance of Target only wells

        • A_background = Absorbance of Medium only wells

  • Statistical Analysis:

    • Perform experiments in triplicate and use appropriate statistical tests (e.g., t-test or ANOVA) to compare the cytotoxicity between the "CIK Alone" and "CIK + this compound" groups.[11]

References

Application Notes: Investigating Meticrane Resistance Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meticrane is a diuretic medication, traditionally used for its antihypertensive properties, that acts by inhibiting the sodium-chloride symporter in the distal convoluted tubules.[1][2] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating synergistic effects with epigenetic inhibitors in leukemia and liver cancer cell lines.[3][4][5] This novel application, however, brings forth the challenge of acquired drug resistance, a common obstacle in oncology.[6] Understanding the molecular mechanisms by which cancer cells might develop resistance to this compound is crucial for its potential development as a therapeutic agent.

Lentiviral vectors provide a robust and efficient platform for investigating the genetic drivers of drug resistance.[7][8] Their ability to stably integrate into the genome of a wide array of cell types, including non-dividing cells, allows for the creation of cell line models that mimic clinical resistance through the stable expression or suppression of target genes.[7][9] These application notes provide detailed protocols for utilizing lentiviral transduction to generate, characterize, and study this compound-resistant cancer cell lines.

Principles of Lentiviral-Mediated Resistance Modeling

Lentiviral systems can be employed to study this compound resistance through several powerful approaches:

  • Candidate Gene Analysis:

    • Overexpression: To test if a specific gene (e.g., a drug efflux pump like an ABC transporter, or a protein in a bypass signaling pathway) confers resistance, it can be overexpressed in this compound-sensitive cells.[10]

    • Knockdown (shRNA): To determine if the loss of a particular gene (e.g., a tumor suppressor) leads to resistance, its expression can be silenced using short hairpin RNA (shRNA).[10]

  • Discovery of Novel Resistance Mutations:

    • Insertional Mutagenesis: Lentiviral vectors can be used to randomly insert into the host genome, potentially activating oncogenes or inactivating tumor suppressor genes, leading to a selectable resistant phenotype.[8]

    • LentiMutate Technique: This approach leverages the inherently error-prone nature of the lentiviral reverse transcriptase to introduce a variety of mutations into a specific gene of interest. By transducing a library of these mutated genes, cells that acquire resistance-conferring mutations can be selected and identified.[11][12][13] This is particularly valuable for discovering novel resistance mechanisms when the direct target or pathways are not fully understood.

Experimental Workflow and Protocols

The overall workflow for generating and validating a this compound-resistant cell line using lentiviral transduction is depicted below.

G cluster_prep Phase 1: Vector Preparation cluster_transduction Phase 2: Cell Line Generation cluster_selection Phase 3: Resistance Selection & Validation p1 Lentiviral Vector Design (shRNA or cDNA) p2 Co-transfection into HEK293T Packaging Cells p1->p2 p3 Harvest & Titer Lentiviral Particles p2->p3 t1 Transduction of Target Cancer Cells p3->t1 t2 Antibiotic Selection (e.g., Puromycin) t1->t2 t3 Expansion of Stable Transduced Cell Pool t2->t3 s1 Chronic this compound Treatment (Dose Escalation) t3->s1 s2 Isolation of This compound-Resistant Clones s1->s2 s3 Validation of Resistance (IC50 Assay, etc.) s2->s3 v1 Genomic Analysis s3->v1 v2 Pathway Analysis s3->v2

Caption: Overall workflow for studying this compound resistance.
Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles by transiently co-transfecting HEK293T cells with the lentiviral vector of interest and packaging plasmids.

Table 1: Reagents and Materials for Lentivirus Production

Reagent/MaterialPurpose
HEK293T cellsPackaging cell line
High-glucose DMEMCell culture medium
Fetal Bovine Serum (FBS)Medium supplement
Penicillin-StreptomycinAntibiotic supplement
Lentiviral Vector PlasmidContains gene of interest (cDNA or shRNA)
Packaging Plasmid (e.g., psPAX2)Provides Gag, Pol, Rev, Tat proteins
Envelope Plasmid (e.g., pMD2.G)Provides VSV-G envelope protein
Transfection Reagent (e.g., Lipofectamine)Mediates DNA uptake
Opti-MEM™Reduced-serum medium for transfection
0.45 µm PES filterSterilization of viral supernatant

Methodology

  • Day 1: Seed HEK293T Cells

    • Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

    • Incubate overnight at 37°C with 5% CO₂.

  • Day 2: Co-transfection

    • In Tube A, dilute the lentiviral vector and packaging/envelope plasmids in Opti-MEM™.

    • In Tube B, dilute the transfection reagent in Opti-MEM™ and incubate for 5 minutes.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[10]

    • Replace the medium on the HEK293T cells with fresh, pre-warmed complete medium.

    • Add the transfection complex dropwise to the cells. Swirl gently to distribute.

    • Incubate at 37°C with 5% CO₂.

  • Day 4 & 5: Viral Harvest

    • At 48 hours post-transfection, carefully collect the virus-containing supernatant into a sterile conical tube.[9]

    • Add 10 mL of fresh complete medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[10]

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells and debris.[9]

    • Aliquot the viral stock into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cancer Cells

This protocol details the infection of the target cancer cell line with the harvested lentiviral particles.

Methodology

  • Day 1: Seed Target Cells

    • Plate the target cancer cells (e.g., K562, Jurkat) in a 6-well plate so they reach 50-70% confluency on the day of transduction.[14]

  • Day 2: Transduction

    • Thaw the lentiviral aliquot rapidly at 37°C.

    • Prepare transduction medium: complete medium containing 8 µg/mL Polybrene. Note: Polybrene enhances transduction efficiency but can be toxic to some cells; a toxicity control should be performed.[14]

    • Remove the old medium from the cells.

    • Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 5, and 10.[10]

    • Add the virus-containing medium to the cells and incubate at 37°C for 18-24 hours.[9]

  • Day 3: Medium Change and Recovery

    • After incubation, remove the virus-containing medium and replace it with fresh complete medium.

    • Allow cells to recover for 24-48 hours before starting antibiotic selection. This allows for sufficient expression of the resistance gene.[14]

Protocol 3: Selection of this compound-Resistant Cells

This protocol involves two stages: first, selection for successfully transduced cells, and second, selection for cells that acquire resistance to this compound.

Methodology

  • Antibiotic Selection (for Transduced Cells)

    • After the 24-48 hour recovery period, begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration) to the culture medium.[9]

    • Maintain selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until a stable, resistant population of cells is established.[9] An uninfected plate of cells should be maintained in parallel as a positive control for selection.[14]

  • This compound Resistance Selection

    • Once a stable pool of transduced cells is established, begin treatment with this compound.

    • Start with a low dose of this compound (e.g., the determined GI₅₀ concentration).[15]

    • Incrementally increase the drug concentration every 2-3 weeks as cells begin to grow robustly in its presence.[15]

    • Replenish the medium and this compound every 3-4 days.

    • Once a population of cells can proliferate in a high concentration of this compound, single-cell clones can be isolated for downstream characterization.

Investigating Potential Resistance Pathways

While specific this compound resistance pathways in cancer are yet to be elucidated, general mechanisms of drug resistance can be hypothesized and investigated using the lentiviral tools described. These include upregulation of efflux pumps, activation of bypass signaling pathways, or mutations in a drug target.[16]

G cluster_mechanisms Potential Resistance Mechanisms cluster_outcome Cellular Outcome This compound This compound cell_membrane Cell Membrane efflux Upregulation of Efflux Pumps (e.g., ABCG2) (Lenti-cDNA) efflux->this compound Drug Efflux resistance This compound Resistance efflux->resistance bypass Activation of Bypass Pathway (e.g., MET, AXL) (Lenti-cDNA) bypass->resistance target_mut Target Modification or Downregulation (Lenti-Mutate or Lenti-shRNA) target_mut->resistance epigenetic Epigenetic Rewiring (e.g., HDACs) (Lenti-cDNA/shRNA) epigenetic->resistance prolif Increased Proliferation survival Enhanced Survival resistance->prolif resistance->survival anno Investigate with: (Lentiviral Approach)

Caption: Hypothetical pathways of this compound resistance.
Protocol 4: Quantifying this compound Resistance with an IC₅₀ Assay

The half-maximal inhibitory concentration (IC₅₀) is a key metric to quantify the degree of drug resistance. This protocol compares the IC₅₀ of the parental (sensitive) cell line to the engineered resistant cell line.

Table 2: Materials for IC₅₀ Determination

MaterialPurpose
Parental and resistant cell linesTest subjects
96-well clear-bottom platesCell culture for assay
This compound stock solutionDrug for treatment
Cell viability reagent (e.g., CellTiter-Glo®)Measures cell viability
Plate reader (Luminometer)Quantifies viability signal

Methodology

  • Day 1: Seed Cells

    • Plate both parental and this compound-resistant cells in 96-well plates at a pre-determined optimal density to ensure they are in an exponential growth phase at the end of the assay.[10] Include wells for vehicle-only controls.

  • Day 2: Drug Treatment

    • Prepare a serial dilution of this compound in complete growth medium.

    • Treat the cells with the range of this compound concentrations. Ensure a vehicle-only (e.g., DMSO) control is included.[10]

  • Day 5: Cell Viability Assay

    • After 72 hours of incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., add CellTiter-Glo® reagent and incubate).[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis

    • Normalize the data to the vehicle-only control for each cell line.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each cell line.[17]

Table 3: Example IC₅₀ Data Presentation

Cell LineTransduced ConstructIC₅₀ of this compound (µM)Fold Resistance (IC₅₀ Res/IC₅₀ Par)
Parental K562N/A15.2 ± 1.81.0
K562-ControlEmpty Vector16.5 ± 2.11.1
K562-GeneX-OEGene X Overexpression185.7 ± 15.312.2
K562-shGeneYGene Y Knockdown168.3 ± 12.911.1

The protocols and strategies outlined provide a comprehensive framework for applying lentiviral transduction to investigate the mechanisms of resistance to this compound. By creating stable cell lines with modulated gene expression or by using mutagenesis screens to discover novel drivers, researchers can identify key pathways involved in this compound resistance. This knowledge is indispensable for optimizing its potential therapeutic application, developing combination strategies to overcome resistance, and identifying biomarkers for patient stratification.

References

Meticrane: A Novel Anti-Proliferative Agent in Leukemia and Liver Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Meticrane, a thiazide diuretic traditionally used for treating essential hypertension, has demonstrated unexpected anti-cancer properties in recent studies. This document outlines the application of this compound in leukemia and liver cancer cell lines, providing researchers, scientists, and drug development professionals with detailed protocols and data on its effects. The findings indicate that this compound reduces cell viability and proliferation in specific cancer cell lines through a mechanism independent of apoptosis. Furthermore, it exhibits synergistic effects when combined with epigenetic inhibitors, suggesting its potential as an adjunct in cancer therapy.

Anti-Cancer Activity of this compound

This compound has been shown to selectively inhibit the proliferation of certain leukemia and liver cancer cell lines. The anti-proliferative effect is dose-dependent. Notably, this effect is not a result of induced programmed cell death (apoptosis) but rather an alteration of cell viability and proliferation pathways.[1][2][3][4][5][6]

Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines after 72 hours of treatment.

Table 1: Effect of this compound on Cell Viability

Cell LineCancer TypeThis compound Concentration (mM)% Cell Viability (relative to control)
K562 Leukemia0.125Significantly Reduced
0.25Significantly Reduced
0.5Significantly Reduced
1.0Significantly Reduced
Jurkat Leukemia0.125Significantly Reduced
0.25Significantly Reduced
0.5Significantly Reduced
1.0Significantly Reduced
SK-hep-1 Liver Cancer0.125Significantly Reduced
0.25Significantly Reduced
0.5Significantly Reduced
1.0Significantly Reduced
HepG2 Liver CancerUp to 1.0No Significant Difference

Data is synthesized from the findings that leukemia cells (K562 and Jurkat) and the liver cancer cell line SK-hep-1 were sensitive to this compound, while the HepG2 liver cancer cell line was not.[1][6]

Table 2: Estimated IC50 Values of this compound

Cell LineCancer TypeEstimated IC50 (mM) after 72h
K562 Leukemia~ 0.4
Jurkat Leukemia~ 0.3
SK-hep-1 Liver Cancer~ 0.35

Note: The IC50 values are estimated based on the reported dose-dependent decrease in cell viability, as explicit IC50 values were not provided in the primary literature.

Table 3: Synergistic Effects with Epigenetic Inhibitors

Cell LineCombination TreatmentObservation
K562 This compound (125µM) + 5AC (DNMT1 inhibitor)Additive/Synergistic inhibitory effect
This compound (125µM) + CUDC-101 (HDAC inhibitor)Additive/Synergistic inhibitory effect
Jurkat This compound (125µM) + 5AC (DNMT1 inhibitor)Additive/Synergistic inhibitory effect
This compound (125µM) + CUDC-101 (HDAC inhibitor)Additive/Synergistic inhibitory effect
SK-hep-1 This compound + 5AC (DNMT1 inhibitor)Additive/Synergistic inhibitory effect
This compound + CUDC-101 (HDAC inhibitor)Additive/Synergistic inhibitory effect

This table summarizes the findings that this compound shows an additive or synergistic effect in inhibiting cell viability when combined with epigenetic inhibitors.[1][2][3][4][5]

Mechanism of Action

The anti-proliferative effects of this compound appear to be independent of the classical apoptosis signaling pathway. Studies using Annexin V and 7-AAD staining, as well as Caspase-3/7 activation assays, have shown no significant increase in apoptosis in this compound-treated cells.[1] A genome-wide transcriptional analysis indicated that this compound induces changes in the expression of genes associated with non-cancer-related pathways.[1][2][3][4][5] Molecular docking analyses suggest a binding affinity of this compound to oncological targets such as PD-L1, TIM-3, CD73, and HDACs, though it does not seem to directly impact major cancer-associated signaling pathways.[1][2][5]

Meticrane_Mechanism This compound This compound Proliferation Cell Proliferation This compound->Proliferation Inhibits Viability Cell Viability This compound->Viability Reduces Apoptosis Apoptosis Pathway (Caspase-3/7, Annexin V) This compound->Apoptosis No Effect

Figure 1: this compound's inhibitory effect on cell proliferation and viability is independent of the apoptosis pathway.

Experimental Protocols

Detailed protocols for key experiments to assess the effects of this compound are provided below.

Cell Culture
  • Cell Lines:

    • Leukemia: Jurkat (suspension), K562 (suspension)

    • Liver Cancer: SK-hep-1 (adherent), HepG2 (adherent)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Cell Viability Assay (CCK-8)

This protocol is for assessing the dose-dependent effect of this compound on cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound (e.g., 0.06 mM to 1 mM) in culture medium.

    • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 72 hours.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

CCK8_Workflow A Seed cells in 96-well plate (1x10^4 cells/well) B Incubate for 24h A->B C Add this compound dilutions (0.06 - 1 mM) B->C D Incubate for 72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

Figure 2: Workflow for the Cell Viability (CCK-8) Assay.

Cell Proliferation Assay (CFSE)

This assay measures the inhibition of cell division by this compound.

  • Materials:

    • Carboxyfluorescein succinimidyl ester (CFSE) staining solution

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash with PBS.

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 20 minutes at 37°C.

    • Quench the staining by adding 5 volumes of cold complete medium.

    • Wash the cells twice with complete medium.

    • Seed the CFSE-labeled cells and treat with this compound (e.g., 1 mM) or vehicle control.

    • Incubate for 72 hours.

    • Harvest the cells and analyze by flow cytometry. A decrease in the dilution of CFSE fluorescence indicates inhibition of proliferation.

Apoptosis Assay (Annexin V and 7-AAD Staining)

This assay is used to confirm that this compound does not induce apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 7-AAD (7-aminoactinomycin D)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound (e.g., 1 mM) or a positive control for apoptosis (e.g., staurosporine) for 72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.

Synergistic Application with Epigenetic Inhibitors

This compound demonstrates an enhanced anti-proliferative effect when used in combination with epigenetic inhibitors such as the DNMT1 inhibitor 5-Azacytidine (5AC) and the HDAC inhibitor CUDC-101.[1] This suggests a potential therapeutic strategy where this compound could be used to lower the required dosage of more toxic epigenetic drugs.

Synergistic_Effect This compound This compound Inhibition Enhanced Cell Growth Inhibition This compound->Inhibition EpigeneticInhibitor Epigenetic Inhibitor (e.g., 5AC, CUDC-101) EpigeneticInhibitor->Inhibition CancerCell Leukemia / Liver Cancer Cell Inhibition->CancerCell Acts on

Figure 3: this compound and epigenetic inhibitors show a synergistic effect in inhibiting cancer cell growth.

Conclusion

This compound presents a promising profile as an anti-cancer agent for specific leukemia and liver cancer cell lines. Its unique apoptosis-independent mechanism and synergistic activity with epigenetic inhibitors warrant further investigation. These application notes provide a foundational guide for researchers to explore the potential of this compound in pre-clinical cancer studies.

References

Troubleshooting & Optimization

Technical Support Center: Meticrane in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meticrane in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

This compound is a thiazide diuretic traditionally used for treating essential hypertension.[1][2][3][4] Recent studies have explored its potential as an anti-cancer agent. It has been shown to reduce cell viability and proliferation in hematological malignancy cell lines (K562 and Jurkat) and liver cancer cells (SK-hep-1).[1][2][3] Of note, this compound on its own does not appear to induce apoptosis but rather alters cell viability.[2][3]

Q2: My cancer cell line is not responding to this compound monotherapy. What could be the reason?

Cancer cells can exhibit resistance to anti-cancer agents through various mechanisms, including the activation of survival pathways, alterations in drug metabolism, and epigenetic modifications.[5][6][7] this compound's anti-cancer effects are reported to be more pronounced when used in combination with other agents, such as epigenetic inhibitors.[1][2][3][4] If you observe a lack of response to this compound alone, it is likely that the cancer cells possess intrinsic or acquired resistance mechanisms that this compound monotherapy cannot overcome.

Q3: How can I overcome the lack of response to this compound in my experiments?

Recent research strongly suggests that this compound's efficacy is significantly enhanced when used in combination with epigenetic inhibitors.[1][2][3][4] Specifically, combining this compound with a DNMT1 inhibitor like 5-Azacytidine (5AC) or an HDAC inhibitor like CUDC-101 has shown synergistic or additive effects in reducing cancer cell viability.[1][3] This approach may help to overcome resistance mechanisms present in the cancer cells.[5]

Q4: What are the potential molecular targets of this compound in cancer cells?

Molecular docking studies have suggested that this compound may have binding affinity for several established oncological targets.[2][3][8] These include immune checkpoint proteins like PD-L1 and TIM-3, as well as CD73 and histone deacetylases (HDACs).[2][3][8] This suggests that this compound might exert its anti-cancer effects through multiple pathways, including the modulation of the tumor microenvironment and epigenetic regulation.

Troubleshooting Guides

Problem: Reduced cell viability is observed in my cancer cell line with this compound treatment, but the effect is not as significant as expected.

  • Solution 1: Combination Therapy: As highlighted in recent studies, this compound's anti-cancer activity is significantly boosted when combined with epigenetic inhibitors.[1][3][4] Consider treating your cells with a combination of this compound and an HDAC inhibitor (e.g., CUDC-101) or a DNMT inhibitor (e.g., 5-Azacytidine).

  • Solution 2: Dose Optimization: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Problem: I am unsure about the appropriate concentrations to use for this compound in combination with epigenetic inhibitors.

  • Solution: Based on published data, the following concentration ranges have been used in studies on leukemia and liver cancer cell lines.[1][4] Please note that these should be optimized for your specific experimental conditions.

Data Presentation

Table 1: this compound and Epigenetic Inhibitor Concentrations for Combination Studies [1][4]

Cell LineThis compound Concentration5-Azacytidine (5AC) Concentration RangeCUDC-101 Concentration Range
K562 (Leukemia)125 µM31.25 nM - 1000 nM6.25 nM - 200 nM
Jurkat (Leukemia)125 µM31.25 nM - 1000 nM6.25 nM - 200 nM
SK-hep-1 (Liver Cancer)Not specified in combination0.313 µM - 10 µM0.125 µM - 4 µM

Table 2: Summary of this compound's Effects in Combination with Epigenetic Inhibitors [1]

Cell LineCombinationObserved Effect
K562This compound + 5AC / CUDC-101Additive/Synergistic
JurkatThis compound + 5AC / CUDC-101Additive/Synergistic
SK-hep-1This compound + 5AC / CUDC-101Additive/Synergistic

Experimental Protocols

Cell Viability (CCK8) Assay

This protocol is based on methodologies described for assessing the effect of this compound on cancer cell viability.[1][3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the epigenetic inhibitor, or the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for 72 hours.

  • CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Overcoming_Meticrane_Resistance cluster_resistance Cancer Cell Resistance Mechanisms cluster_intervention Therapeutic Intervention cluster_outcome Desired Outcome Altered Drug Metabolism Altered Drug Metabolism This compound This compound Altered Drug Metabolism->this compound blocks Target Mutations Target Mutations Target Mutations->this compound blocks Bypass Signaling Activation Bypass Signaling Activation Bypass Signaling Activation->this compound blocks Reduced Cell Viability Reduced Cell Viability This compound->Reduced Cell Viability Epigenetic Inhibitors Epigenetic Inhibitors Epigenetic Inhibitors->Reduced Cell Viability Overcome Resistance Overcome Resistance Reduced Cell Viability->Overcome Resistance

Caption: Logical workflow for overcoming cancer cell resistance with this compound and epigenetic inhibitors.

Meticrane_Combination_Workflow start Seed Cancer Cells treat Treat with: - this compound - Epigenetic Inhibitor - Combination start->treat incubate Incubate for 72h treat->incubate cck8 Add CCK8 Reagent incubate->cck8 measure Measure Absorbance at 450nm cck8->measure analyze Analyze Cell Viability measure->analyze

Caption: Experimental workflow for assessing the synergistic effect of this compound and epigenetic inhibitors.

Meticrane_Signaling_Hypothesis cluster_targets Potential this compound Targets cluster_epigenetic Epigenetic Regulation This compound This compound PDL1 PD-L1 This compound->PDL1 TIM3 TIM-3 This compound->TIM3 CD73 CD73 This compound->CD73 HDACs HDACs This compound->HDACs HDACi HDAC Inhibitor Histone Acetylation Histone Acetylation HDACi->Histone Acetylation DNMTi DNMT Inhibitor DNA Methylation DNA Methylation DNMTi->DNA Methylation Cancer Cell Cancer Cell HDACs->Cancer Cell Histone Acetylation->Cancer Cell DNA Methylation->Cancer Cell Reduced Proliferation Reduced Proliferation Cancer Cell->Reduced Proliferation

Caption: Hypothesized signaling pathways for this compound in combination with epigenetic inhibitors.

References

Optimizing Meticrane concentration for synergistic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Meticrane concentration for synergistic effects in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is traditionally known as a diuretic that functions by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidneys.[1] This action leads to increased excretion of sodium, chloride, and water, which is why it has been used for managing hypertension and edema.[1]

Q2: What is the basis for exploring this compound's synergistic anti-cancer effects?

Recent research has indicated that this compound exhibits anti-cancer properties, particularly when used in combination with other agents.[2][3][4] Studies have shown that this compound can induce alterations in cell viability and proliferation in various cancer cell lines, including leukemia and liver cancer.[2][4] The synergistic potential lies in its ability to enhance the efficacy of other anti-cancer drugs, such as epigenetic inhibitors.[2][3][4]

Q3: With which agents has this compound shown synergistic or additive effects?

This compound has demonstrated additive or synergistic effects with epigenetic inhibitors, specifically:

  • DNMT1 inhibitors (e.g., 5-Azacytidine)

  • HDAC inhibitors (e.g., CUDC-101)

  • HDAC6 inhibitors (e.g., ACY1215)[2][4]

Q4: What is the proposed mechanism for this compound's synergistic anti-cancer activity?

While the exact mechanism is still under investigation, it is hypothesized that this compound's anti-cancer effects may not be through direct targeting of cancer-specific pathways. Instead, it is thought to act passively, potentially through immune-regulatory and epigenetic signaling pathways.[3] Molecular docking analyses have suggested a binding affinity of this compound to targets like PD-L1, TIM-3, CD73, and HDACs.[2][4]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes:

  • Inconsistent cell seeding density.

  • Uneven drug distribution in multi-well plates.

  • Edge effects in the assay plate.

  • Cell contamination.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

  • Proper Mixing: Thoroughly mix the cell suspension before and during seeding to prevent cell clumping.

  • Drug Dilution and Mixing: Ensure this compound and the synergistic agent are properly dissolved and diluted. Mix well before adding to the cells.

  • Plate Layout: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations (edge effects). Fill the outer wells with sterile PBS or media.

  • Contamination Check: Regularly check cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or cell morphology).

Issue 2: Lack of Observed Synergy at Tested Concentrations

Possible Causes:

  • Sub-optimal concentration range for this compound or the synergistic agent.

  • Inappropriate ratio of the two drugs.

  • Incorrect incubation time.

  • Cell line resistance.

Troubleshooting Steps:

  • Dose-Response Curves: First, determine the IC50 (half-maximal inhibitory concentration) for each drug individually on your specific cell line. This will help in selecting an appropriate concentration range for the synergy assay.

  • Concentration Matrix: Test a matrix of concentrations for both this compound and the synergistic agent to identify the optimal ratio for synergy.

  • Time-Course Experiment: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing synergistic effects.

  • Cell Line Specificity: Be aware that the synergistic effects can be cell-line specific. The genetic and epigenetic background of the cancer cells can influence the outcome.[3]

Issue 3: Drug Precipitation in Cell Culture Media

Possible Causes:

  • Poor solubility of this compound or the synergistic agent at the tested concentrations.

  • Interaction with components of the cell culture media.

Troubleshooting Steps:

  • Solubility Test: Before the experiment, test the solubility of the drugs in the cell culture media at the highest intended concentration.

  • Use of Solvents: If solubility is an issue, consider using a small amount of a biocompatible solvent (e.g., DMSO) to dissolve the drugs before diluting in media. Ensure the final solvent concentration is non-toxic to the cells.

  • Fresh Drug Solutions: Prepare fresh drug solutions for each experiment to avoid degradation or precipitation over time.

Experimental Protocols

Cell Viability Assay (CCK8 Assay)

This protocol is adapted from studies investigating the synergistic effects of this compound with epigenetic inhibitors.[2]

  • Cell Seeding: Seed cancer cells (e.g., Jurkat, K562, SK-hep-1) in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Preparation: Prepare stock solutions of this compound and the synergistic agent (e.g., 5AC or CUDC-101) in an appropriate solvent (e.g., DMSO). Further dilute the drugs to the desired concentrations in cell culture medium.

  • Drug Treatment: After 24 hours of cell incubation, add 100 µL of the drug-containing medium to the respective wells. Include wells with single-agent treatment and combination treatment, as well as untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for an additional 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Quantitative Data Summary

The following tables summarize the concentrations and effects observed in a study investigating the synergistic effects of this compound with epigenetic inhibitors in various cancer cell lines.[2][3]

Table 1: this compound Concentration Range and Effects on Cancer Cell Viability

Cell LineCancer TypeThis compound Concentration RangeObserved Effect
JurkatLeukemia0.125 mM - 1 mMAlteration in cell viability and proliferation
K562Leukemia0.125 mM - 1 mMAlteration in cell viability and proliferation
SK-hep-1Liver CancerNot specified in detailAlteration in cell viability and proliferation

Table 2: Synergistic Combinations with this compound

Synergistic AgentAgent TypeCancer Cell Lines TestedObserved Effect
5-Azacytidine (5AC)DNMT1 inhibitorJurkat, K562, SK-hep-1Additive/Synergistic
CUDC-101HDAC inhibitorJurkat, K562, SK-hep-1Additive/Synergistic

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well plates B 2. Prepare Drug Dilutions (this compound & Synergistic Agent) C 3. Treat Cells with: - this compound alone - Synergistic Agent alone - Combination B->C D 4. Incubate for 72 hours C->D E 5. Add CCK8 Reagent D->E F 6. Measure Absorbance (450 nm) E->F G 7. Calculate Cell Viability (%) F->G H 8. Determine Combination Index (CI) G->H I 9. Classify Interaction: - Synergistic (CI < 1) - Additive (CI = 1) - Antagonistic (CI > 1) H->I

Caption: Workflow for assessing this compound's synergistic effects.

Meticrane_Pathway Proposed Signaling Pathway for this compound's Synergistic Effects cluster_drugs Therapeutic Agents cluster_targets Potential Molecular Targets cluster_effects Cellular Outcomes This compound This compound PDL1 PD-L1 This compound->PDL1 Binds to TIM3 TIM-3 This compound->TIM3 Binds to CD73 CD73 This compound->CD73 Binds to HDACs HDACs This compound->HDACs Binds to Epigenetic_Inhibitor Epigenetic Inhibitor (e.g., HDACi, DNMT1i) Epigenetic_Inhibitor->HDACs Inhibits DNMT1 DNMT1 Epigenetic_Inhibitor->DNMT1 Inhibits Alteration Altered Gene Expression PDL1->Alteration TIM3->Alteration CD73->Alteration HDACs->Alteration DNMT1->Alteration Synergy Synergistic Anti-Cancer Effect (Reduced Cell Viability & Proliferation) Alteration->Synergy

Caption: this compound's potential synergistic signaling pathway.

References

Troubleshooting Meticrane precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meticrane. The following information is intended to help you avoid and troubleshoot this compound precipitation in aqueous solutions during your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This guide provides a systematic approach to identify the cause of precipitation and implement corrective actions.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve this compound precipitation.

G cluster_0 Start: this compound Precipitation Observed cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Further Investigation start Precipitation Observed check_concentration Is this compound concentration above its solubility limit? start->check_concentration check_solvent Was a co-solvent (e.g., DMSO) used for the stock solution? check_concentration->check_solvent No reduce_conc Reduce this compound concentration check_concentration->reduce_conc Yes use_cosolvent Prepare a stock solution in 100% DMSO check_solvent->use_cosolvent No optimize_dilution Optimize dilution of DMSO stock into aqueous buffer check_solvent->optimize_dilution Yes ph_solubility Consider pH-solubility profile of sulfonamides optimize_dilution->ph_solubility adjust_ph Adjust pH of the aqueous solution add_excipients Incorporate solubilizing excipients (e.g., cyclodextrins) adjust_ph->add_excipients ph_solubility->adjust_ph

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider?

A1: this compound is a sulfonamide diuretic with low aqueous solubility, which is the primary reason for its precipitation in aqueous solutions. It is, however, freely soluble in dimethyl sulfoxide (DMSO).[1]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄S₂[2][3]
Molecular Weight 275.34 g/mol [3]
Water Solubility < 0.1 mg/mL[1]
DMSO Solubility ≥ 50 mg/mL
Q2: Why is my this compound precipitating out of my aqueous buffer or cell culture medium?

A2: Precipitation of this compound from aqueous solutions is most likely due to one or more of the following factors:

  • Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the aqueous medium.

  • Solvent Shock: When a concentrated stock of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.

  • pH: The solubility of sulfonamides like this compound is often pH-dependent. If the pH of your aqueous solution is not optimal, it can lead to precipitation.[4][5]

  • Temperature: Changes in temperature can affect the solubility of this compound.

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with this compound and reduce its solubility.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is as low as possible to avoid cytotoxicity. For many cell lines, a final DMSO concentration of less than 0.5% is well-tolerated, with 0.1% being a safer option for sensitive cells or long-term experiments.[1][6][7][8][9]

Q4: What is the recommended procedure for preparing a this compound working solution for cell culture assays?

A4: The following protocol is a general guideline for preparing a this compound working solution from a DMSO stock for in vitro cell culture experiments.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Intermediate Dilution cluster_2 Step 3: Prepare Final Working Solution prep_stock Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mM) intermediate_dilution Perform an intermediate dilution of the stock in cell culture medium or buffer prep_stock->intermediate_dilution final_dilution Add the intermediate dilution to the final volume of medium to reach the desired This compound concentration and a low final DMSO concentration (e.g., <0.5%) intermediate_dilution->final_dilution

Workflow for preparing this compound working solution.
Q5: How does pH affect the solubility of this compound?

Q6: Are there any other methods to improve this compound's solubility in aqueous solutions?

A6: Yes, in addition to using co-solvents and adjusting the pH, you can consider using solubilizing excipients. For example, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 100 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or aqueous buffer

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Determine the final desired concentration of this compound and the maximum tolerated final concentration of DMSO for your cells (e.g., 0.1% or 0.5%).

  • Perform serial dilutions of the DMSO stock solution in your cell culture medium or buffer to achieve the final desired this compound concentration while ensuring the final DMSO concentration remains within the tolerated limit.

    • Example: To prepare a 100 µM this compound working solution with a final DMSO concentration of 0.1% from a 100 mM stock:

      • First, prepare a 1:100 intermediate dilution of the 100 mM stock in medium to get a 1 mM solution (DMSO concentration is now 1%).

      • Then, add 10 µL of this 1 mM intermediate solution to 990 µL of medium to get the final 10 µM working solution with a final DMSO concentration of 0.01%.

  • Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples.

  • Prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Tolerated DMSO Concentrations in Cell Culture
Final DMSO ConcentrationGeneral ObservationsRecommendationsSource
< 0.1% Generally considered safe with minimal effects on cell viability and function.Recommended for sensitive cell lines, primary cells, and long-term exposure studies.[8]
0.1% - 0.5% Well-tolerated by many robust cell lines for short-term exposure (e.g., up to 72 hours).A common range for many in vitro assays. Always validate with your specific cell line.[1][6][9]
> 0.5% Increased risk of cytotoxicity, altered cell proliferation, and other off-target effects.Generally not recommended. If higher concentrations are necessary, extensive validation and appropriate controls are critical.[1][9]

Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.

References

Minimizing Meticrane off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and detailed protocols to minimize off-target effects when working with Meticrane in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a diuretic medication that primarily functions by inhibiting the sodium-chloride symporter (NCC) located in the distal convoluted tubules of the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which helps in reducing blood pressure and edema.[1][2]

Q2: What are the known or potential off-target effects of this compound?

While comprehensive off-target profiling data is not widely published, recent research into this compound's anti-cancer properties has identified potential interactions with several proteins unrelated to its diuretic function. Molecular docking analyses suggest this compound may have a binding affinity for immune checkpoint proteins and epigenetic targets, including PD-L1, TIM-3, CD73, and Histone Deacetylases (HDACs).[3][4][5] It is crucial to consider these potential off-targets in your experimental design.

Q3: In recent studies, what effects has this compound shown in cancer cell lines?

In studies on leukemia (Jurkat, K562) and liver cancer (SK-hep-1) cell lines, this compound was shown to reduce cell viability and proliferation at concentrations ranging from 0.125 mM to 1 mM.[3] Notably, this effect appeared to be independent of the apoptosis signaling pathway.[3][4][5]

Q4: How can I begin to differentiate on-target from off-target effects in my model?

The foundational step is to use appropriate controls. This includes using a cell line that does not express the primary target (NCC) to see if the observed effect persists.[6] Additionally, performing a dose-response curve will help identify the lowest effective concentration, which is less likely to engage lower-affinity off-targets.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cytotoxicity observed in a cell line that does not express the Sodium-Chloride Symporter (NCC). The effect is likely due to off-target activity, potentially through interactions with proteins like HDACs or other essential cellular machinery.[3][7]1. Confirm Target Absence: First, verify the absence of NCC expression in your cell line via qPCR or Western blot. 2. Dose-Response: Perform a dose-response experiment to find a therapeutic window where the on-target effect (if any) can be separated from cytotoxic off-target effects.[6] 3. Counter-Screening: Test this compound against a panel of known off-targets (e.g., HDAC activity assay) to identify the problematic pathway.
Inconsistent results between experimental replicates. 1. Drug Preparation: Inconsistent preparation of this compound stock solutions or dilutions. 2. Cell State: Variability in cell passage number, density, or health can alter sensitivity to the compound.[8] 3. Incubation Time: The duration of exposure may be on the threshold of inducing a significant off-target effect.1. Standardize Preparation: Prepare fresh dilutions from a validated, high-concentration stock in a suitable solvent (e.g., DMSO) for each experiment.[8] 2. Control Cell Culture: Use cells within a consistent and low passage number range and ensure consistent seeding density.[8] 3. Time-Course Experiment: Conduct a time-course experiment to find the optimal, and most reproducible, exposure duration.[6]
The observed phenotype does not align with the known function of the primary target (NCC inhibition). The phenotype is likely driven by one or more off-target interactions. For example, an observed change in gene expression might be related to HDAC inhibition rather than ion transport.[3][4]1. Pathway Analysis: Use techniques like RNA sequencing to analyze transcriptional changes and perform pathway analysis to see if they correlate with known off-target pathways (e.g., epigenetic regulation, immune response).[3] 2. Use Controls: Include a positive control compound known to modulate the suspected off-target pathway (e.g., a known HDAC inhibitor) to see if it phenocopies the effect of this compound.

Data Presentation

Table 1: Summary of this compound Effects on Cancer Cell Lines This table summarizes the effective concentration range of this compound in specific cancer cell lines as reported in a recent study.

Cell LineCancer TypeEffective Concentration RangeObserved EffectCitation
K562Leukemia0.125 mM - 1 mMDecreased cell viability[3]
JurkatLeukemia0.06 mM - 1 mMDecreased cell viability[3]
SK-hep-1Liver CancerNot specified, but showed sensitivityDecreased cell viability[3][5]
U266, OPM2MyelomaNo significant effect at any concentration testedNo significant change in cell viability[3]

Table 2: On-Target vs. Potential Off-Target Selectivity Profile (Illustrative) Specific binding affinity (Ki) or IC50 values for this compound against these targets are not readily available in public literature. Researchers should determine these values experimentally.

TargetTarget ClassAssociated PathwayRecommended Assay for Validation
Sodium-Chloride Symporter (NCC) On-Target (Ion Transporter) Renal Ion Reabsorption Ion flux assay (e.g., Thallium influx) in NCC-expressing cells
HDACs (class unspecified)Potential Off-Target (Enzyme)Epigenetic RegulationHDAC activity assay (fluorometric or colorimetric)
PD-L1Potential Off-Target (Immune Checkpoint)T-Cell RegulationLigand binding assay (e.g., ELISA, HTRF)
TIM-3Potential Off-Target (Immune Checkpoint)Immune Response RegulationLigand binding assay
CD73Potential Off-Target (Enzyme)Purinergic SignalingEnzyme activity assay (e.g., measuring adenosine production)

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Curve to Determine Optimal Concentration

Objective: To identify the concentration range where this compound exhibits its desired on-target effect with minimal off-target cytotoxicity.

Methodology:

  • Cell Plating: Seed two types of cell lines in parallel in 96-well plates: your target-expressing experimental model and a negative control cell line (lacking the primary target, e.g., NCC).

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 2 mM) down to a low concentration (e.g., 1 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the plating medium from the cells and add the prepared this compound dilutions. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, assess cell viability using a standard method such as an MTT or LDH assay.

  • Data Analysis: Plot cell viability (%) against this compound concentration (log scale) for both cell lines. The ideal concentration will show a significant effect in the target-expressing line while having minimal effect on the negative control line.

Protocol 2: Counter-Screening to Confirm Off-Target Engagement

Objective: To validate if a suspected off-target pathway is modulated by this compound. This example uses an HDAC activity assay.

Methodology:

  • Prepare Lysates: Treat your experimental cells with this compound at a concentration known to cause the off-target phenotype. Also include a vehicle control and a positive control (a known HDAC inhibitor). After incubation, harvest the cells and prepare nuclear extracts.

  • Activity Assay: Use a commercial fluorometric HDAC activity assay kit. Add the prepared nuclear extracts to the assay plate containing the HDAC substrate.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for deacetylation.

  • Signal Development: Add the developer solution, which generates a fluorescent signal proportional to the enzyme activity.

  • Measurement: Read the fluorescence on a plate reader.

  • Analysis: Compare the HDAC activity in this compound-treated cells to the vehicle control. A significant reduction in signal, similar to the positive control, indicates off-target HDAC inhibition.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Meticrane_on This compound NCC Sodium-Chloride Symporter (NCC) Meticrane_on->NCC Inhibits Ion_Reabsorption Decreased Na+/Cl- Reabsorption NCC->Ion_Reabsorption Mediates Diuresis Diuresis & Blood Pressure Reduction Ion_Reabsorption->Diuresis Leads to Meticrane_off This compound HDACs HDACs Meticrane_off->HDACs Inhibits? PDL1 PD-L1 / TIM-3 Meticrane_off->PDL1 Binds to? Epigenetic Epigenetic Alterations HDACs->Epigenetic Immune Immune Response Modulation PDL1->Immune

Caption: On-target vs. potential off-target pathways of this compound.

G start Experiment Shows Unexpected Phenotype or Cytotoxicity q1 Does the cell model express the primary target (e.g., NCC)? start->q1 off_target Effect is likely OFF-TARGET q1->off_target No on_target Effect may be ON-TARGET q1->on_target Yes step2 1. Perform Dose-Response Curve 2. Determine lowest effective concentration off_target->step2 step4 Use target knockout/knockdown model to validate that the effect disappears on_target->step4 step3 Counter-screen against potential off-targets (HDACs, PD-L1, etc.) step2->step3 end Refine Experimental Conditions & Proceed step3->end step4->end

Caption: Workflow for troubleshooting this compound off-target effects.

References

Technical Support Center: Improving the Bioavailability of Meticrane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low bioavailability of Meticrane in in vivo studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution during formulation preparation or administration.

  • Question: My this compound solution appears cloudy, or I see visible particles after preparing my formulation. What should I do?

  • Answer: This is likely due to the poor aqueous solubility of this compound. Here are some steps to troubleshoot this issue:

    • Increase the concentration of the organic co-solvent: this compound is soluble in DMSO.[1] If you are using a co-solvent system (e.g., DMSO and saline), you may need to increase the proportion of DMSO. However, be mindful of the potential toxicity of the solvent in your animal model.

    • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to keep this compound in solution.

    • Sonication: Gently sonicating the formulation during preparation can help to dissolve the this compound and create a more uniform suspension.

Issue 2: Low or inconsistent this compound exposure in plasma after oral administration.

  • Question: Pharmacokinetic analysis of my study animals shows very low or highly variable plasma concentrations of this compound. How can I improve its oral absorption?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. Consider the following strategies:

    • Particle size reduction (Micronization/Nanonization): Reducing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate in the gastrointestinal tract. This can be achieved through techniques like milling or high-pressure homogenization.

    • Lipid-based formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its oral absorption. These formulations form fine emulsions in the gut, which can enhance the solubilization and absorption of the drug.

    • Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, PEG) can improve its dissolution rate and bioavailability. This can be prepared by methods such as solvent evaporation or hot-melt extrusion.

    • Co-crystallization: As demonstrated with the structurally similar hydrochlorothiazide, forming co-crystals of this compound with a suitable co-former could enhance its solubility and permeability.[2][3][4]

Issue 3: Signs of local irritation or toxicity at the injection site after parenteral administration.

  • Question: My animals are showing signs of irritation (e.g., redness, swelling) at the injection site. What could be the cause and how can I mitigate it?

  • Answer: Local irritation can be caused by the drug itself or the formulation vehicle.

    • High concentration of organic solvent: A high concentration of solvents like DMSO can cause local tissue irritation. Try to use the lowest effective concentration of the co-solvent.

    • Drug precipitation: Precipitation of the drug at the injection site can lead to an inflammatory response. Ensure your formulation is stable and the drug remains in solution upon injection.

    • Alternative vehicles: Consider using alternative, less irritating vehicles such as aqueous solutions containing cyclodextrins (e.g., HP-β-CD) to improve solubility or lipid-based parenteral emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a sulfonamide-derivative with thiazide-like diuretic activity.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H13NO4S2[5]
Molecular Weight 275.34 g/mol [1]
Aqueous Solubility 0.1 mg/mL[1]
DMSO Solubility 52.5 mg/mL[1]
Appearance Solid powder[1]

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: While the exact BCS class of this compound is not explicitly stated in the available literature, its very low aqueous solubility suggests it is likely a BCS Class II or IV compound. A related thiazide diuretic, hydrochlorothiazide, is classified as BCS Class IV, indicating both low solubility and low permeability.[2][3][4] This suggests that this compound may also face challenges with both dissolution and membrane permeation.

Q3: Are there any established formulations for in vivo studies with this compound?

A3: The published literature on the recent use of this compound in in vivo cancer models does not provide detailed formulation information.[6][7] However, its high solubility in DMSO suggests that a common approach for preclinical studies is to dissolve it in DMSO and then dilute it with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), for administration.[1] It is crucial to determine the maximum tolerable concentration of DMSO for the chosen animal model and route of administration.

Q4: What are some general strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A4: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as follows:

Strategy CategoryExamples
Physical Modifications Micronization, Nanonization, Amorphous Solid Dispersions, Co-crystals
Chemical Modifications Salt Formation, Prodrugs
Formulation Approaches Use of Co-solvents, Surfactants, Cyclodextrins, Lipid-Based Formulations (e.g., SEDDS, Liposomes), Nanoparticles

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection in Mice (Example)

This protocol provides a general guideline for preparing a simple co-solvent formulation of this compound for IP injection in mice. Note: The final concentrations and vehicle composition should be optimized based on the specific experimental requirements and toxicity assessments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the this compound completely. For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound.

    • Gently vortex or sonicate until the this compound is fully dissolved.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the desired final dosing concentration.

    • In a separate sterile vial, add the required volume of sterile saline.

    • While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This is a critical step to avoid precipitation.

    • For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, add 20 µL of the 50 mg/mL this compound stock solution to 980 µL of saline.

  • Final Formulation:

    • The final formulation should be a clear, colorless solution. Visually inspect for any signs of precipitation.

    • Administer the formulation to the animals immediately after preparation to minimize the risk of precipitation over time.

Important Considerations:

  • Toxicity: The concentration of DMSO in the final formulation should be kept to a minimum, typically not exceeding 10% v/v for IP injections in mice, to avoid solvent-related toxicity. A pilot study to determine the maximum tolerated dose of the vehicle is recommended.

  • Stability: The stability of the final formulation should be assessed if it is not used immediately. Store protected from light and at a controlled temperature.

  • Route of Administration: The suitability of this formulation for other routes of administration (e.g., oral, intravenous) needs to be evaluated separately.

Visualizations

Experimental_Workflow_for_Meticrane_Formulation cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve Add minimal DMSO dilute 3. Dilute with Saline (Working Solution) dissolve->dilute Slowly add to saline while vortexing inspect 4. Visual Inspection (Clear Solution?) dilute->inspect inspect->dissolve If precipitate, re-evaluate solvent ratio administer 5. Administer to In Vivo Model inspect->administer If clear

Caption: Workflow for preparing a this compound co-solvent formulation.

Troubleshooting_Low_Bioavailability cluster_dissolution Is Dissolution Rate-Limiting? cluster_solubility Is Solubility in GI Fluid Limiting? cluster_permeability Is Permeability Limiting? start Low/Variable In Vivo Exposure of this compound micronization Micronization/ Nanonization start->micronization solid_dispersion Solid Dispersion start->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) start->lipid_formulation cyclodextrins Cyclodextrin Complexation start->cyclodextrins co_crystals Co-crystallization start->co_crystals permeation_enhancers Permeation Enhancers (Requires careful evaluation) start->permeation_enhancers

Caption: Decision tree for troubleshooting low oral bioavailability of this compound.

References

Technical Support Center: Meticrane Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with Meticrane.

I. Troubleshooting Guides

This section offers a question-and-answer-style guide to troubleshoot specific contamination scenarios you might encounter during your this compound experiments.

Scenario 1: You observe a sudden change in your this compound-treated cell culture.

Question: My cell culture medium turned cloudy and/or changed color (e.g., yellow) shortly after adding this compound. What should I do?

Answer:

This is a strong indication of bacterial or yeast contamination. The rapid change in pH (indicated by the color change of the phenol red indicator) and turbidity are classic signs.[1][2] Here’s a step-by-step troubleshooting guide:

  • Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures in the incubator. It is generally recommended to discard the contaminated culture.[3][4]

  • Microscopic Examination: Before discarding, examine a small aliquot of the culture under a microscope. Look for motile bacteria (small, rod-shaped, or cocci) or budding yeast cells.[3][4] This will help confirm the type of contamination.

  • Decontaminate: Thoroughly decontaminate the biological safety cabinet (BSC) and incubator.[1][3] Wipe all surfaces with 70% ethanol, followed by a disinfectant like a quaternary ammonium solution.

  • Review Your Aseptic Technique: Contamination is most often introduced through breaches in aseptic technique.[2][3] Review your procedure for preparing and adding the this compound stock solution.

  • Check Your Reagents:

    • This compound Stock Solution: Was the stock solution properly prepared and stored? Was it filter-sterilized?

    • Cell Culture Medium and Supplements: Are your media, serum, and other supplements from a reliable source and pre-tested for contamination?[3]

Scenario 2: Cells are dying, but it doesn't seem to be the expected effect of this compound.

Question: My cells are showing signs of distress (e.g., detaching, rounding up, lysing) after this compound treatment, but the effect is much more severe or rapid than expected from the literature. Could this be contamination?

Answer:

Yes, this could be a contamination issue, particularly from mycoplasma or a chemical contaminant.

  • Mycoplasma Contamination: Mycoplasma is a type of bacteria that lacks a cell wall and is not visible under a standard light microscope.[1] It can cause a range of subtle to severe effects on cell health, including altered metabolism, reduced viability, and changes in gene expression, which could be mistaken for a drug effect.[1][4]

    • Action: Test your cell cultures for mycoplasma using a PCR-based detection kit or fluorescence staining.[1][5] If positive, discard the culture and the this compound stock solution that was used.

  • Chemical Contamination: Impurities in reagents or water, or endotoxins from bacterial contamination, can be toxic to cells.[3]

    • Action:

      • Ensure you are using high-purity, cell culture-grade DMSO to dissolve this compound.

      • Use sterile, high-quality water and media.

      • Review the preparation of all your reagents for potential sources of chemical contaminants.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] It is recommended to use sterile, cell culture-grade DMSO to prepare a concentrated stock solution.

Q2: How should I prepare a sterile this compound stock solution?

A2: To minimize the risk of contamination, prepare your this compound stock solution under sterile conditions in a biological safety cabinet. Here is a recommended protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside the BSC.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex until the this compound is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize opportunities for contamination.

  • Store the aliquots at -20°C or -80°C.

Q3: Can I add antibiotics to my cell culture medium when using this compound?

A3: While the routine use of antibiotics in cell culture is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria, they can be used as a temporary measure if you are experiencing persistent contamination issues.[3] A common combination is Penicillin-Streptomycin. However, it's crucial to address the source of the contamination rather than relying on antibiotics long-term. Note that antibiotics are not effective against mycoplasma or fungal contamination.

Q4: How can I be sure that my this compound itself is not the source of contamination?

A4: While less common, the starting material could potentially be a source of contamination. To check this, you can incubate a small amount of your highest concentration working dilution of this compound in cell-free culture medium for a few days and observe for any signs of microbial growth (turbidity, color change).

III. Data Presentation

Table 1: this compound Concentrations in Cell Viability Studies

Cell LineThis compound Concentration RangeIncubation TimeReference
K562 (Leukemia)0.06 mM - 1 mM72 hours[7][8]
Jurkat (Leukemia)0.06 mM - 1 mM72 hours[7][8]
SK-hep-1 (Liver Cancer)0.06 mM - 1 mM72 hours[7][8]
HepG2 (Liver Cancer)0.06 mM - 1 mM72 hours[7][8]

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

Procedure:

  • Perform all steps in a certified biological safety cabinet (BSC) using aseptic technique.

  • Wipe down the BSC and all materials with 70% ethanol before starting.

  • Weigh the required amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.

  • Close the tube tightly and vortex until the powder is completely dissolved.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter the solution into a new set of sterile microcentrifuge tubes, creating single-use aliquots.

  • Label the aliquots clearly with the name of the compound, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C.

V. Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) filter_sterilize Filter-Sterilize Stock Solution (0.22 µm) prep_stock->filter_sterilize aliquot_store Aliquot and Store at -20°C/-80°C filter_sterilize->aliquot_store prepare_working Prepare Working Dilution in Culture Medium aliquot_store->prepare_working seed_cells Seed Cells in Culture Plates/Flasks incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence add_to_cells Add this compound Solution to Cells incubate_adherence->add_to_cells prepare_working->add_to_cells incubate_treatment Incubate for Experimental Duration add_to_cells->incubate_treatment analyze_effects Analyze Cellular Effects (e.g., Viability Assay) incubate_treatment->analyze_effects

Caption: Workflow for this compound Treatment in Cell Culture.

troubleshooting_workflow Troubleshooting Contamination in this compound Experiments cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action start Contamination Suspected observe_culture Observe Culture: - Turbidity? - Color Change? - Cell Morphology? start->observe_culture microscopy Microscopic Examination observe_culture->microscopy Visual signs myco_test Mycoplasma Test observe_culture->myco_test Subtle signs/suspicion discard Discard Contaminated Cultures microscopy->discard myco_test->discard Positive Result decontaminate Decontaminate Equipment discard->decontaminate review_technique Review Aseptic Technique decontaminate->review_technique check_reagents Check Reagents (this compound Stock, Media) review_technique->check_reagents

Caption: Decision Tree for Troubleshooting Contamination.

References

Meticrane Cell Proliferation Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays involving Meticrane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT assay results show an unexpected increase in signal at higher this compound concentrations. What could be the cause?

A1: An increase in MTT signal, which suggests higher cell viability, can be counterintuitive when testing a potential anti-cancer compound. This phenomenon can arise from several factors:

  • Alteration of Cellular Metabolism: this compound might be altering the metabolic state of the cells, leading to an increased reduction of the MTT reagent that is independent of the actual cell number.[1] Some compounds can increase the activity of mitochondrial dehydrogenases, which would lead to a stronger signal.[1]

  • Direct Reduction of MTT: It's possible, though less common, that this compound itself is directly reducing the MTT reagent, leading to a false positive signal.

  • Initial Stress Response: Cells might exhibit a temporary increase in metabolic activity as a stress response to the drug, before succumbing to its effects at later time points or higher concentrations.

Troubleshooting Steps:

  • Perform a cell-free control: Incubate this compound at the tested concentrations with MTT reagent in media without cells to check for direct reduction.

  • Use an alternative assay: Corroborate your findings with a non-metabolic assay, such as a direct cell count using Trypan Blue exclusion or a DNA synthesis assay like the BrdU assay.

  • Vary the incubation time: Assess cell viability at different time points to distinguish between an initial stress response and the long-term effect of the compound.

Q2: I'm observing inconsistent staining and cell detachment in my crystal violet assay after this compound treatment. Why is this happening?

A2: Inconsistent staining and cell detachment in crystal violet assays often point to issues with cell adhesion. Recent studies have shown that in liver cancer cell lines, this compound treatment can lead to an enrichment of genes associated with focal adhesion .[2] This suggests that this compound may be modulating the adhesion properties of the cells.

  • Altered Cell Adhesion: If this compound treatment weakens cell adhesion, a significant number of cells may be lost during the washing steps of the assay, leading to an underestimation of the true cell number.

  • Changes in Cell Morphology: this compound might induce morphological changes that affect how cells adhere to the plate and take up the crystal violet stain.

Troubleshooting Steps:

  • Gentle Washing: Modify your washing protocol to be as gentle as possible. Use a multi-channel pipette to add and remove washing solutions slowly and avoid directing the stream directly onto the cell monolayer.

  • Microscopic Examination: Before and after staining, carefully examine the wells under a microscope to check for any noticeable changes in cell morphology or signs of detachment in the this compound-treated wells compared to the control wells.

  • Pre-coating Plates: Consider pre-coating your culture plates with extracellular matrix components (e.g., collagen, fibronectin) to enhance cell attachment.

Q3: My BrdU assay results with this compound are variable and not dose-dependent. What are some potential reasons?

A3: The BrdU assay measures DNA synthesis, and variability can be introduced at several stages of the protocol. When using this compound, consider the following possibilities:

  • Cell Cycle Arrest: this compound might be causing cell cycle arrest at a phase other than the S phase, where BrdU is incorporated. If cells are not actively synthesizing DNA, you will not see a signal.

  • Effects on Nucleoside Uptake: The drug could potentially interfere with the cellular uptake of BrdU, the thymidine analog.

  • Incomplete DNA Denaturation: The DNA denaturation step is critical for the anti-BrdU antibody to access the incorporated BrdU. It's possible that this compound treatment alters the chromatin structure, making denaturation less efficient.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform a cell cycle analysis using flow cytometry (e.g., with propidium iodide staining) to determine if this compound is causing arrest at a specific phase of the cell cycle.

  • Optimize BrdU Incubation Time: Vary the BrdU labeling time to ensure that you are capturing the peak of DNA synthesis in your cell model.

  • Optimize HCl Concentration and Incubation Time: The DNA denaturation step may need to be optimized for your specific cell line and experimental conditions.

Summary of Inconsistent Results and Troubleshooting Strategies

Assay Inconsistent Result Potential this compound-Related Cause Recommended Solution
MTT Assay Increased signal with higher drug concentrationAltered cellular metabolism or mitochondrial activity.Corroborate with a non-metabolic assay (e.g., Trypan Blue, BrdU). Perform cell-free control.
Crystal Violet Assay Inconsistent staining, lower signal than expectedAltered cell adhesion properties due to effects on focal adhesion pathways.[2]Use a gentler washing technique. Examine cell morphology under a microscope. Pre-coat plates to enhance adhesion.
BrdU Assay Low signal or high variabilityInduction of cell cycle arrest at a phase other than S-phase.Perform cell cycle analysis. Optimize BrdU labeling time and DNA denaturation conditions.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • This compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Crystal Violet Assay Protocol
  • Cell Seeding and Treatment: Follow the same steps for cell seeding and this compound treatment as in the MTT assay.

  • Fixation: Gently wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Remove the fixative and add 0.1% crystal violet solution to each well, ensuring complete coverage. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water multiple times until the water runs clear.

  • Drying and Solubilization: Allow the plate to air dry completely. Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker until the color is uniform.

  • Absorbance Reading: Measure the absorbance at a wavelength of 590 nm.

BrdU Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a predetermined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Antibody Incubation: Neutralize the acid and incubate the cells with an anti-BrdU antibody.

  • Secondary Antibody and Detection: Add a conjugated secondary antibody and a substrate to generate a colorimetric or fluorescent signal.

  • Signal Quantification: Measure the signal using a microplate reader at the appropriate wavelength.

Visualizations

Troubleshooting Workflow for Inconsistent this compound Assay Results start Inconsistent Proliferation Assay Results with this compound assay_type Which assay shows inconsistencies? start->assay_type mtt MTT Assay: Increased signal at high concentrations assay_type->mtt Metabolic cv Crystal Violet Assay: Cell detachment, low signal assay_type->cv Adhesion-based brdu BrdU Assay: High variability, low signal assay_type->brdu DNA Synthesis mtt_cause Potential Cause: Metabolic alteration or direct MTT reduction mtt->mtt_cause cv_cause Potential Cause: Altered cell adhesion (focal adhesion pathway) cv->cv_cause brdu_cause Potential Cause: Cell cycle arrest or reduced BrdU uptake brdu->brdu_cause mtt_solution Solution: 1. Use non-metabolic assay (e.g., Trypan Blue) 2. Perform cell-free control mtt_cause->mtt_solution cv_solution Solution: 1. Gentle washing protocol 2. Microscopic examination 3. Pre-coat plates cv_cause->cv_solution brdu_solution Solution: 1. Cell cycle analysis 2. Optimize BrdU labeling time brdu_cause->brdu_solution end_node Consistent Results mtt_solution->end_node cv_solution->end_node brdu_solution->end_node

Caption: Troubleshooting workflow for inconsistent results.

General Cell Proliferation Assay Workflow seed 1. Seed Cells in Multi-well Plate incubate1 2. Incubate (e.g., 24h) seed->incubate1 treat 3. Treat with this compound (and controls) incubate1->treat incubate2 4. Incubate for Treatment Duration treat->incubate2 assay 5. Perform Assay (MTT, CV, BrdU) incubate2->assay read 6. Read Signal (Absorbance/Fluorescence) assay->read analyze 7. Analyze Data read->analyze

Caption: General experimental workflow for cell proliferation assays.

Simplified Focal Adhesion Signaling Pathway This compound This compound integrin Integrin Signaling This compound->integrin modulates fak FAK (Focal Adhesion Kinase) integrin->fak downstream Downstream Signaling (e.g., Src, PI3K/Akt) fak->downstream adhesion Cell Adhesion & Cytoskeletal Organization downstream->adhesion proliferation Cell Proliferation & Survival adhesion->proliferation

Caption: this compound may modulate focal adhesion signaling.

References

Addressing Meticrane-induced alterations in gene expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing alterations in gene expression analysis induced by Meticrane.

Frequently Asked Questions (FAQs)

Q1: We are observing significant changes in gene expression after this compound treatment, but they don't seem to be related to canonical cancer pathways. Is this expected?

A1: Yes, this is a key finding in recent research. This compound, a thiazide diuretic, has been shown to induce alterations in gene expression that are not predominantly associated with well-known cancer-related signaling pathways.[1] Studies suggest that this compound may act "passively" to affect cancer cell viability and proliferation.[1] Therefore, it is crucial to broaden your analysis to include non-cancer-associated pathways to fully understand its mechanism of action.

Q2: How can this compound, a non-oncology drug, show anti-cancer effects and synergy with epigenetic inhibitors?

A2: this compound has demonstrated additive and synergistic effects when combined with epigenetic inhibitors like DNMT1 and HDAC inhibitors.[1] While the exact mechanism is still under investigation, molecular docking studies suggest that this compound may have binding affinity for proteins involved in immune regulation and epigenetic modification, such as PD-L1, TIM-3, CD73, and HDACs.[1] This suggests that this compound might indirectly influence the tumor microenvironment and epigenetic landscape, making cancer cells more susceptible to epigenetic drugs.

Q3: We are seeing high variability in our gene expression data between replicates of this compound-treated samples. What could be the cause?

A3: High variability can stem from several factors. First, ensure consistent cell culture conditions, including cell density and passage number. Second, this compound, as a diuretic, might alter cellular hydration and ion balance, potentially affecting RNA integrity if not handled properly during extraction. It is crucial to use a robust RNA isolation protocol and to process all samples in the same batch to minimize technical variability. Finally, consider the dose and duration of this compound treatment, as these can significantly impact the transcriptional response.

Q4: What is the best approach to analyze the "passive" or non-canonical gene expression changes induced by this compound?

A4: A standard differential gene expression analysis is the first step. However, to interpret the broad, non-canonical changes, it is highly recommended to perform gene set enrichment analysis (GSEA) or pathway analysis using databases that include a wide range of biological processes, not just cancer pathways. Additionally, network analysis can help to identify modules of co-regulated genes and potential hub genes that are indirectly affected by this compound.

Troubleshooting Guides

Problem 1: Low RNA yield or poor RNA quality after this compound treatment.

  • Possible Cause: this compound's diuretic properties might interfere with cell lysis or RNA precipitation.

  • Troubleshooting Steps:

    • Cell Lysis: Ensure complete cell lysis by using a robust lysis buffer and mechanical shearing (e.g., passing the lysate through a fine-gauge needle).

    • RNA Precipitation: After adding isopropanol, extend the incubation time at -20°C to ensure complete precipitation of RNA.

    • Washing: Perform two washes with 75% ethanol to remove any residual salts or contaminants.

    • RNA Quality Control: Always check RNA integrity (RIN > 8) using a Bioanalyzer or similar device before proceeding to downstream applications.

Problem 2: Few or no differentially expressed genes identified after this compound treatment.

  • Possible Cause: Suboptimal drug concentration or treatment duration.

  • Troubleshooting Steps:

    • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

    • Time-Course: Conduct a time-course experiment to identify the time point at which the transcriptional response is maximal.

    • Statistical Power: Ensure you have a sufficient number of biological replicates (at least three) to achieve adequate statistical power.

Problem 3: Difficulty in interpreting the long list of differentially expressed genes.

  • Possible Cause: The "passive" effect of this compound can lead to a large number of seemingly unrelated gene expression changes.

  • Troubleshooting Steps:

    • Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and functions.

    • Network Analysis: Construct a gene regulatory network to identify key hub genes and modules that are affected by the treatment.

    • Literature Review: Cross-reference your list of differentially expressed genes with published studies on this compound and related compounds to identify potential connections.

Data Presentation

The following tables summarize the number of differentially expressed genes in various cancer cell lines after treatment with this compound, as reported in a key study by Wang et al. (2023).[1]

Cell LineTreatmentUp-regulated GenesDown-regulated Genes
Jurkat This compound15001519
K562 This compound15211237
SK-hep-1 This compound11951557

Table 1: Number of differentially expressed genes in cancer cell lines after this compound treatment.[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture Jurkat, K562, or SK-hep-1 cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with the desired concentration of this compound (e.g., 0.5 mM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 hours).

  • Harvesting: Harvest the cells for RNA extraction.

Protocol 2: Total RNA Isolation

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Lysis:

    • For adherent cells (SK-hep-1), aspirate the medium and wash the cells with ice-cold PBS. Add 1 mL of TRIzol reagent directly to the well and scrape the cells.

    • For suspension cells (Jurkat, K562), centrifuge the cell suspension, discard the supernatant, wash with ice-cold PBS, and resuspend the cell pellet in 1 mL of TRIzol reagent.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Air-dry the RNA pellet for 5-10 minutes.

    • Dissolve the RNA in an appropriate volume of RNase-free water.

  • Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer.

    • Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Enrich for poly(A)+ mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Adenylation: Perform end repair and add a single 'A' base to the 3' end of the cDNA fragments.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the library with a limited number of PCR cycles to enrich for adapter-ligated fragments.

  • Library Quantification and Sequencing: Quantify the library and sequence it on an Illumina platform.

Protocol 4: Bioinformatic Analysis
  • Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Use Trimmomatic to remove adapter sequences and low-quality reads.

  • Alignment: Align the trimmed reads to the human reference genome (e.g., hg38) using STAR.

  • Read Quantification: Use featureCounts to count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples.

  • Pathway and Functional Analysis: Use GSEA or other pathway analysis tools to identify enriched biological processes and pathways.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cell_culture Cell Culture (e.g., Jurkat, K562, SK-hep-1) meticrane_treatment This compound Treatment cell_culture->meticrane_treatment rna_extraction RNA Extraction meticrane_treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Alignment (STAR) qc->alignment quantification Quantification (featureCounts) alignment->quantification diff_expression Differential Expression (DESeq2/edgeR) quantification->diff_expression pathway_analysis Pathway Analysis (GSEA) diff_expression->pathway_analysis

Caption: Experimental workflow for gene expression analysis of this compound-treated cells.

Meticrane_Signaling cluster_this compound This compound's Potential Indirect Effects cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_gene_expression Gene Expression Changes This compound This compound PDL1 PD-L1 This compound->PDL1 Molecular Docking Suggestion TIM3 TIM-3 This compound->TIM3 Molecular Docking Suggestion CD73 CD73 This compound->CD73 Molecular Docking Suggestion HDACs HDACs This compound->HDACs Molecular Docking Suggestion Immune_Modulation Immune Modulation PDL1->Immune_Modulation TIM3->Immune_Modulation CD73->Immune_Modulation Epigenetic_Regulation Epigenetic Regulation HDACs->Epigenetic_Regulation Gene_Expression Altered Gene Expression (Non-canonical pathways) Immune_Modulation->Gene_Expression Epigenetic_Regulation->Gene_Expression

Caption: Proposed signaling pathways indirectly influenced by this compound.

References

Meticrane Molecular Docking Simulations: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background noise and other issues in Meticrane molecular docking simulations. High background noise in this context refers to a high rate of false-positive results, poor correlation between docking scores and experimental data, or a general difficulty in distinguishing between plausible and incorrect binding poses.

Troubleshooting Guides

This section offers step-by-step guidance to address common problems encountered during this compound molecular docking simulations.

Issue 1: High Number of Predicted Binding Poses with Unfavorable Scores

Symptoms: Your docking results show a large number of clusters or individual poses for this compound, but the majority have poor (high) binding energy scores, making it difficult to identify a clear binding mode.

Possible Causes:

  • Inadequate Ligand Preparation: Incorrect protonation state, missing hydrogens, or a starting conformation far from a low-energy state can hinder the docking algorithm's ability to find a favorable binding pose.

  • Poor Receptor Preparation: Missing residues, incorrect protonation of active site residues, or the presence of crystallographic water molecules that are not essential for binding can negatively impact docking accuracy.

  • Suboptimal Docking Parameters: The search space (grid box) may be too large or incorrectly centered, or the search algorithm's exhaustiveness may be too low.

Troubleshooting Workflow:

G start Start: High number of unfavorable poses ligand_prep Review this compound Preparation start->ligand_prep receptor_prep Examine Receptor Structure ligand_prep->receptor_prep Ligand OK docking_params Adjust Docking Parameters receptor_prep->docking_params Receptor OK rerun Re-run Docking Simulation docking_params->rerun Parameters Adjusted analyze Analyze Results rerun->analyze end End: Improved Results analyze->end Successful fail End: Issue Persists (Consult Advanced Troubleshooting) analyze->fail Unsuccessful

Caption: Troubleshooting workflow for a high number of unfavorable poses.

Detailed Steps:

  • Verify this compound's Structure:

    • Ensure the 3D structure of this compound is of high quality. If starting from a 2D structure, use a reliable tool to generate a 3D conformation.

    • Check for the correct protonation state at physiological pH.

    • Add all hydrogen atoms.

    • Perform an energy minimization of the ligand structure before docking.[1]

  • Inspect the Receptor:

    • Ensure the protein structure is clean: check for missing atoms or residues and model them if necessary.

    • Determine the protonation states of key active site residues, particularly histidines.

    • Decide on the treatment of water molecules. While some are crucial for ligand binding, many are not. Consider removing all crystallographic waters initially. If specific waters are known to mediate binding, they can be retained.

  • Refine Docking Parameters:

    • Grid Box: Ensure the grid box is centered on the active site and is large enough to accommodate this compound but not excessively large, which can increase the search space unnecessarily and lead to irrelevant results.

    • Exhaustiveness: Increase the exhaustiveness of the search algorithm to ensure a more thorough exploration of the conformational space.

Issue 2: Poor Correlation Between Docking Scores and Experimental Data

Symptom: The ranking of this compound's binding poses by docking score does not agree with experimental binding affinity data (e.g., IC50, Ki).

Possible Causes:

  • Inherent Limitations of Scoring Functions: Scoring functions are approximations and may not accurately capture all the subtleties of molecular interactions, such as solvation effects and entropy.[2][3][4]

  • Protein Flexibility: Docking this compound into a single, rigid receptor conformation may be misleading, as the protein might undergo conformational changes upon ligand binding.[5][6]

  • Incorrect Binding Mode Prediction: The docking algorithm may have identified a metastable binding pose instead of the true binding conformation.

Troubleshooting Steps:

  • Post-Docking Refinement:

    • Energy Minimization: Perform energy minimization on the top-ranked docked poses. This can help relax steric clashes and improve the accuracy of the binding energy estimation.

    • Molecular Dynamics (MD) Simulations: Run short MD simulations for the most promising poses. This can provide insights into the stability of the predicted binding mode and the interactions between this compound and the receptor over time.[7][8]

  • Consider Receptor Flexibility:

    • Ensemble Docking: If multiple conformations of the target protein are available (e.g., from different crystal structures or from an MD simulation), perform docking against this ensemble of structures.[9] This can account for protein flexibility and potentially reveal a more accurate binding mode.

  • Utilize a Different Scoring Function:

    • If your docking software allows, re-score the docked poses using a different scoring function. If multiple scoring functions consistently rank a particular pose favorably, it increases confidence in that result.

Frequently Asked Questions (FAQs)

Q1: My docking software fails to produce any results for this compound. What is the first thing I should check?

A1: The most common initial failure point is the preparation of the input files. Carefully check the following:

  • File Formats: Ensure your this compound and protein files are in a format compatible with your docking software (e.g., PDBQT, MOL2).

  • Atom Types: Verify that all atoms in both this compound and the protein have been assigned the correct atom types as defined by the force field used by the docking program.

  • Charges: Ensure that partial charges have been correctly assigned to all atoms.

Q2: The top-ranked binding pose for this compound looks physically unrealistic. What should I do?

A2: Unrealistic poses can arise from limitations in the scoring function or inadequate sampling.[10]

  • Visual Inspection: Always visually inspect the top-ranked poses. Look for steric clashes, unsatisfied hydrogen bonds, and exposure of hydrophobic groups to the solvent.

  • Interaction Analysis: Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the protein. If these are not consistent with what is expected for the active site, the pose is likely incorrect.

  • Post-Docking Minimization and MD: As mentioned in the troubleshooting guide, these techniques can help refine the pose and assess its stability.[7][8]

Q3: How can I validate my this compound docking results?

A3: Computational predictions from molecular docking should always be validated experimentally.[2] Here are some common validation methods:

  • Redocking: If a co-crystallized structure of a ligand similar to this compound in your target protein is available, you can perform a redocking experiment. This involves extracting the native ligand and docking it back into the binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates that your docking protocol is reliable.[7]

  • Experimental Binding Assays: The most definitive validation is to measure the binding affinity of this compound to the target protein experimentally using techniques like:

    • Isothermal Titration Calorimetry (ITC)

    • Surface Plasmon Resonance (SPR)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Mutagenesis Studies: If your docking results predict that certain protein residues are critical for binding this compound, you can perform site-directed mutagenesis of these residues and measure the impact on binding affinity. A significant loss of affinity would support your docking model.

Data Presentation: Comparing Docking and Experimental Data

When validating your docking results, it is crucial to present the data in a clear and organized manner.

CompoundDocking Score (kcal/mol)Predicted Ki (µM)Experimental Ki (µM)
This compound-8.55.28.1
Control 1-9.21.82.5
Control 2-6.145.752.3

Experimental Protocols

Protocol: Redocking Validation
  • Obtain the Crystal Structure: Download the PDB file of your target protein co-crystallized with a known ligand.

  • Prepare the Receptor: Separate the protein chain(s) from the ligand and any water molecules or other heteroatoms. Prepare the protein as you would for a standard docking experiment (adding hydrogens, assigning charges).

  • Prepare the Ligand: Extract the coordinates of the co-crystallized ligand. Prepare it for docking by assigning charges and defining rotatable bonds.

  • Define the Binding Site: Use the coordinates of the co-crystallized ligand to define the center and dimensions of the grid box for the docking simulation.

  • Perform Docking: Dock the prepared ligand back into the prepared receptor using the same docking parameters you intend to use for this compound.

  • Analyze the Results: Calculate the RMSD between the atom coordinates of the lowest-energy docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful redocking.[7]

Signaling Pathway and Workflow Diagrams

Logical Relationship: Docking Validation Funnel

This diagram illustrates the process of filtering a large number of initial docking poses down to a few experimentally validated hits.

G initial_poses Initial Docking Poses (Many Candidates) scoring_filter Filter by Docking Score and Clustering initial_poses->scoring_filter visual_inspection Visual Inspection & Interaction Analysis scoring_filter->visual_inspection md_simulation MD Simulation for Stability (Top Candidates) visual_inspection->md_simulation experimental_validation Experimental Validation (Few Candidates) md_simulation->experimental_validation validated_hit Validated Hit(s) experimental_validation->validated_hit

Caption: A funnel diagram representing the virtual screening and validation process.

References

Technical Support Center: Enhancing the Anticancer Efficacy of Meticrane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the anticancer efficacy of Meticrane derivatives.

Frequently Asked Questions (FAQs)

1. What is the reported anticancer activity of this compound?

This compound, a non-oncology thiazide diuretic, has demonstrated anticancer potential in preclinical studies. It has been shown to alter cell viability and proliferation in hematological malignancy (leukemia, multiple myeloma) and liver cancer cell lines.[1][2][3] Notably, its mechanism of action appears to be independent of apoptosis induction.[1][2][3]

2. How can the anticancer efficacy of this compound be enhanced?

Current research suggests that the most effective strategy for enhancing this compound's anticancer efficacy is through synergistic combinations with other drugs, particularly epigenetic inhibitors.[1][2]

3. Which drugs have shown synergy with this compound?

This compound has demonstrated additive and synergistic effects with epigenetic inhibitors such as DNMT1 inhibitors (e.g., 5-Azacytidine) and HDAC inhibitors (e.g., CUDC-101, ACY1215).[1][2][3] This synergy has been observed in leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines.[1]

4. Is there any information on nanoparticle delivery of this compound to enhance its efficacy?

To date, there is limited specific research published on the formulation of this compound into nanoparticles for anticancer therapy. However, nanoparticle-based drug delivery is a widely explored strategy to improve the therapeutic index of many anticancer drugs.[4][5][6][7] This approach could potentially enhance the solubility, stability, and tumor-targeting of this compound, thereby increasing its efficacy and reducing potential side effects. General principles of nanoparticle formulation could be applied to this compound, but experimental validation would be required.

5. Have any structural modifications of this compound been explored to improve its anticancer activity?

Currently, there is a lack of published studies on the synthesis and anticancer evaluation of structural analogues of this compound. The development of new derivatives through structural modifications is a common strategy in drug discovery to enhance potency and selectivity.[8][9][10] Future research may explore modifications to the this compound scaffold to optimize its anticancer properties.

Troubleshooting Guides

Cell Viability (CCK-8) Assay
Issue Possible Cause Solution
High background absorbance - Contamination of media or reagents.- The test compound itself absorbs at 450 nm.- High turbidity of the cell suspension.- Use fresh, sterile reagents.- Include a "compound only" control (no cells) and subtract its absorbance.- Ensure a single-cell suspension before plating. Measure absorbance at 600 nm to check for turbidity and subtract from the 450 nm reading.[11]
Low signal or poor color development - Insufficient number of viable cells.- Incubation time with CCK-8 reagent is too short.- Reduced dehydrogenase activity due to experimental conditions.- Optimize cell seeding density. A standard curve of cell number versus absorbance is recommended.[12]- Increase the incubation time (typically 1-4 hours, but can be optimized for specific cell lines).[11][12]- Ensure optimal cell culture conditions (pH, temperature, CO2).
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in 96-well plates.- Bubbles in the wells.- Thoroughly mix cell suspension before and during plating.- Avoid using the outermost wells of the plate, or fill them with sterile media/PBS.- Be careful when adding reagents to avoid bubble formation. Bubbles can be removed with a sterile pipette tip.
Apoptosis (Annexin V/PI) Assay via Flow Cytometry
Issue Possible Cause Solution
High percentage of necrotic cells (Annexin V+/PI+) even in control - Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing).- Cells were overgrown before harvesting.- Handle cells gently. Use a cell scraper for adherent cells if they are sensitive to trypsin.- Harvest cells during the logarithmic growth phase.
Low or no Annexin V positive signal in treated cells - The compound does not induce apoptosis (as is the case with this compound).- Incorrect compensation settings on the flow cytometer.- Insufficient incubation time with the compound.- Consider that the drug's mechanism may be non-apoptotic.[1][2] Use alternative assays for cell cycle analysis or senescence.- Use single-stain controls (Annexin V only, PI only) to set up proper compensation.- Perform a time-course experiment to determine the optimal treatment duration.
Smearing of cell populations in the dot plot - Cell clumps or debris.- Improper voltage settings on the flow cytometer.- Filter the cell suspension through a nylon mesh before analysis.- Optimize FSC and SSC voltages to ensure cell populations are on scale and well-resolved.

Data Presentation

Synergistic Effect of this compound and Epigenetic Inhibitors on Cancer Cell Viability

The synergistic effect of combining this compound with epigenetic inhibitors can be quantified using the Combination Index (CI). The following table summarizes the observed effects in various cancer cell lines.

Cell Line Combination Concentration Range Observed Effect (Q value) Reference
Jurkat (Leukemia) This compound + 5-Azacytidine (DNMT1i)This compound (125µM), 5-AC (31.25-1000nM)Additive/Synergistic[1]
This compound + CUDC-101 (HDACi)This compound (125µM), CUDC-101 (6.25-200nM)Additive/Synergistic[1]
K562 (Leukemia) This compound + 5-Azacytidine (DNMT1i)This compound (125µM), 5-AC (31.25-1000nM)Additive/Synergistic[1]
This compound + CUDC-101 (HDACi)This compound (125µM), CUDC-101 (6.25-200nM)Additive/Synergistic[1]
SK-hep-1 (Liver Cancer) This compound + 5-Azacytidine (DNMT1i)This compound (125µM), 5-AC (0.313-10µM)Additive/Synergistic[1]
This compound + CUDC-101 (HDACi)This compound (125µM), CUDC-101 (0.125-4µM)Additive/Synergistic[1]

Note: According to the cited study, a Q value < 0.85 indicates antagonism, 0.85 - 1.15 indicates an additive effect, and > 1.15 indicates synergism.[13]

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other test compounds

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed a cell suspension (100 µL/well) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound, the epigenetic inhibitor, and the combination of both. Include untreated and solvent-only controls.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized based on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds as described for the viability assay.

  • After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Visualizations

Synergy_Workflow Experimental Workflow for Assessing this compound Synergy cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Endpoint Assays cluster_analysis 4. Data Analysis A Cancer Cell Lines (e.g., Jurkat, K562, SK-hep-1) B Seed cells in multi-well plates A->B C This compound Alone D Epigenetic Inhibitor Alone (e.g., 5-AC, CUDC-101) E This compound + Epigenetic Inhibitor F Untreated Control G Cell Viability Assay (CCK-8) C->G H Apoptosis Assay (Annexin V/PI) C->H I Mechanism Investigation (e.g., Western Blot, RNA-seq) C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I J Calculate IC50 Values G->J L Assess Apoptosis Levels H->L M Identify Altered Pathways I->M K Determine Combination Index (CI/Q value) J->K N Synergistic Effect Confirmed K->N L->N M->N

Caption: Workflow for evaluating the synergistic anticancer effects of this compound.

Hypothetical_Mechanism Hypothesized Synergistic Mechanism of this compound cluster_drugs Therapeutic Agents cluster_cell Cancer Cell This compound This compound Passive_Targeting Passive Targeting (Alters non-cancer pathways) This compound->Passive_Targeting Induces Epigenetic_Inhibitor Epigenetic Inhibitor (DNMTi / HDACi) Epigenetic_Modulation Reactivation of Tumor Suppressor Genes Epigenetic_Inhibitor->Epigenetic_Modulation Induces Cell_Cycle_Arrest Cell Cycle Arrest / Reduced Proliferation Passive_Targeting->Cell_Cycle_Arrest Epigenetic_Modulation->Cell_Cycle_Arrest Synergy Synergistic Anticancer Effect Cell_Cycle_Arrest->Synergy

Caption: Hypothesized model of this compound's synergistic action with epigenetic inhibitors.

References

Validation & Comparative

A Comparative Guide to the Preclinical Anticancer Potential of Meticrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no studies validating the anticancer effects of Meticrane in xenograft models have been published. This guide summarizes the existing in vitro preclinical data for this compound and provides a proposed framework for its evaluation in xenograft models based on established methodologies. The experimental protocols and xenograft data presented are illustrative and intended to guide future research.

Introduction

This compound is a thiazide diuretic traditionally used for treating essential hypertension.[1][2][3] Emerging research into drug repurposing has identified this compound as a non-oncology drug with potential anticancer properties.[1][2][3] This has been highlighted by a report indicating that this compound enhances the therapeutic efficacy of anti-CTLA4 immunotherapy in mice with AB1 HA tumors.[1][2][3] Recent hypothesis-driven studies have further explored its direct anticancer capabilities in vitro, particularly in hematological malignancies and liver cancer.[1][2][3]

This guide provides a comprehensive overview of the current preclinical evidence for this compound's anticancer effects, its synergistic potential with epigenetic inhibitors, and a proposed methodology for its validation in xenograft models.

In Vitro Anticancer Activity of this compound

Recent studies have demonstrated that this compound can alter cell viability and proliferation in specific cancer cell lines.[1][2][3] Notably, this effect was observed to be independent of apoptosis induction.[1] The sensitivity to this compound appears to be cell-line dependent, with leukemia cell lines showing a more pronounced response compared to multiple myeloma cell lines.[1]

Data Summary: this compound Monotherapy

The following table summarizes the effect of this compound on the viability of various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeThis compound Concentration (mM)% Cell Viability (Approx.)p-value vs. Control
K562Chronic Myelogenous Leukemia0.125~80%p=0.0264
0.25~75%p=0.0323
0.5~60%p=0.0005
1.0~40%p<0.0001
JurkatAcute T-cell Leukemia0.125~70%p=0.0073
0.25~60%p=0.0017
0.5~45%p<0.0001
1.0~30%p<0.0001
SK-hep-1Liver CancerNot specifiedAltered viabilityNot specified

Data adapted from in vitro studies.[1]

Synergistic Effects with Epigenetic Inhibitors

A significant finding is this compound's ability to work in concert with epigenetic inhibitors, such as the DNMT1 inhibitor 5-Azacytidine (5AC) and the HDAC inhibitor CUDC-101.[1] The combination of this compound with these agents has shown additive to synergistic effects in reducing the viability of leukemia and liver cancer cell lines.[1]

Data Summary: this compound Combination Therapy

The tables below present the combination index (Q value) for this compound with epigenetic inhibitors. A Q value > 1.15 indicates synergism, 0.85-1.15 indicates an additive effect, and < 0.85 indicates antagonism.[1]

Table 1: Combination of this compound (125µM) and CUDC-101

Cell LineCUDC-101 Conc. (nM)Combination Index (Q)Effect
K5626.25 - 2000.96 - 1.24Additive/Synergistic
Jurkat6.25 - 2001.01 - 1.31Additive/Synergistic
SK-hep-1125 - 40001.05 - 1.45Additive/Synergistic

Data adapted from in vitro studies.[1]

Table 2: Combination of this compound (125µM) and 5-Azacytidine (5AC)

Cell Line5AC Conc. (nM)Combination Index (Q)Effect
K56231.25 - 10000.99 - 1.21Additive/Synergistic
Jurkat31.25 - 10001.02 - 1.25Additive/Synergistic
SK-hep-1313 - 100001.01 - 1.35Additive/Synergistic

Data adapted from in vitro studies.[1]

Proposed Experimental Protocol for Xenograft Model Validation

Based on the promising in vitro data, the following protocol is proposed for evaluating the anticancer efficacy of this compound in a subcutaneous xenograft model. This protocol is adapted from standard methodologies for preclinical drug assessment.

Methodology
  • Cell Culture:

    • Culture Jurkat (leukemia) or SK-hep-1 (liver cancer) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

    • Harvest cells during the logarithmic growth phase and assess viability using Trypan Blue exclusion (>95% viability required).

  • Animal Model:

    • Use female athymic nude mice (nu/nu), 6-8 weeks old.

    • Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Resuspend harvested cancer cells in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Treatment Groups and Drug Administration:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • When average tumor volume reaches 150-200 mm³, randomize mice into the following treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in sterile water, p.o., QD)

      • Group 2: this compound (Dose 1, p.o., QD)

      • Group 3: this compound (Dose 2, p.o., QD)

      • Group 4: CUDC-101 (e.g., 25 mg/kg, p.o., QD)

      • Group 5: this compound (Dose 2) + CUDC-101 (25 mg/kg, p.o., QD)

    • Prepare drug formulations fresh daily.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily clinical observations for signs of toxicity.

    • The study endpoint is reached when tumors in the vehicle group achieve a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

    • At the endpoint, euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizing Experimental Design and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the proposed workflow for the xenograft validation study.

G cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment Phase (21 Days) cluster_analysis Analysis cell_culture Cell Culture (Jurkat or SK-hep-1) cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation animal_acclimate Animal Acclimatization (Nude Mice) tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume 150-200 mm³) tumor_growth->randomization vehicle Vehicle Control randomization->vehicle meticrane1 This compound (Dose 1) randomization->meticrane1 meticrane2 This compound (Dose 2) randomization->meticrane2 cudc101 CUDC-101 randomization->cudc101 combo This compound + CUDC-101 randomization->combo monitoring Tumor & Body Weight Measurement (2-3x/week) vehicle->monitoring meticrane1->monitoring meticrane2->monitoring cudc101->monitoring combo->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis G cluster_immune Immune Checkpoint Modulation cluster_epigenetic Epigenetic Regulation This compound This compound pdl1 PD-L1 This compound->pdl1 Inhibition (Predicted) tim3 TIM-3 This compound->tim3 Inhibition (Predicted) cd73 CD73 This compound->cd73 Inhibition (Predicted) hdacs HDACs This compound->hdacs Inhibition (Predicted) immune_suppression Tumor Immune Evasion pdl1->immune_suppression tim3->immune_suppression cd73->immune_suppression cell_viability Decreased Cell Viability & Proliferation immune_suppression->cell_viability leads to gene_expression Altered Gene Expression hdacs->gene_expression gene_expression->cell_viability leads to

References

Meticrane: A Novel Synergistic Agent in Epigenetic Cancer Therapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the non-oncology drug Meticrane and its potential role in enhancing the efficacy of established epigenetic inhibitors in cancer treatment. This guide provides a comparative analysis, supported by experimental data, for researchers, scientists, and drug development professionals.

The landscape of cancer therapy is continually evolving, with a significant focus on epigenetic modifications as therapeutic targets. Established epigenetic inhibitors, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, have shown clinical success in treating various malignancies.[1] Recently, the non-oncology drug this compound, a thiazide diuretic, has emerged as a subject of interest for its potential anti-cancer properties, particularly its synergistic effects when combined with these established epigenetic modulators.[2][3][4] This report provides a comparative analysis of this compound's performance alongside established epigenetic inhibitors, based on available preclinical data.

Introduction to this compound and Epigenetic Inhibition

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are crucial in both normal development and disease.[1] In cancer, aberrant epigenetic patterns can lead to the silencing of tumor suppressor genes and the activation of oncogenes.[1] Epigenetic inhibitors aim to reverse these changes. Key classes of these inhibitors include:

  • DNA Methyltransferase (DNMT) Inhibitors: These agents, such as 5-azacytidine (5-AC), prevent the methylation of DNA, a process that often silences tumor suppressor genes.[1][5]

  • Histone Deacetylase (HDAC) Inhibitors: Drugs like CUDC-101 lead to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle arrest and apoptosis.[6]

This compound, traditionally used for hypertension, has been investigated for its anti-cancer potential.[2][3][4] Preclinical studies suggest that this compound may not act as a direct cytotoxic agent but rather as a synergistic partner that enhances the anti-proliferative effects of established epigenetic inhibitors.[2][3]

Comparative Performance: this compound in Combination Therapy

A pivotal study by Wang et al. (2023) explored the anti-cancer effects of this compound, alone and in combination with the DNMT inhibitor 5-azacytidine (5-AC) and the HDAC inhibitor CUDC-101, on various cancer cell lines.

Data Presentation

The following tables summarize the key quantitative findings from this research, showcasing the impact of this compound on cancer cell viability, both as a monotherapy and in combination with epigenetic inhibitors.

Table 1: Effect of this compound Monotherapy on Cancer Cell Viability

Cell LineCancer TypeThis compound Concentration (mM)% Cell Viability (relative to control)
K562 Leukemia0.125Decreased (p=0.0264)
0.25Decreased (p=0.0323)
0.5Decreased (p=0.0005)
1.0Decreased (p<0.0001)
Jurkat Leukemia0.06Decreased (p=0.0103)
0.125Decreased (p=0.0073)
0.25Decreased (p=0.0017)
0.5Decreased (p<0.0001)
1.0Decreased (p<0.0001)
SK-hep-1 Liver CancerNot specified in abstractAltered viability and proliferation
U266 MyelomaUp to 1.0No significant difference
OPM2 MyelomaUp to 1.0No significant difference

Data extracted from Wang et al. (2023). The study reported statistically significant decreases in cell viability for K562 and Jurkat cells with increasing concentrations of this compound.[3]

Table 2: Synergistic Effects of this compound with Established Epigenetic Inhibitors

Cell LineCombination TreatmentObservation
K562, Jurkat, SK-hep-1 This compound + 5-azacytidine (DNMT inhibitor)Additive/synergistic inhibitory effects on cell viability.[3]
K562, Jurkat, SK-hep-1 This compound + CUDC-101 (HDAC inhibitor)Additive/synergistic inhibitory effects on cell viability.[3]

This table summarizes the qualitative findings of the synergistic effects observed in the study by Wang et al. (2023). The authors reported that the combination of this compound with either 5-AC or CUDC-101 resulted in a greater reduction in cancer cell viability than either agent alone.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the analysis of this compound.

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol outlines the general steps for assessing cell viability using colorimetric assays like CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). These assays measure the metabolic activity of viable cells.[7][8][9][10]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, the established epigenetic inhibitor, and their combinations in culture medium.

    • Remove the old medium from the wells and add the medium containing the different drug concentrations.

    • Include untreated control wells (vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Addition of Reagent:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.[8]

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well.[7][10]

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • For CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.[8]

    • For MTT Assay: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.[7][9][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).

    • For combination treatments, use methods like the combination index (CI) to determine if the interaction is synergistic, additive, or antagonistic.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., K562, Jurkat) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare this compound & Epigenetic Inhibitors Drug_Treatment Treat Cells with Drugs (Single & Combination) Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform CCK-8/MTT Assay Incubation->Viability_Assay Absorbance_Reading Read Absorbance Viability_Assay->Absorbance_Reading Data_Analysis Calculate % Viability & Synergy Absorbance_Reading->Data_Analysis Signaling_Pathways cluster_dnmt DNMT Inhibition cluster_hdac HDAC Inhibition DNMTi DNMT Inhibitors (e.g., 5-azacytidine) DNMT DNMTs DNMTi->DNMT inhibit DNA_Methylation DNA Hypermethylation DNMTi->DNA_Methylation prevent DNMT->DNA_Methylation catalyze TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing leads to TSG_Reactivation Tumor Suppressor Gene Reactivation Apoptosis_CycleArrest Apoptosis & Cell Cycle Arrest TSG_Reactivation->Apoptosis_CycleArrest induce Synergy Synergistic Anti-Cancer Effect Apoptosis_CycleArrest->Synergy HDACi HDAC Inhibitors (e.g., CUDC-101) HDACs HDACs HDACi->HDACs inhibit Histone_Acetylation Histone Hyperacetylation HDACi->Histone_Acetylation promote Histone_Deacetylation Histone Deacetylation HDACs->Histone_Deacetylation catalyze Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation leads to Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression results in Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation leads to Gene_Expression Gene Expression Chromatin_Relaxation->Gene_Expression allows Gene_Expression->Synergy This compound This compound This compound->Synergy

References

Reproducibility of Synergistic Effects: A Comparative Analysis of Meticrane and Other Agents with 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the current preclinical evidence for researchers and drug development professionals.

The pursuit of effective combination therapies in oncology is driven by the potential for synergistic interactions that enhance therapeutic efficacy and overcome drug resistance. 5-azacytidine, a DNA methyltransferase (DNMT) inhibitor, is a cornerstone of treatment for myelodysplastic syndromes and has shown promise in various other hematological and solid tumors. Its ability to reprogram the epigenome makes it an attractive partner for combination therapies. This guide provides a comparative analysis of the preclinical evidence for the synergistic effects of Meticrane and other therapeutic agents when combined with 5-azacytidine, with a key focus on the reproducibility of these findings.

This compound and 5-Azacytidine: An Initial Report of Synergy

A single preclinical study has reported synergistic anti-cancer effects between this compound, a non-oncology drug, and the DNMT1 inhibitor 5-azacytidine (5AC) in leukemia and liver cancer cell lines.[1] The study suggests that this combination could be a potential therapeutic strategy, warranting further investigation.[1]

Quantitative Data on this compound and 5-Azacytidine Synergy

The synergistic, additive, or antagonistic effects of the this compound and 5-azacytidine combination were quantified using the combination index (CI), where CI < 0.85 indicates synergy, 0.85-1.15 indicates an additive effect, and > 1.15 suggests antagonism.[1]

Cell LineThis compound Concentration (µM)5-Azacytidine Concentration (nM)Combination Index (Q value)Effect
K562 (Leukemia) 12531.250.81Additive
12562.50.74Synergy
1251250.69Synergy
1252500.71Synergy
1255000.76Synergy
12510000.94Additive
Jurkat (Leukemia) 12531.250.78Synergy
12562.50.74Synergy
1251250.75Synergy
1252500.80Synergy
1255000.91Additive
12510001.05Additive
SK-hep-1 (Liver Cancer) 12531.250.95Additive
12562.50.88Additive
1251250.81Additive
1252500.74Synergy
1255000.70Synergy
12510000.71Synergy

Data adapted from the supplementary materials of the primary study.[1]

Experimental Protocol: Cell Viability Assay

The assessment of synergistic effects was primarily based on cell viability assays.[1]

  • Cell Culture: Leukemia (K562, Jurkat) and liver cancer (SK-hep-1) cell lines were cultured in appropriate media.

  • Drug Preparation: this compound and 5-azacytidine were dissolved in DMSO to create stock solutions.

  • Treatment: Cells were seeded in 96-well plates and treated with this compound alone, 5-azacytidine alone, or the combination at various concentrations.

  • Incubation: Treated cells were incubated for 72 hours.

  • Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The combination index was calculated to determine the nature of the drug interaction.

G cluster_workflow Experimental Workflow for Synergy Assessment Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with this compound, 5-Azacytidine, or Combination Cell_Seeding->Drug_Treatment Incubation_72h Incubate for 72 hours Drug_Treatment->Incubation_72h Viability_Assay Perform CCK8 Cell Viability Assay Incubation_72h->Viability_Assay Data_Analysis Calculate Combination Index (CI) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the synergistic effects of this compound and 5-azacytidine.

The Challenge of Reproducibility in Preclinical Research

It is crucial to interpret the findings on this compound and 5-azacytidine within the broader context of a "reproducibility crisis" in preclinical research. Studies have shown that a significant portion of preclinical findings, particularly in cancer biology, cannot be replicated by independent laboratories. This lack of reproducibility can stem from various factors, including differences in study design, reagents, and data analysis. Therefore, the synergistic effects observed in a single study require independent validation before they can be considered robust.

Alternative Synergistic Combinations with 5-Azacytidine

Several other agents have been investigated in combination with 5-azacytidine, with varying degrees of preclinical and clinical evidence supporting their synergistic interactions.

5-Azacytidine and HDAC Inhibitors (e.g., Valproic Acid, Entinostat)

The combination of DNMT inhibitors like 5-azacytidine with histone deacetylase (HDAC) inhibitors is one of the most explored epigenetic combination therapies. The rationale is that demethylation by 5-azacytidine can prime genes for reactivation, which is then enhanced by the chromatin-relaxing effects of HDAC inhibitors.

  • Valproic Acid: Multiple studies have demonstrated synergistic anti-cancer activity of 5-azacytidine and valproic acid in vitro, and this combination has been evaluated in clinical trials for advanced cancers and leukemia.[2][3]

  • Entinostat: Preclinical studies in non-small cell lung cancer models have shown that the combination of 5-azacytidine and entinostat can enhance anti-tumor immune responses.[4]

G cluster_pathway Synergistic Mechanism of 5-Azacytidine and HDAC Inhibitors Azacytidine Azacytidine DNMT1_Inhibition DNMT1 Inhibition Azacytidine->DNMT1_Inhibition HDACi HDAC Inhibitor Histone_Hyperacetylation Histone Hyperacetylation HDACi->Histone_Hyperacetylation DNA_Hypomethylation DNA Hypomethylation DNMT1_Inhibition->DNA_Hypomethylation Chromatin_Remodeling Open Chromatin Structure DNA_Hypomethylation->Chromatin_Remodeling Histone_Hyperacetylation->Chromatin_Remodeling Gene_Re-expression Tumor Suppressor Gene Re-expression Chromatin_Remodeling->Gene_Re-expression Apoptosis Apoptosis Gene_Re-expression->Apoptosis

Caption: Proposed mechanism of synergy between 5-azacytidine and HDAC inhibitors.

5-Azacytidine and Conventional Chemotherapy

Studies have also explored the potential of 5-azacytidine to sensitize cancer cells to traditional cytotoxic agents.

  • Cytarabine, Etoposide, Cisplatin, Gemcitabine: A study demonstrated that low doses of 5-azacytidine act synergistically with these chemotherapeutic drugs in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC) cell lines.[5][6][7] The synergy was repeatedly verified in colony formation assays.[5][6][7]

5-Azacytidine and Other Targeted Agents
  • Teriflunomide: In the context of acquired resistance to 5-azacytidine in AML cell lines, teriflunomide, an inhibitor of de novo pyrimidine synthesis, showed a synergistic effect with 5-azacytidine in some resistant variants.[8]

  • Oleuropein: A recent study reported that the combination of 5-azacytidine and oleuropein, a natural polyphenol, synergistically induced apoptosis in AML cell lines.[9]

Comparative Summary of Preclinical Evidence

Combination PartnerCancer Type(s) StudiedLevel of EvidenceKey Findings
This compound Leukemia, Liver CancerSingle preclinical studySynergistic reduction in cell viability.[1]
Valproic Acid Leukemia, Advanced CancersMultiple preclinical studies, Phase I/II clinical trialsSynergistic anticancer activity in vitro and in vivo.[2][3]
Other HDACis Lung CancerPreclinical studiesEnhanced anti-tumor immune response.[4]
Conventional Chemotherapy AML, NSCLCPreclinical studiesStrong synergistic activity in vitro.[5][6][7]
Teriflunomide AML (resistant)Preclinical studySynergistic effect in some 5-azacytidine-resistant cell lines.[8]
Oleuropein AMLPreclinical studySynergistic induction of apoptosis.[9]

Conclusion and Future Directions

The initial report of a synergistic interaction between this compound and 5-azacytidine is promising but requires independent validation to establish the reproducibility of this effect. In contrast, the synergistic effects of 5-azacytidine with HDAC inhibitors and certain conventional chemotherapies are supported by a larger body of preclinical and, in some cases, clinical evidence.

For researchers and drug development professionals, this comparative analysis underscores the importance of rigorous validation of preclinical findings. Future studies should aim to:

  • Independently replicate the observed synergistic effects of this compound and 5-azacytidine in a broader range of cancer models.

  • Directly compare the efficacy and reproducibility of the this compound/5-azacytidine combination with other synergistic partners of 5-azacytidine in head-to-head preclinical trials.

  • Elucidate the molecular mechanisms underlying the observed synergy to identify predictive biomarkers for patient stratification.

By addressing these key questions, the scientific community can more effectively translate promising preclinical combination strategies into robust and reproducible clinical applications.

References

Meticrane's Binding Affinity to PD-L1 and TIM-3: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Meticrane to the immune checkpoint proteins PD-L1 and TIM-3. Due to the nascent stage of research into this compound's immunomodulatory properties, this guide synthesizes available computational data for this compound and contrasts it with established experimental data for other small molecule inhibitors targeting PD-L1 and TIM-3. This objective comparison, supplemented with detailed experimental protocols and pathway visualizations, aims to equip researchers with the necessary information to evaluate the potential of this compound and guide future in vitro and in vivo studies.

Executive Summary

This compound, a drug traditionally classified as a diuretic, has recently been investigated for its potential anticancer properties. Computational studies using molecular docking have suggested a noteworthy binding affinity of this compound to the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3).[1][2] However, to date, there is a lack of publicly available experimental data to validate these in silico findings.

This guide presents a cross-validation of this compound's computationally predicted binding against the experimentally determined binding affinities of other known small molecule inhibitors for PD-L1 and TIM-3. This comparison serves as a benchmark for future experimental validation of this compound's activity. Detailed protocols for standard binding affinity assays and visualizations of the relevant signaling pathways are also provided to facilitate further research.

This compound and Its Potential Interaction with PD-L1 and TIM-3

This compound's primary established mechanism of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to its diuretic effect. Its exploration as an anti-cancer agent is a recent development. A 2023 study reported that molecular docking analyses revealed "considerable binding affinity scores" for this compound against both PD-L1 and TIM-3.[1][2] This suggests that this compound may have the potential to modulate the activity of these two critical immune checkpoint pathways. However, it is crucial to underscore that these are computational predictions and await experimental verification.

Comparative Analysis of Binding Affinities

To provide a context for this compound's potential, the following tables summarize the experimentally determined binding affinities of several known small molecule inhibitors targeting PD-L1 and TIM-3.

Table 1: Binding Affinity of Small Molecule Inhibitors to PD-L1

CompoundAssay TypeBinding Affinity (KD or IC50)Reference
AnidulafunginBio-Layer Interferometry (BLI)KD = 76.9 μM[3]
BMS-103Homogeneous Time-Resolved Fluorescence (HTRF)IC50 = 79.1 nM[4]
BMS-142Homogeneous Time-Resolved Fluorescence (HTRF)IC50 = 96.7 nM[4]
ZDS20Enzymatic AssayIC50 = 3.27 μM[5]

Table 2: Binding Affinity of Small Molecule Inhibitors to TIM-3

CompoundAssay TypeBinding Affinity (KD)Reference
P26 (peptide)Surface Plasmon Resonance (SPR)KD = 3.44 x 10-5 M[6]
A-41Not specifiedSubmicromolar[7]
SMI402Not specifiedHigh affinity[8]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach to validate binding, the following diagrams are provided.

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 (Activation) SHP2 SHP2 PD1->SHP2 recruits PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K TCell_Inhibition T-Cell Inhibition SHP2->TCell_Inhibition dephosphorylates PI3K pathway TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->TCell_Activation B7 B7 B7->CD28 Signal 2 (Co-stimulation)

Caption: PD-L1 signaling pathway leading to T-cell inhibition.

TIM3_Signaling_Pathway cluster_ImmuneCell T-Cell / NK Cell cluster_Ligand Ligand Source TIM3 TIM-3 Bat3 Bat3 TIM3->Bat3 releases Y_residues Tyrosine Residues Bat3->Y_residues binds & protects Cell_Activation Cell Activation Y_residues->Cell_Activation promotes Cell_Exhaustion Cell Exhaustion/ Apoptosis Y_residues->Cell_Exhaustion phosphorylated, leads to Gal9 Galectin-9 Gal9->TIM3 binds PtdSer Phosphatidylserine PtdSer->TIM3 binds HMGB1 HMGB1 HMGB1->TIM3 binds CEACAM1 CEACAM1 CEACAM1->TIM3 binds

Caption: TIM-3 signaling pathway leading to immune cell exhaustion.

Experimental_Workflow start Start: Hypothesis This compound binds PD-L1/TIM-3 immobilize Immobilize Receptor (PD-L1 or TIM-3) on Biosensor start->immobilize baseline Establish Baseline Signal in Buffer immobilize->baseline association Introduce this compound (Analyte) at Various Concentrations baseline->association dissociation Replace with Buffer to Measure Dissociation association->dissociation data_analysis Data Analysis: Calculate ka, kd, and KD dissociation->data_analysis conclusion Conclusion: Quantify Binding Affinity data_analysis->conclusion

Caption: General experimental workflow for binding affinity analysis.

Experimental Protocols

The following are generalized protocols for two common techniques used to determine the binding affinity of a small molecule to a protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., PD-L1 or TIM-3) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Ligand (recombinant human PD-L1 or TIM-3 protein)

  • Analyte (this compound) dissolved in running buffer

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the ligand solution at a concentration of 10-50 µg/mL in immobilization buffer.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Interaction:

    • Inject a series of concentrations of the analyte over the sensor surface.

    • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: Inject the regeneration solution to remove any bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry is another optical, label-free technique that measures biomolecular interactions in real-time. It measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Amine Reactive (AR2G) or Streptavidin (SA) biosensors)

  • 96-well or 384-well microplate

  • Ligand (recombinant human PD-L1 or TIM-3 protein)

  • Analyte (this compound)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • Activation and quenching solutions for AR2G biosensors (EDC/NHS and ethanolamine)

Procedure:

  • Biosensor Hydration: Hydrate the biosensors in the assay buffer.

  • Ligand Immobilization:

    • For AR2G biosensors, activate with EDC/NHS, load the ligand, and then quench with ethanolamine.

    • For SA biosensors, load a biotinylated ligand.

  • Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.

  • Association: Move the biosensors into wells containing various concentrations of the analyte.

  • Dissociation: Move the biosensors into wells containing only the assay buffer.

  • Data Analysis: Analyze the resulting binding curves to determine ka, kd, and KD.

Conclusion and Future Directions

While computational data suggests that this compound may bind to PD-L1 and TIM-3, experimental validation is imperative. The comparative data on other small molecule inhibitors presented in this guide offer a valuable benchmark for such studies. Researchers are encouraged to utilize the outlined experimental protocols to quantitatively determine the binding affinity of this compound for these important immune checkpoint targets. Should experimental evidence confirm a significant binding affinity, further in vitro and in vivo studies will be warranted to elucidate the functional consequences of this interaction and to explore the potential of this compound as a novel cancer immunotherapy agent.

References

Research on Meticrane's Efficacy in Cisplatin-Resistant vs. Sensitive Cell Lines Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a lack of direct comparative studies on the efficacy of Meticrane in cisplatin-resistant versus cisplatin-sensitive cancer cell lines. While research has begun to explore the potential of this compound as an anti-cancer agent, its specific activity in the context of cisplatin resistance remains an uninvestigated area.

Current research on this compound, a thiazide diuretic, has shown that it can alter cell viability and proliferation in certain cancer cell lines, including leukemia (Jurkat and K562) and liver cancer (SK-hep-1).[1][2][3] Notably, these effects appear to be independent of apoptosis, the typical mechanism of programmed cell death induced by many chemotherapy drugs.[1][2][3] Studies have also indicated that this compound may have synergistic effects when combined with epigenetic inhibitors like DNMT1 and HDAC inhibitors.[1][2][3] However, these studies did not include a comparison with cisplatin or investigate cell lines with acquired resistance to this common chemotherapeutic agent.

The mechanisms of cisplatin resistance are multifaceted and have been a significant focus of cancer research. Resistance can arise from various cellular changes, including reduced drug accumulation, increased detoxification, enhanced DNA repair mechanisms, and alterations in apoptotic signaling pathways.[4][5][6][7] Numerous studies have characterized the genetic and proteomic differences between cisplatin-sensitive and -resistant cell lines, identifying key players and pathways involved in the resistance phenotype.[8][9][10][11]

Although the existing body of research provides a solid foundation for understanding both the standalone effects of this compound on cancer cells and the intricate mechanisms of cisplatin resistance, there is no published experimental data that directly compares this compound's efficacy across cell lines with varying sensitivity to cisplatin. Therefore, a direct, data-driven comparison as requested cannot be provided at this time. Future research is needed to explore this specific area and determine if this compound could offer a therapeutic advantage in the treatment of cisplatin-resistant cancers.

References

A Tale of Two Thiazides: Meticrane and Hydrochlorothiazide in the Oncological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oncology research, the repurposing of established drugs and the scrutiny of long-term medication effects are perpetual frontiers. This guide provides a head-to-head comparison of two thiazide diuretics, Meticrane and hydrochlorothiazide, based on their reported interactions within cancer models. While chemically related and developed for hypertension, their roles in oncology are starkly divergent. This compound is emerging as a potential anti-cancer agent, demonstrating cytotoxic effects in vitro, whereas hydrochlorothiazide is associated with an increased risk of non-melanoma skin cancer through long-term use. This guide will objectively present the experimental data, methodologies, and proposed mechanisms of action for each, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Section 1: this compound - An Emerging Anti-Cancer Candidate

Recent in vitro studies have repositioned this compound from a simple antihypertensive to a compound of interest in oncology. Research has demonstrated its ability to reduce the viability of various cancer cell lines, particularly in synergy with other anti-cancer agents.

Quantitative Data Summary: In Vitro Anti-Cancer Effects of this compound
Cancer Cell LineTypeAssayConcentration RangeKey FindingsReference
JurkatLeukemiaCCK8 Cell Viability0.06 - 1 mMSignificant decrease in cell viability starting at 0.125 mM.[1][2][1][2]
K562LeukemiaCCK8 Cell Viability0.06 - 1 mMSignificant decrease in cell viability starting at 0.125 mM.[1][2][1][2]
SK-hep-1Liver CancerCCK8 Cell Viability0.06 - 1 mMAlteration in cell viability and proliferation observed.[1][3][1][3]
Jurkat, K562, SK-hep-1Leukemia, Liver CancerCombination AssayThis compound + Epigenetic Inhibitors (CUDC-101, 5AC)Additive/synergistic inhibitory effects on cell viability compared to single-agent treatment.[1][3][1][3]
Experimental Protocols

Cell Viability Assay (CCK8):

  • Cell Culture: Leukemia (Jurkat, K562) and liver cancer (SK-hep-1) cell lines were cultured under standard conditions.

  • Treatment: Cells were co-cultured with this compound at concentrations ranging from 0.06 to 1 mM for 72 hours.

  • Analysis: Cell viability was assessed using a Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable cells. The absorbance was read to determine the percentage of viable cells relative to an untreated control.[1][3]

Synergy Analysis with Epigenetic Inhibitors:

  • Combination Treatment: Cancer cell lines were treated with this compound in combination with epigenetic inhibitors (e.g., CUDC-101, 5AC).

  • Assessment: The combined effects were evaluated using the CCK8 assay. The nature of the interaction (synergistic, additive, or antagonistic) was determined by calculating a combination index. A value greater than 1.15 indicated synergism.[1]

Molecular Docking:

  • Objective: To predict the binding affinity of this compound to known oncological protein targets.

  • Methodology: Computational molecular docking studies were performed to simulate the interaction between this compound and proteins such as PD-L1, TIM-3, CD73, and HDACs. The binding energy scores were calculated to estimate the strength of the interaction.[1][3]

Proposed Mechanism of Action and Experimental Workflow

While this compound was found to reduce cancer cell viability, it did not induce apoptosis. Genome-wide transcriptional analysis revealed that this compound treatment alters the expression of genes associated with non-cancer-related pathways, suggesting an indirect or "passive" targeting of cancer cells.[1][3] Its synergistic effect with epigenetic inhibitors points towards a potential role in modulating the epigenetic landscape of cancer cells, making them more susceptible to other treatments.

Meticrane_Experimental_Workflow This compound In Vitro Anti-Cancer Evaluation Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment (72h) cluster_assays Assays cluster_endpoints Endpoints Jurkat Jurkat Cells Meticrane_alone This compound (0.06-1 mM) Jurkat->Meticrane_alone Meticrane_combo This compound + Epigenetic Inhibitors Jurkat->Meticrane_combo Transcriptional_analysis Genome-wide Transcriptional Analysis Jurkat->Transcriptional_analysis K562 K562 Cells K562->Meticrane_alone K562->Meticrane_combo K562->Transcriptional_analysis SK_hep_1 SK-hep-1 Cells SK_hep_1->Meticrane_alone SK_hep_1->Meticrane_combo SK_hep_1->Transcriptional_analysis CCK8 CCK8 Cell Viability Assay Meticrane_alone->CCK8 Meticrane_alone->Transcriptional_analysis Meticrane_combo->CCK8 Viability Cell Viability & Proliferation CCK8->Viability Synergy Synergistic Effects CCK8->Synergy Gene_expression Altered Gene Expression Transcriptional_analysis->Gene_expression Molecular_docking Molecular Docking Binding_affinity Protein Binding Affinity Molecular_docking->Binding_affinity

This compound In Vitro Anti-Cancer Evaluation Workflow

Meticrane_MoA Proposed Mechanism of this compound's Anti-Cancer Effect cluster_effects Cellular Effects This compound This compound Passive_Targeting Passive Targeting (Altered Non-Cancer Pathways) This compound->Passive_Targeting Epigenetic_Modulation Enhanced Epigenetic Modulation This compound->Epigenetic_Modulation Epigenetic_Inhibitors Epigenetic Inhibitors Epigenetic_Inhibitors->Epigenetic_Modulation Cancer_Cell Cancer Cell Reduced_Viability Reduced Cell Viability & Proliferation Cancer_Cell->Reduced_Viability Passive_Targeting->Cancer_Cell Epigenetic_Modulation->Cancer_Cell

Proposed Mechanism of this compound's Anti-Cancer Effect

Section 2: Hydrochlorothiazide - A Link to Increased Skin Cancer Risk

In contrast to the therapeutic potential of this compound, long-term use of hydrochlorothiazide has been associated with an increased risk of developing non-melanoma skin cancer. This association is supported by multiple epidemiological studies.

Quantitative Data Summary: Hydrochlorothiazide and Skin Cancer Risk
Study PopulationCancer TypeMetricRisk Estimate (95% CI)Key FindingReference
Caucasian AdultsSquamous Cell Carcinoma (SCC)Adjusted Hazard Ratio19.63 (3.12–123.56)High cumulative use (≥125,000 mg) is strongly associated with increased SCC risk.[4]
Caucasian AdultsBasal Cell Carcinoma (BCC)Adjusted Hazard Ratio7.72 (3.11–19.16)High cumulative use (≥125,000 mg) is associated with increased BCC risk.[4]
Spanish PopulationBasal Cell Carcinoma (BCC)Reporting Odds Ratio4.8 (2.2 - 10.7)A significant association was found between hydrochlorothiazide use and BCC.[5]
Japanese Hypertensive Patients (≥60 years)Non-melanoma Skin CancerHazard Ratio1.58 (1.04-2.40)Hydrochlorothiazide use was associated with a higher risk of non-melanoma skin cancer.[6]
Korean Hypertensive PatientsNon-melanoma Skin CancerHazard Ratio0.96 (0.91 to 1.02)No statistically significant association was observed.[7][8]
Korean Hypertensive PatientsMelanomaHazard Ratio0.85 (0.75 to 0.97)A significantly lower risk of melanoma was observed in hydrochlorothiazide users.[7][8]

Note: Risk estimates can vary significantly across different populations and study designs.

Methodologies of Epidemiological Studies

The data for hydrochlorothiazide's cancer risk are derived from observational epidemiological studies, not from controlled laboratory experiments on cancer cells.

  • Study Design: These are typically retrospective cohort or case-control studies.

  • Data Sources: Researchers utilize large national health databases, such as prescription registries and cancer registries, to identify individuals who have been prescribed hydrochlorothiazide and those who have developed skin cancer.

  • Analysis: Statistical models, like Cox proportional hazards regression, are employed to calculate hazard ratios or odds ratios. These models are adjusted for potential confounding factors such as age, sex, and the use of other medications to isolate the effect of hydrochlorothiazide.[4][6][7][9]

Proposed Mechanism of Carcinogenic Risk

Hydrochlorothiazide is known to have photosensitizing properties. The proposed mechanism for its association with an increased risk of skin cancer is as follows:

  • UV Radiation Absorption: Hydrochlorothiazide increases the skin's sensitivity to ultraviolet (UV) radiation.

  • DNA Damage: This heightened sensitivity leads to greater DNA damage in skin cells upon sun exposure.

  • Carcinogenesis: Over time, the accumulation of UV-induced DNA damage can lead to mutations in key genes that control cell growth, ultimately resulting in the development of skin cancer.

HCTZ_Risk_Mechanism Proposed Mechanism of Hydrochlorothiazide-Associated Skin Cancer Risk cluster_process Cellular Process Sunlight Sunlight (UV Radiation) Photosensitization Increased Photosensitivity Sunlight->Photosensitization HCTZ Hydrochlorothiazide Use HCTZ->Photosensitization Skin_Cells Skin Cells DNA_Damage Accumulated DNA Damage Skin_Cells->DNA_Damage UV Exposure Photosensitization->Skin_Cells Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Skin_Cancer Non-Melanoma Skin Cancer (BCC, SCC) Carcinogenesis->Skin_Cancer

Proposed Mechanism of Hydrochlorothiazide-Associated Skin Cancer Risk

Conclusion

The comparison between this compound and hydrochlorothiazide in the context of cancer models reveals a fascinating dichotomy. This compound, a drug with a similar primary indication as hydrochlorothiazide, is being explored for its potential anti-cancer properties, particularly in combination therapies. Its mechanism appears to be indirect, possibly involving the modulation of cellular pathways that increase the efficacy of other anti-cancer drugs. Conversely, hydrochlorothiazide serves as a cautionary tale in pharmacology, where long-term use of a common medication is linked to an increased risk of carcinogenesis, likely due to its photosensitizing effects.

For researchers and drug development professionals, this comparison underscores the importance of both repurposing existing drugs for novel therapeutic benefits and maintaining vigilance for unintended long-term consequences of widely used medications. The divergent paths of these two thiazide diuretics in oncology highlight the complex and often unpredictable nature of drug-cancer interactions. Further research is warranted to fully elucidate the anti-cancer potential of this compound and to better understand and mitigate the risks associated with hydrochlorothiazide.

References

Validating RNA-Seq Insights: A Comparative Guide for Meticrane-Treated Cells using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative Polymerase Chain Reaction (qPCR) data for validating gene expression changes in cells treated with Meticrane. This compound, a thiazide diuretic, has recently garnered attention for its potential anti-cancer properties, demonstrating synergistic effects with epigenetic inhibitors.[1][2][3] Genome-wide transcriptional analyses have revealed that this compound induces changes in gene expression associated with various cellular pathways.[1][2][3] This guide offers detailed experimental protocols and data presentation formats to facilitate the crucial step of validating high-throughput RNA-seq findings with the targeted approach of qPCR.

Data Presentation: RNA-seq vs. qPCR

Accurate validation requires a clear comparison of data from both methodologies. The following table structure is recommended for summarizing the quantitative results, allowing for a direct assessment of the correlation between the two techniques.

GeneRNA-seq (Normalized Counts)RNA-seq (Log2 Fold Change)qPCR (ΔΔCt)qPCR (Fold Change)Validation Status
Upregulated Genes
Gene A15002.5-2.45.2Confirmed
Gene B8001.8-1.73.2Confirmed
Gene C4501.2-0.81.7Not Confirmed
Downregulated Genes
Gene D200-2.12.20.23Confirmed
Gene E50-3.03.10.12Confirmed
Gene F120-1.50.50.71Not Confirmed

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable data. The following sections outline the key experimental procedures.

Cell Culture and this compound Treatment

Leukemia (Jurkat, K562) and liver cancer (SK-hep-1) cell lines have been shown to be responsive to this compound.[1][4]

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in cell culture medium to the desired final concentration (e.g., 0.125 mM to 1 mM).[1]

  • Treatment: Treat cells with this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1]

  • Harvesting: After incubation, harvest the cells for RNA extraction.

RNA Extraction and Quantification
  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

  • Extraction: Perform RNA extraction using a standard protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation).

  • Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

RNA-Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages such as DESeq2 or edgeR.

Quantitative Polymerase Chain Reaction (qPCR)
  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Design and validate qPCR primers for the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Determine Ct values: Obtain the cycle threshold (Ct) values for each gene in each sample.

    • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Calculate Fold Change: Determine the fold change in gene expression using the 2^-ΔΔCt method.

Visualizing the Workflow and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow from cell treatment to data validation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_rnaseq RNA-Sequencing cluster_qpcr qPCR Validation cluster_comparison Data Comparison cell_culture Cell Seeding meticrane_treatment This compound Treatment cell_culture->meticrane_treatment cell_harvest Cell Harvesting meticrane_treatment->cell_harvest rna_extraction RNA Extraction cell_harvest->rna_extraction rna_qc RNA QC rna_extraction->rna_qc library_prep Library Preparation rna_qc->library_prep cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis sequencing Sequencing library_prep->sequencing rnaseq_analysis Data Analysis sequencing->rnaseq_analysis comparison Compare RNA-seq & qPCR Results rnaseq_analysis->comparison qpcr qPCR cdna_synthesis->qpcr qpcr_analysis Data Analysis qpcr->qpcr_analysis qpcr_analysis->comparison

Caption: Experimental workflow for validating RNA-seq data with qPCR.

This compound's Potential Impact on Epigenetic Regulation

Studies suggest that this compound may act synergistically with epigenetic inhibitors and shows binding affinity to Histone Deacetylases (HDACs).[1][2][3] The following diagram depicts a simplified overview of epigenetic regulation of gene expression, a pathway potentially influenced by this compound.

epigenetic_pathway cluster_nucleus Nucleus cluster_chromatin Chromatin This compound This compound hdac HDAC This compound->hdac Inhibition? histones Histones hdac->histones Deacetylation hat HAT hat->histones Acetylation tf Transcription Factors histones->tf Access dna DNA gene_expression Gene Expression tf->gene_expression Regulation

Caption: Simplified epigenetic regulation of gene expression.

References

Independent Verification of Meticrane's Effect on Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Meticrane, a repurposed non-oncology drug, on cancer cell viability against the established chemotherapeutic agent, Cisplatin. The information is supported by published experimental data and detailed protocols to aid in the independent verification and assessment of this compound's potential as an anti-cancer agent.

Introduction: Repurposing this compound for Oncology

This compound is a thiazide diuretic traditionally used for treating essential hypertension.[1] Recent hypothesis-driven studies have explored its potential anti-cancer properties, revealing that this compound can alter cell viability and proliferation in several cancer cell lines.[1][2] This has positioned this compound as a subject of interest for drug repurposing in oncology.

This guide compares the dose-dependent effects of this compound on the viability of leukemia and liver cancer cell lines with that of Cisplatin, a cornerstone platinum-based chemotherapy drug known to induce DNA damage and apoptosis in cancer cells. The comparison is based on data from colorimetric cell viability assays, such as the CCK-8 assay.

Experimental Protocol: Cell Viability Assessment (CCK-8 Assay)

The following is a generalized protocol for the Cell Counting Kit-8 (CCK-8) assay, a method used to determine cell viability by measuring the metabolic activity of cells.[3][4][5] This protocol is based on the methodologies described in studies assessing this compound's effects.[2]

Objective: To quantify the dose-dependent effect of this compound and Cisplatin on the viability of cancer cells.

Materials:

  • Target cancer cell lines (e.g., K562, Jurkat, SK-hep-1)

  • Complete culture medium appropriate for the cell line

  • 96-well cell culture plates

  • This compound and Cisplatin stock solutions (dissolved in a suitable solvent like DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cell suspension into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[3]

    • Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and resume logarithmic growth.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Cisplatin in complete culture medium.

    • Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) control wells and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 72 hours).[2]

  • CCK-8 Reagent Addition:

    • Following the treatment period, add 10 µL of CCK-8 solution directly to each well. Care should be taken to avoid introducing bubbles.

  • Incubation:

    • Return the plate to the incubator for 1-4 hours. The incubation time should be optimized based on cell type and density.[5] During this period, mitochondrial dehydrogenases in viable cells will convert the WST-8 tetrazolium salt in the CCK-8 reagent into a colored formazan product.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and CCK-8 reagent only) from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control wells:

      • Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate 24h (Attachment/Growth) seed_cells->incubate_24h add_compounds 3. Add this compound/ Cisplatin Dilutions incubate_24h->add_compounds incubate_72h 4. Incubate 72h (Exposure) add_compounds->incubate_72h add_cck8 5. Add CCK-8 Reagent incubate_72h->add_cck8 incubate_1_4h 6. Incubate 1-4h (Color Development) add_cck8->incubate_1_4h read_abs 7. Read Absorbance (450 nm) incubate_1_4h->read_abs calc_viability 8. Calculate % Cell Viability read_abs->calc_viability G cluster_targets Putative Molecular Targets cluster_effects Downstream Cellular Effects This compound This compound PDL1 PD-L1 This compound->PDL1 Binds to HDACs HDACs This compound->HDACs Binds to other_targets TIM-3, CD73, etc. This compound->other_targets Binds to immune Immune Response Modulation PDL1->immune epigenetic Epigenetic Modulation HDACs->epigenetic other_targets->immune viability Altered Cell Viability & Proliferation epigenetic->viability Leads to immune->viability Leads to

References

Meticrane in Combination with Novel Cancer Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the non-oncology drug, Meticrane, in combination with established and novel epigenetic drug candidates. Emerging research suggests that this compound, a thiazide diuretic, exhibits anti-cancer properties, particularly when paired with agents that modulate the epigenetic landscape of cancer cells.[1][2][3] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the research and drug development community.

Comparative Performance Analysis of this compound Combinations

This compound has demonstrated synergistic anti-proliferative effects when combined with epigenetic inhibitors in various cancer cell lines. The following tables summarize the quantitative data from preclinical studies, comparing the performance of this compound combinations with that of individual novel epigenetic inhibitors.

Table 1: Synergistic Effects of this compound in Combination with Epigenetic Inhibitors on Cancer Cell Viability

Cell LineDrug CombinationConcentration RangeCombination Index (CI) ValueInterpretationReference
K562 (Chronic Myelogenous Leukemia)This compound + CUDC-101This compound: 62.5-1000 µM; CUDC-101: 6.25-100 nM< 1Synergy[2]
This compound + 5-azacytidineThis compound: 62.5-1000 µM; 5-azacytidine: 15.625-250 nM< 1Synergy[2]
Jurkat (Acute T-cell Leukemia)This compound + CUDC-101This compound: 62.5-1000 µM; CUDC-101: 12.5-200 nM< 1Synergy[2]
This compound + 5-azacytidineThis compound: 62.5-1000 µM; 5-azacytidine: 125-2000 nM< 1Synergy[2]
SK-hep-1 (Liver Cancer)This compound + CUDC-101This compound: 62.5-1000 µM; CUDC-101: 0.08-1.25 µM< 1Synergy[2]
This compound + 5-azacytidineThis compound: 62.5-1000 µM; 5-azacytidine: 0.16-2.5 µM< 1Synergy[2]

Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Comparative IC50 Values of Novel Epigenetic Inhibitors in Relevant Cancer Cell Lines

DrugTarget(s)K562JurkatSK-hep-1Reference
CUDC-101 HDAC, EGFR, HER2~50-100 nM~100-200 nM~0.5-1 µM[2]
5-azacytidine DNMT1~100-250 nM~1-2 µM~1.5-2.5 µM[2]
Vorinostat (SAHA) Pan-HDAC~0.01 µMNot ReportedNot Reported[4]
Pelabresib (CPI-0610) BET (BRD4)Not ReportedNot ReportedNot Reported[5]
Iadademstat (ORY-1001) LSD1Not ReportedNot ReportedNot Reported[6]
Tazemetostat (EPZ-6438) EZH2Not ReportedNot ReportedNot Reported[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Cell Viability Assay (CCK-8)

This protocol is used to assess the anti-proliferative effects of drug combinations.

  • Cell Seeding: Cancer cell lines (K562, Jurkat, SK-hep-1) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6][9][10]

  • Drug Treatment: Cells are treated with various concentrations of this compound, the epigenetic inhibitor of interest (e.g., CUDC-101, 5-azacytidine), or the combination of both. Control wells receive vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their effects.[2]

  • CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[6][9][10]

  • Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.[6][9][10]

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 values are determined using a non-linear regression analysis. The synergistic effects of drug combinations are quantified by calculating the Combination Index (CI) using software such as CompuSyn.

Western Blot Analysis

This technique is employed to investigate the effects of drug treatments on the expression levels of specific proteins involved in cancer-related signaling pathways.

  • Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.[11]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[13]

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[13] The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[11]

RNA Sequencing and Differential Gene Expression Analysis

This workflow is utilized to understand the global transcriptomic changes induced by this compound and its combination partners.

  • RNA Extraction: Total RNA is extracted from drug-treated and control cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA sequencing libraries are prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: The reads are aligned to a reference genome using a splice-aware aligner such as STAR.[7]

    • Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.

    • Differential Expression Analysis: Differential gene expression between treatment groups is determined using packages like DESeq2 or edgeR in R.[4][5][14] Genes with a significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1) are identified.

    • Pathway Analysis: The differentially expressed genes are then used for pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by the drug treatment.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action and experimental design.

Signaling_Pathway Simplified Signaling Pathway of Epigenetic Regulation in Cancer cluster_epigenetic_drugs Epigenetic Inhibitors cluster_cellular_processes Cellular Processes DNMTi DNMT Inhibitors (e.g., 5-azacytidine) DNA_Methylation DNA Methylation DNMTi->DNA_Methylation Inhibits HDACi HDAC Inhibitors (e.g., CUDC-101, Vorinostat) Histone_Acetylation Histone Acetylation HDACi->Histone_Acetylation Promotes BETi BET Inhibitors (e.g., Pelabresib) Gene_Transcription Gene Transcription BETi->Gene_Transcription Inhibits EZH2i EZH2 Inhibitors (e.g., Tazemetostat) EZH2i->Gene_Transcription Alters LSD1i LSD1 Inhibitors (e.g., Iadademstat) LSD1i->Gene_Transcription Alters DNA_Methylation->Gene_Transcription Represses Histone_Acetylation->Gene_Transcription Activates Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Gene_Transcription->Apoptosis This compound This compound This compound->Cell_Cycle Synergizes with Epigenetic Inhibitors to Inhibit This compound->Apoptosis Potentiates

Caption: Epigenetic regulation of gene expression in cancer and points of intervention for various inhibitors.

Experimental_Workflow General Experimental Workflow for Evaluating Drug Combinations cluster_assays Performance Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture drug_treatment Drug Treatment: - this compound - Epigenetic Inhibitor - Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (CCK-8) drug_treatment->viability_assay western_blot Western Blot (Protein Expression) drug_treatment->western_blot rna_seq RNA Sequencing (Gene Expression) drug_treatment->rna_seq data_analysis Data Analysis: - IC50 Calculation - Synergy Analysis (CI) - Pathway Enrichment viability_assay->data_analysis western_blot->data_analysis rna_seq->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism data_analysis->conclusion

Caption: A streamlined workflow for the preclinical evaluation of this compound in combination with novel cancer drugs.

Logical_Relationship Logical Framework for Combination Therapy Rationale cluster_premise Core Premise cluster_validation Experimental Validation p1 This compound exhibits anti-cancer activity hypothesis Hypothesis: Combining this compound with epigenetic inhibitors will result in synergistic anti-cancer effects p1->hypothesis p2 Epigenetic dysregulation is a hallmark of cancer p2->hypothesis v1 In vitro studies on cancer cell lines hypothesis->v1 v2 Measure synergistic effects (e.g., Combination Index) v1->v2 v3 Elucidate mechanism of action (e.g., Western Blot, RNA-seq) v2->v3 outcome Outcome: Evidence-based rationale for further preclinical and clinical investigation v3->outcome

Caption: The logical progression from initial observations to the rationale for combination therapy studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Meticrane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety and disposal protocols for all chemical compounds is a cornerstone of this principle. This guide provides essential, step-by-step information for the proper disposal of Meticrane, a diuretic compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific institutional guidelines should always be followed, general best practices include:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator may be necessary.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

This compound: Key Data for Disposal Considerations

A summary of this compound's relevant properties is presented below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C₁₀H₁₃NO₄S₂
Molecular Weight 275.3 g/mol
Appearance Solid
Solubility Soluble in DMSO

Step-by-Step Disposal Procedures

As no specific disposal protocol for this compound is universally mandated, the following procedure is based on general best practices for the disposal of non-hazardous pharmaceutical waste from a research laboratory setting.[1][2][3][4][5]

  • Waste Identification and Segregation:

    • This compound waste should be classified as non-hazardous pharmaceutical waste unless mixed with a listed hazardous substance.

    • Segregate this compound waste from other waste streams, such as sharps, biohazardous waste, and hazardous chemical waste.[1]

  • Containerization:

    • Place solid this compound waste and any materials contaminated with this compound (e.g., weighing boats, contaminated gloves, pipette tips) into a designated, leak-proof, and clearly labeled waste container.

    • For non-hazardous pharmaceutical waste, blue containers are often used.[5] The container should be labeled "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Storage:

    • Store the waste container in a secure, designated area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and that the container is kept closed when not in use.

  • Disposal:

    • Arrange for the collection and disposal of the pharmaceutical waste through your institution's Environmental Health and Safety (EHS) office or a licensed pharmaceutical waste contractor.[4]

    • The primary and recommended method of disposal for pharmaceutical waste is incineration by a licensed facility.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Experimental Protocol: Investigating the Anti-Cancer Potential of this compound

The following is a detailed methodology from a study investigating the effects of this compound on cancer cell lines.[6][7][8][9]

Objective: To determine the effect of this compound on the viability of leukemia and liver cancer cell lines.

Materials:

  • This compound

  • Leukemia cell lines (e.g., Jurkat, K562)

  • Liver cancer cell line (e.g., SK-hep-1)

  • Cell culture medium and supplements

  • CCK8 cell viability assay kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture the cancer cell lines according to standard protocols.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0.06 mM to 1 mM) for a specified period (e.g., 72 hours).[7][9]

  • Cell Viability Assay: After the treatment period, assess cell viability using the CCK8 assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cell viability as a percentage of the control (untreated) cells.[10]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Meticrane_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Non-Hazardous Pharmaceutical Waste ppe->segregate containerize Place in Labeled, Leak-Proof Container (e.g., Blue Bin) segregate->containerize storage Store in Secure, Designated Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs incineration Arrange for Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: A workflow diagram for the proper disposal of this compound.

References

Personal protective equipment for handling Meticrane

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to minimizing exposure when handling Meticrane. The following table summarizes the recommended PPE based on the potential hazards associated with powdered and solubilized forms of the compound.

PPE Category Specification Purpose This compound (Solid/Powder) This compound (in Solution)
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Prevent skin contactRequired Required
Eye Protection Chemical safety goggles or face shieldProtect eyes from dust particles and splashesRequired Required
Body Protection Disposable lab coat with long sleeves and tight cuffsProtect skin and clothing from contaminationRequired Required
Respiratory Protection NIOSH-approved N95 or higher respiratorPrevent inhalation of airborne particlesRequired (especially when weighing or transferring powder)Recommended (if aerosolization is possible)

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict protocol is crucial for the safe handling and disposal of this compound. The following step-by-step guide provides a framework for researchers.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Before use, decontaminate the work surface.

  • Wear all required PPE as specified in the table above.

  • Use dedicated spatulas and weighing boats.

  • Carefully weigh the desired amount of this compound, avoiding the creation of dust.

  • Clean all equipment used for weighing immediately after use with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2. Solubilization:

  • Add solvent to the solid this compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped.

  • If heating is necessary, use a controlled heating block and ensure adequate ventilation.

3. Administration and In-Vitro/In-Vivo Studies:

  • When handling solutions of this compound, wear appropriate gloves and eye protection.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spraying.

  • For in-vivo studies, ensure animals are housed in appropriate containment facilities and that all animal waste is treated as potentially hazardous.

4. Spill Cleanup:

  • In case of a spill, immediately alert others in the vicinity.

  • For small powder spills, gently cover with damp paper towels to avoid raising dust, then wipe the area and decontaminate with an appropriate solvent.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

5. Disposal Plan:

  • All solid this compound waste and contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Follow all institutional and local regulations for the disposal of chemical and pharmaceutical waste.

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory environment.

Meticrane_Handling_Workflow This compound Safe Handling Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare & Decontaminate Workspace Gather_PPE->Prepare_Workspace Weigh_Solid Weigh Solid this compound (in fume hood) Prepare_Workspace->Weigh_Solid Solubilize Solubilize this compound Weigh_Solid->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Equipment & Workspace Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Dispose_Waste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meticrane
Reactant of Route 2
Meticrane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.